4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Description
Properties
IUPAC Name |
[4-[(2-chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BClO3/c1-10-7-13(16(18)19)8-11(2)15(10)20-9-12-5-3-4-6-14(12)17/h3-8,18-19H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKYOMYSPIEDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OCC2=CC=CC=C2Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584496 | |
| Record name | {4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849052-15-9, 871125-98-3 | |
| Record name | {4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery
CAS Number: 849052-15-9
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid, a versatile building block in modern organic synthesis, particularly in the realm of medicinal chemistry. The guide details its physicochemical properties, provides a plausible, in-depth synthetic protocol, and explores its critical role in the construction of complex biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. The content is tailored for researchers, scientists, and drug development professionals, offering expert insights into the practical application and significance of this valuable reagent.
Introduction
Arylboronic acids are a cornerstone of modern synthetic chemistry, primarily due to their remarkable utility in palladium-catalyzed cross-coupling reactions.[1] Among these, the Suzuki-Miyaura reaction stands out as a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1] These structural motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and functional materials.
This guide focuses on a specific and highly functionalized member of this class: This compound . The unique substitution pattern of this molecule— a sterically hindered 2,6-dimethylphenol core, a protecting 2-chlorobenzyl ether, and the reactive boronic acid moiety—makes it a strategic building block for accessing novel and complex molecular architectures. The presence of the 2-chlorobenzyl group offers a handle for potential deprotection strategies, while the dimethyl substitution influences the dihedral angle of the resulting biaryl system, a critical parameter for modulating biological activity.
This document will serve as an in-depth resource, providing not only the fundamental properties of this compound but also a detailed, practical guide to its synthesis and a thorough discussion of its applications in the synthesis of medicinally relevant compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 849052-15-9 | [2][3][4][5][6] |
| Molecular Formula | C₁₅H₁₆BClO₃ | [5][6][7] |
| Molecular Weight | 290.55 g/mol | [5][6] |
| Appearance | White to off-white solid | [General knowledge] |
| Melting Point | 234-238 °C | [6] |
| Solubility | Soluble in organic solvents such as THF, dioxane, and DMF. Sparingly soluble in water. | [General knowledge] |
| SMILES | Cc1cc(B(O)O)cc(C)c1OCc2ccccc2Cl | [5][7] |
| InChI | InChI=1S/C15H16BClO3/c1-10-7-13(16(18)19)8-11(2)15(10)20-9-12-5-3-4-6-14(12)17/h3-8,18-19H,9H2,1-2H3 | [5][7] |
Synthesis of this compound: A Detailed Protocol
Diagram of the Synthetic Workflow
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Bromo-4-(2'-chlorobenzyloxy)-3,5-dimethylbenzene
-
Rationale: This step introduces the 2-chlorobenzyl protecting group onto the phenolic oxygen of the starting material. The use of a mild base like potassium carbonate and a polar aprotic solvent like acetone is a standard and efficient method for Williamson ether synthesis.
-
Procedure:
-
To a stirred solution of 4-bromo-2,6-dimethylphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Add 2-chlorobenzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-bromo-4-(2'-chlorobenzyloxy)-3,5-dimethylbenzene as a white solid.
-
Step 2: Synthesis of this compound
-
Rationale: This is the crucial borylation step. A lithium-halogen exchange using n-butyllithium at low temperature generates a highly reactive aryllithium species. This is then quenched with an electrophilic boron source, typically a trialkyl borate, to form the boronate ester, which is subsequently hydrolyzed to the desired boronic acid upon acidic workup. The low temperature is critical to prevent side reactions.
-
Procedure:
-
Dissolve 1-bromo-4-(2'-chlorobenzyloxy)-3,5-dimethylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Acidify the mixture to pH ~2 with 2M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with diethyl ether to yield this compound as a white solid.
-
Key Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This powerful transformation enables the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or heteroaryl halide (or triflate), providing access to a diverse range of biaryl compounds.[1]
General Reaction Scheme for Suzuki-Miyaura Coupling
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Illustrative Example: Synthesis of a Potential Kinase Inhibitor Scaffold
To demonstrate the utility of this compound, we present a representative Suzuki-Miyaura coupling reaction for the synthesis of a biaryl scaffold that could serve as a precursor for kinase inhibitors. Many kinase inhibitors feature a biaryl core, where one aryl ring interacts with the hinge region of the kinase and the other projects into the solvent-exposed region.
Reaction: Coupling with 4-bromo-1H-pyrrolo[2,3-b]pyridine
-
Rationale: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a common "hinge-binding" motif in many kinase inhibitors. Coupling this with our substituted phenylboronic acid would generate a molecule with desirable features for further elaboration into a potent and selective inhibitor.
-
Protocol:
-
In a microwave vial, combine this compound (1.2 eq), 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired biaryl product.
-
Trustworthiness and Self-Validating Systems in Protocols
The provided synthetic protocols are designed to be self-validating. Each step includes clear checkpoints for reaction monitoring (TLC, LC-MS) and purification methods that ensure the isolation of the desired compound with high purity. The rationale behind each experimental choice is explicitly stated, allowing the researcher to understand the underlying chemical principles and troubleshoot effectively. For instance, the critical importance of maintaining a low temperature during the borylation step is highlighted to prevent unwanted side reactions, a key parameter for ensuring the success and reproducibility of the synthesis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex biaryl molecules. Its unique substitution pattern provides chemists with a tool to introduce sterically hindered and electronically modulated phenyl groups into target structures. The reliable and robust nature of the Suzuki-Miyaura cross-coupling reaction, in which this boronic acid serves as a key component, makes it an indispensable reagent in the toolkit of medicinal chemists and drug discovery professionals. The detailed synthetic protocol and application example provided in this guide are intended to facilitate its wider adoption and accelerate the discovery of novel therapeutic agents.
References
-
PubChem. This compound. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 4-(2′-氯苄氧基)-3,5-二甲基苯基硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 3. 849052-15-9|(4-((2-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. 4-(2′-氯苄氧基)-3,5-二甲基苯基硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-(2′-Chlorbenzyloxy)-3,5-dimethylphenylboronsäure | Sigma-Aldrich [sigmaaldrich.com]
- 6. 849052-15-9 CAS MSDS (4-(2'-CHLOROBENZYLOXY)-3,5-DIMETHYLPHEN&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. PubChemLite - this compound (C15H16BClO3) [pubchemlite.lcsb.uni.lu]
- 8. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid molecular weight
An In-Depth Technical Guide to 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and application of this compound. It aims to provide not only procedural details but also the underlying scientific rationale to empower users in their research endeavors.
Core Compound Identity and Physicochemical Properties
This compound is a specialized organic building block, primarily utilized in palladium-catalyzed cross-coupling reactions. Its structure features a boronic acid functional group, which is key to its reactivity, and a sterically hindered aryl core decorated with a 2-chlorobenzyl ether. This specific combination of features makes it a valuable reagent for introducing a complex lipophilic moiety in the synthesis of pharmacologically active compounds and advanced materials.
The fundamental properties of this reagent are summarized below, providing a critical data foundation for its use in experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 290.55 g/mol | [1][2][3] |
| Molecular Formula | C₁₅H₁₆BClO₃ | [1][4] |
| CAS Number | 849052-15-9 | [1] |
| Melting Point | 234-238 °C | [1] |
| Appearance | Solid, typically an off-white to light yellow powder | [5] |
| InChI Key | UDKYOMYSPIEDTK-UHFFFAOYSA-N | [4] |
| SMILES | Cc1cc(cc(C)c1OCc2ccccc2Cl)B(O)O |
Strategic Synthesis Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general strategy involves the protection of a phenolic hydroxyl group, followed by a directed ortho-lithiation or magnesium-halogen exchange and subsequent borylation.
Below is a conceptual workflow. The rationale for this pathway is to use a readily available starting material, 3,5-dimethylphenol, and build the target molecule by first installing the bulky chlorobenzyl ether, which also serves to protect the reactive phenol. The subsequent borylation step is then directed by the existing substituents.
Caption: Conceptual workflow for the synthesis of the title compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its role as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology is a cornerstone of modern medicinal chemistry for its reliability, functional group tolerance, and capacity to form carbon-carbon bonds.[5][6] The use of this specific boronic acid allows for the strategic installation of the 4-(2'-chlorobenzyloxy)-3,5-dimethylphenyl group, a scaffold found in various biologically active molecules, including kinase inhibitors.[7]
Mechanistic Rationale
The Suzuki-Miyaura reaction is a palladium-catalyzed cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (the coupling partner).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Self-Validating Experimental Protocol: A Representative Suzuki Coupling
This protocol describes the coupling of this compound with a hypothetical aryl bromide, 4-bromo-N,N-dimethylaniline, to demonstrate a typical workflow.
Objective: Synthesize 4'-(2-chlorobenzyloxy)-N,N,3',5'-tetramethyl-[1,1'-biphenyl]-4-amine.
Materials:
| Reagent | Role | M.W. | Stoichiometry |
| This compound | Nucleophile | 290.55 | 1.2 eq |
| 4-bromo-N,N-dimethylaniline | Electrophile | 200.06 | 1.0 eq |
| Pd(PPh₃)₄ | Catalyst | 1155.56 | 0.03 eq |
| K₂CO₃ (anhydrous) | Base | 138.21 | 3.0 eq |
| Toluene/Water (4:1) | Solvent | - | - |
Procedure:
-
Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-N,N-dimethylaniline (1.0 g, 5.0 mmol, 1.0 eq), this compound (1.74 g, 6.0 mmol, 1.2 eq), and potassium carbonate (2.07 g, 15.0 mmol, 3.0 eq).
-
Expert Insight: Using a slight excess (1.2 eq) of the boronic acid helps drive the reaction to completion, compensating for any potential homocoupling or degradation. Anhydrous potassium carbonate is a cost-effective base sufficient for this transformation.
-
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times. This is a critical self-validating step ; the Pd(0) catalyst is oxygen-sensitive, and failure to establish an inert atmosphere will result in catalyst deactivation and poor or no yield.
-
Solvent and Catalyst Addition: Add 40 mL of toluene and 10 mL of deionized water to the flask. Bubble argon through the solvent mixture for 15 minutes to degas it. Add tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol, 0.03 eq).
-
Expert Insight: A biphasic solvent system like toluene/water is common. The base is soluble in the aqueous phase where it activates the boronic acid, while the catalyst and organic substrates reside primarily in the organic phase. Degassing the solvent prevents oxidation of the catalyst.
-
-
Reaction Execution: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour using a 9:1 Hexanes:Ethyl Acetate eluent. The reaction is complete when the spot corresponding to 4-bromo-N,N-dimethylaniline is no longer visible.
-
Trustworthiness: Relying on a fixed reaction time is poor practice. TLC provides empirical evidence that the starting material has been consumed, ensuring the reaction is not worked up prematurely or heated unnecessarily, which could lead to side product formation.
-
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The melting point should be sharp.
Safety and Handling
Proper handling of this compound is essential for laboratory safety.
-
Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear safety glasses with side shields or goggles, a flame-retardant lab coat, and nitrile gloves.[9]
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Boronic acids can undergo dehydration to form boroxines, so proper storage is key to maintaining their integrity.
References
-
This compound (C15H16BClO3). PubChemLite. [Link]
-
4-(3'-Chlorobenzyloxy)-3, 5-dimethylphenylboronic acid, min 95%, 1 gram. CP Lab Safety. [Link]
-
(4-Chloro-3,5-dimethylphenyl)boronic acid. PubChem. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
-
CAS NO. 849062-38-0 | 4-(4'-CHLOROBENZYLOXY)-3,5-DIMETHYLPHENYLBORONIC ACID. Arctom. [Link]
-
MATERIAL SAFETY DATA SHEET. Covetrus North America. [Link]
-
3,5-dimethylphenylboronic acid suppliers USA. Chemsrc. [Link]
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Understanding Boronic Acids: Properties and Applications of 3,5-Dimethylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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4-Carboxyphenylboronic acid-decorated, redox-sensitive rod-shaped nano-micelles fabricated through co-assembling strategy for active targeting and synergistic co-delivery of camptothecin and gemcitabine. PubMed. [Link]
-
The Role of 3,5-Dimethylphenylboronic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Discovery of Conformationally Constrained ALK2 Inhibitors. PubMed Central. [Link]
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An In-Depth Technical Guide to 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid: Synthesis, Properties, and Applications in Suzuki-Miyaura Cross-Coupling
This guide provides a comprehensive technical overview of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid, a specialized building block for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its structural attributes, physicochemical properties, a robust synthesis protocol, and its primary application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]
Part 1: Core Compound Characteristics
This compound is a member of the arylboronic acid class of compounds, which are pivotal in modern synthetic chemistry.[2] Its structure is distinguished by three key features: the reactive boronic acid moiety [-B(OH)₂], a sterically hindered 3,5-dimethylphenyl ring, and a 2'-chlorobenzyloxy substituent. This unique combination of features makes it a valuable reagent for creating complex biaryl structures, which are common motifs in pharmacologically active molecules.[2][3]
Structural and Physicochemical Properties
A precise understanding of the compound's properties is the foundation for its effective application. The key identifiers and physical characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 849052-15-9 | [4][5][6] |
| Molecular Formula | C₁₅H₁₆BClO₃ | [4][6][7] |
| Molecular Weight | 290.55 g/mol | [4][5][6] |
| Appearance | Solid | [5] |
| Melting Point | 234-238 °C | [4][5] |
| InChI Key | UDKYOMYSPIEDTK-UHFFFAOYSA-N | [5][7] |
Chemical Structure Diagram
The spatial arrangement of the atoms dictates the reactivity and steric profile of the molecule. The 3,5-dimethyl groups, in particular, provide significant steric bulk around the boronic acid, which can influence the rotational barrier of the resulting biaryl bond in a coupled product.
Caption: Structure of this compound.
Part 2: Synthesis Protocol and Mechanistic Considerations
The synthesis of sterically hindered arylboronic acids typically involves the reaction of an organometallic intermediate with a boron electrophile.[8][9] A common and reliable method is the formation of a Grignard reagent from the corresponding aryl bromide, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.
Proposed Retrosynthetic Pathway
A logical synthetic approach starts from the commercially available 1-bromo-2,6-dimethyl-4-nitrophenol, proceeding through etherification, reduction, and Sandmeyer reaction to install the bromide, which is then converted to the target boronic acid.
Caption: Proposed multi-step synthesis workflow for the target compound.
Detailed Experimental Protocol (Steps 4 & 5: Borylation and Hydrolysis)
This protocol details the final, critical steps for converting the aryl bromide precursor into the desired boronic acid.
Prerequisites: All glassware must be oven-dried and cooled under a dry argon or nitrogen atmosphere. All solvents must be anhydrous.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 1-bromo-4-(2'-chlorobenzyloxy)-3,5-dimethylbenzene (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: This low temperature is critical to prevent side reactions during the highly exothermic metal-halogen exchange and to ensure the stability of the resulting aryllithium intermediate.
-
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Borylation: Add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.
-
Causality: The trialkyl borate acts as the boron electrophile. It is added after lithiation is complete to form a boronate ester intermediate.
-
-
Warm-up: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight.
-
Hydrolysis: Cool the mixture to 0 °C in an ice bath and carefully quench the reaction by the slow addition of 2 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours.
-
Causality: The acidic workup hydrolyzes the boronate ester to the final boronic acid, which often precipitates from the solution.
-
-
Isolation & Purification: a. Extract the aqueous mixture with ethyl acetate (3x). b. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). c. Filter and concentrate the solvent in vacuo. d. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water or an ether/hexane mixture) to yield the pure this compound.
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The paramount application of arylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[10][11][12] This reaction forges a carbon-carbon bond between the arylboronic acid and an aryl (or vinyl) halide or triflate, a transformation that has revolutionized the synthesis of biaryls, a key structure in many pharmaceuticals.[1][2][3]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][13] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide).[10][13][14]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation by a base.[13][14][15]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10][13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Critical Role of the Base
The base is not a passive spectator; it plays up to three critical roles in the reaction.[14] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex [Ar-B(OH)₃]⁻.[15][16] This anionic species is much more effective at transferring its aryl group to the palladium center during the transmetalation step.[17][18] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact reaction efficiency and must be optimized based on the specific substrates.[16]
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
Setup: To a reaction vessel, add the aryl bromide, the boronic acid, the base, and a magnetic stir bar.
-
Inerting: Seal the vessel and purge with argon or nitrogen for 10-15 minutes to remove oxygen.
-
Causality: The Pd(0) catalyst is sensitive to oxidation, which deactivates it. An inert atmosphere is essential for catalytic activity.
-
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Add the palladium catalyst to the stirring mixture.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: a. Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. b. Separate the layers, and extract the aqueous layer with ethyl acetate. c. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion
This compound serves as a highly valuable and specialized building block in organic synthesis. Its sterically demanding framework and defined electronic properties make it an ideal candidate for constructing complex molecular architectures, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors.
References
-
Wikipedia. Suzuki reaction. Available at: [Link]
- Role of palladium catalyst in cross-coupling reactions. (2025). Source.
-
Fiveable. Palladium-catalyzed cross-coupling reactions. Available at: [Link]
- Health Sciences. Palladium-catalyzed cross-coupling: Significance and symbolism. (2025).
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available at: [Link]
-
News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Sterically Hindered Biaryls (III), (V), and (VII) via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or Their Esters with Haloarenes. (2025). Available at: [Link]
-
ResearchGate. An Efficient Synthesis of Sterically Hindered Arylboronic Acids. (2025). Available at: [Link]
-
Thieme E-Books & E-Journals. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Available at: [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available at: [Link]
-
Semantic Scholar. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Available at: [Link]
-
Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available at: [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Available at: [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]
-
MDPI. Palladium Catalysts for Cross-Coupling Reaction. Available at: [Link]
-
PubChem. This compound (C15H16BClO3). Available at: [Link]
-
Arctom Scientific. CAS NO. 849062-38-0 | 4-(4'-CHLOROBENZYLOXY). Available at: [Link]
-
ResearchGate. Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. Available at: [Link]
-
ResearchGate. Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. Available at: [Link]
-
PubMed Central. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Available at: [Link]
-
American Suppliers. 3,5-dimethylphenylboronic acid suppliers USA. Available at: [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. (2011). Available at: [Link]
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- 1. Yoneda Labs [yonedalabs.com]
- 2. news-medical.net [news-medical.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 849052-15-9 CAS MSDS (4-(2'-CHLOROBENZYLOXY)-3,5-DIMETHYLPHEN&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-(2 -Chlorobenzyloxy)-3,5-dimethylphenylboronic acid 849052-15-9 [sigmaaldrich.com]
- 6. 4-(2 -Chlorobenzyloxy)-3,5-dimethylphenylboronic acid 849052-15-9 [sigmaaldrich.com]
- 7. PubChemLite - this compound (C15H16BClO3) [pubchemlite.lcsb.uni.lu]
- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 9. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 11. fiveable.me [fiveable.me]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
The Unseen Architect: A Technical Guide to 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Foreword: The Strategic Value of Steric Hindrance and Benzylic Protection in Modern Drug Discovery
In the intricate landscape of medicinal chemistry, the rational design of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Phenylboronic acids have long been established as indispensable reagents, primarily for their versatility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, the true art of a seasoned chemist lies not in the mere application of a known reaction, but in the nuanced selection and design of the boronic acid itself. This guide delves into the core properties and applications of a particularly strategic, yet often overlooked, reagent: 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid .
The deliberate incorporation of dimethyl groups flanking the boronic acid moiety is a classic example of leveraging steric hindrance to control reactivity and selectivity in cross-coupling reactions. This steric bulk can influence the rate of transmetalation and reductive elimination, often leading to cleaner reaction profiles and higher yields of the desired biaryl product. Furthermore, the 2'-chloro-benzyloxy protecting group on the phenolic oxygen is not a trivial choice. The benzylic ether offers robust protection under a variety of reaction conditions, yet it can be cleaved under specific, mild conditions, unmasking a reactive phenol for further derivatization. The ortho-chloro substituent on the benzyl group subtly modulates the electronic properties and stability of this protecting group. It is this trifecta of functionalities—a reactive boronic acid, sterically hindering methyl groups, and a strategically chosen protecting group—that makes this molecule a powerful tool for the discerning synthetic chemist. This guide will provide an in-depth exploration of its properties, synthesis, and a practical application in a Suzuki-Miyaura coupling, underscoring its value in the synthesis of complex molecular architectures.
I. Physicochemical and Structural Characteristics
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application. This compound is a white to off-white solid, a physical state that lends itself to ease of handling and weighing in a laboratory setting.[1] Below is a summary of its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 849052-15-9 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₆BClO₃ | [1][4][5] |
| Molecular Weight | 290.55 g/mol | [1][2][4] |
| Melting Point | 234-238 °C | [1][4] |
| Appearance | White to off-white solid | [1] |
Structural Elucidation:
The structure of this compound, as defined by its IUPAC name, SMILES string, and InChI key, reveals the strategic placement of its functional groups.
-
SMILES: Cc1cc(cc(C)c1OCc2ccccc2Cl)B(O)O[6]
-
InChI: InChI=1S/C15H16BClO3/c1-10-7-13(16(18)19)8-11(2)15(10)20-9-12-5-3-4-6-14(12)17/h3-8,18-19H,9H2,1-2H3[5]
The dimethyl substitution pattern ortho to the boronic acid and meta to the benzyloxy group is a key design feature. This steric hindrance can play a crucial role in directing the regioselectivity of cross-coupling reactions and can also impact the rotational barrier of the resulting biaryl bond, a factor of increasing importance in the design of atropisomers. The 2'-chloro substituent on the benzyl protecting group can influence its stability and cleavage conditions due to electronic effects.
Solubility Profile:
While specific solubility data for this compound is not extensively published, general trends for substituted phenylboronic acids can provide valuable guidance. Phenylboronic acids typically exhibit low solubility in water but are soluble in many organic solvents.[2][7] The solubility of phenylboronic acid in water is approximately 2 g/100 cm³ at 20°C.[2][7] The introduction of hydrophobic groups, such as the benzyloxy moiety in the title compound, is expected to further decrease its aqueous solubility while enhancing its solubility in organic solvents like chloroform, acetone, and ethers.[3]
Acidity (pKa):
The pKa of a boronic acid is a critical parameter, as it influences the equilibrium between the neutral trigonal planar acid and the anionic tetrahedral boronate species, the latter being the active nucleophile in the transmetalation step of the Suzuki-Miyaura coupling. The pKa of unsubstituted phenylboronic acid is approximately 8.8. The electronic nature of the substituents on the phenyl ring can significantly alter the pKa. Electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect. The 3,5-dimethyl groups are weakly electron-donating, which would be expected to slightly increase the pKa. The 4-(2'-chlorobenzyloxy) group, being an ether, is also generally considered electron-donating through resonance, which would further increase the pKa.
II. Synthesis and Purification
Proposed Synthetic Pathway
The synthesis logically commences from a commercially available starting material, 4-bromo-2,6-dimethylphenol. The key steps involve the protection of the phenolic hydroxyl group, followed by a Grignard reaction and subsequent borylation.
Figure 1. Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Bromo-4-(2'-chlorobenzyloxy)-3,5-dimethylbenzene
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-bromo-2,6-dimethylphenol (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add 2-chlorobenzyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-bromo-4-(2'-chlorobenzyloxy)-3,5-dimethylbenzene.
Step 2: Synthesis of this compound
-
To a flask containing magnesium turnings (1.5 equivalents) under an inert atmosphere, add a small crystal of iodine as an initiator.
-
Add a solution of 1-bromo-4-(2'-chlorobenzyloxy)-3,5-dimethylbenzene (1.0 equivalent) in anhydrous THF dropwise to initiate the Grignard reaction. Gentle heating may be required.
-
Once the reaction has initiated, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.
-
In a separate flask, cool a solution of trimethyl borate (2.0 equivalents) in anhydrous THF to -78 °C.
-
Slowly add the freshly prepared Grignard reagent to the solution of trimethyl borate via cannula, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.
-
Stir the mixture vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of an organic solvent and water) to yield this compound as a solid.[8]
III. Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Signals corresponding to the protons on the 2'-chlorobenzyl group and the 3,5-dimethylphenyl ring would be observed in the aromatic region (δ 6.5-8.0 ppm). The two protons on the 3,5-dimethylphenyl ring would appear as a singlet. The four protons on the 2'-chlorobenzyl group would exhibit a more complex splitting pattern.
-
Benzylic Protons: A singlet corresponding to the two benzylic protons (-O-CH₂-Ar) would be expected in the region of δ 4.5-5.5 ppm.
-
Methyl Protons: A singlet integrating to six protons for the two methyl groups on the phenyl ring would appear in the upfield region (δ 2.0-2.5 ppm).
-
Boronic Acid Protons: The two hydroxyl protons of the boronic acid group would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
-
The spectrum would show distinct signals for each unique carbon atom in the molecule. Key signals would include those for the carbon atom bearing the boron atom (C-B), the carbons of the two aromatic rings, the benzylic carbon, and the methyl carbons. The C-B bond would likely result in a broad signal.
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid hydroxyl groups.
-
C-H Stretch: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and benzylic groups would be observed just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.
-
B-O Stretch: A strong absorption band in the 1300-1400 cm⁻¹ region is characteristic of the B-O stretching vibration.
-
C-O Stretch: The C-O stretching of the benzyl ether would appear in the 1200-1300 cm⁻¹ region.
-
C-Cl Stretch: A signal in the fingerprint region corresponding to the C-Cl bond of the chlorobenzyl group.
Mass Spectrometry (Predicted):
High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₁₅H₁₆BClO₃) by providing a highly accurate mass measurement of the molecular ion. The mass spectrum would also exhibit a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). Predicted collision cross-section values for various adducts have been calculated and are available in public databases.[5]
IV. Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
The primary application of this compound is as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.
Causality Behind its Utility in Suzuki-Miyaura Reactions
The structural features of this compound are deliberately designed to offer specific advantages in a Suzuki-Miyaura coupling:
-
Steric Directing Effects: The 3,5-dimethyl groups provide significant steric bulk around the boronic acid moiety. This can be exploited to control the regioselectivity of the coupling with substrates bearing multiple reactive sites. Furthermore, this steric hindrance can influence the dihedral angle of the resulting biaryl bond, which is a critical consideration in the synthesis of molecules where atropisomerism is a factor.
-
Latent Phenolic Functionality: The 2'-chlorobenzyloxy group serves as a robust protecting group for the phenolic oxygen. This allows the boronic acid to participate in the Suzuki-Miyaura coupling without interference from the potentially reactive hydroxyl group. Post-coupling, this group can be selectively removed, typically by hydrogenolysis, to reveal the phenol, which can then be used for further synthetic transformations, such as etherification, esterification, or as a handle for attaching the molecule to a larger scaffold.
-
Modulation of Electronic Properties: The electron-donating nature of the benzyloxy and dimethyl groups can influence the nucleophilicity of the boronic acid, potentially affecting the rate and efficiency of the transmetalation step in the catalytic cycle.
Exemplary Suzuki-Miyaura Coupling Protocol
The following is a representative, step-by-step protocol for a Suzuki-Miyaura coupling reaction utilizing this compound.
Figure 2. Workflow for a typical Suzuki-Miyaura coupling reaction.
Experimental Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., potassium carbonate, 2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
This protocol serves as a general guideline, and the specific catalyst, base, solvent, and temperature may need to be optimized for different aryl halide coupling partners.
V. Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin irritation occurs, get medical advice/attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Boronic acids can be susceptible to dehydration to form boroxines, so it is important to minimize exposure to air and moisture.
VI. Conclusion and Future Perspectives
This compound represents a sophisticated and strategically designed building block for organic synthesis. Its unique combination of steric hindrance, a latent phenolic functionality, and a tunable electronic profile makes it a valuable reagent for the construction of complex biaryl scaffolds, particularly in the context of drug discovery and development. The ability to introduce a sterically demanding, functionalizable fragment in a controlled manner via the Suzuki-Miyaura coupling allows for the exploration of novel chemical space and the synthesis of molecules with precisely tailored properties.
Future research in this area may focus on the development of novel applications for this and structurally related boronic acids. For instance, the unique steric and electronic properties of the biaryl products derived from this reagent could be exploited in the design of new chiral ligands for asymmetric catalysis or as core scaffolds for novel materials with interesting photophysical properties. As the demand for increasingly complex and functionally diverse molecules continues to grow, the importance of well-designed, multifunctional building blocks like this compound will undoubtedly continue to rise.
VII. References
-
Jiangsu Congzhong Chemical Co., Ltd. (n.d.). Home. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.
-
Sporzynski, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 143-149.
-
Sporzynski, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. ResearchGate. Retrieved January 6, 2026, from [Link]
-
Ellman, J. A., & Storgaard, M. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. W&J PharmaChem, Inc - Text Search [wjpharmachem.com]
- 3. Jiangsu Congzhong Chemical Co., Ltd. - Home [congzhongg.lookchem.com]
- 4. 849052-15-9 CAS MSDS (4-(2'-CHLOROBENZYLOXY)-3,5-DIMETHYLPHEN&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. PubChemLite - this compound (C15H16BClO3) [pubchemlite.lcsb.uni.lu]
- 6. Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN111004262A - Synthetic method of p-chlorophenylboronic acid - Google Patents [patents.google.com]
- 8. calpaclab.com [calpaclab.com]
An In-Depth Technical Guide to the Synthesis of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and reliable synthetic route to 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid, a key building block in medicinal chemistry and drug discovery. The synthesis is strategically designed as a two-step process, commencing with a Williamson ether synthesis to couple 2-chlorobenzyl bromide with 3,5-dimethylphenol, followed by a directed ortho-lithiation and subsequent borylation to introduce the boronic acid functionality. This guide delves into the mechanistic underpinnings of each synthetic step, offering detailed, field-proven protocols and critical insights into experimental choices. The described methodologies are structured to be self-validating, ensuring reproducibility and high purity of the final product. All claims are supported by authoritative references, and safety considerations for key reagents are thoroughly addressed.
Introduction
Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction has become a cornerstone in the pharmaceutical industry for the construction of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of therapeutic agents. The title compound, this compound, is a valuable intermediate that combines the steric and electronic features of a substituted benzyloxy moiety with the versatile reactivity of a boronic acid. This unique combination makes it a sought-after building block for the synthesis of complex molecular architectures in drug discovery programs.
This guide presents a logical and efficient synthetic strategy, breaking down the process into two key transformations. The rationale behind the chosen synthetic pathway is to first construct the stable ether linkage, followed by the introduction of the more sensitive boronic acid group. This approach avoids potential complications of subjecting the boronic acid to the conditions of the Williamson ether synthesis.
Synthetic Strategy Overview
The synthesis of this compound is proposed to proceed via the following two-stage pathway:
-
Stage 1: Williamson Ether Synthesis of 1-(2'-Chlorobenzyloxy)-3,5-dimethylbenzene from 3,5-dimethylphenol and 2-chlorobenzyl bromide.
-
Stage 2: Directed Lithiation-Borylation of 1-(2'-Chlorobenzyloxy)-3,5-dimethylbenzene to yield the final product.
This strategy is depicted in the workflow diagram below:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 1-(2'-Chlorobenzyloxy)-3,5-dimethylbenzene
Principle and Mechanistic Insight
The Williamson ether synthesis is a classic and highly reliable method for the formation of ethers. It proceeds via an SN2 reaction between an alkoxide (in this case, the phenoxide of 3,5-dimethylphenol) and a primary alkyl halide (2-chlorobenzyl bromide). The reaction is typically carried out in the presence of a mild base, such as potassium carbonate, which deprotonates the phenol to generate the nucleophilic phenoxide in situ. The choice of a polar aprotic solvent like acetone or acetonitrile facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
Caption: Reaction mechanism of the Williamson ether synthesis.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dimethylphenol | 122.16 | 10.0 g | 81.8 mmol |
| 2-Chlorobenzyl bromide | 205.48 | 18.5 g | 90.0 mmol |
| Potassium carbonate (anhydrous) | 138.21 | 22.6 g | 163.6 mmol |
| Acetone (anhydrous) | 58.08 | 250 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylphenol (10.0 g, 81.8 mmol) and anhydrous potassium carbonate (22.6 g, 163.6 mmol).
-
Add 250 mL of anhydrous acetone to the flask.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add 2-chlorobenzyl bromide (18.5 g, 90.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(2'-Chlorobenzyloxy)-3,5-dimethylbenzene as a colorless oil.
Part 2: Synthesis of this compound
Principle and Mechanistic Insight
The introduction of the boronic acid group at the 4-position of the dimethylphenyl ring is achieved through a directed ortho-metalation (DoM) strategy, specifically a lithiation-borylation sequence. The benzyloxy group acts as a directing group, facilitating the deprotonation of the adjacent aromatic proton by a strong organolithium base, such as n-butyllithium. This results in the formation of a lithiated intermediate, which is then quenched with an electrophilic boron source, typically a trialkyl borate like triisopropyl borate. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the desired boronic acid. The use of a chelating agent like TMEDA (tetramethylethylenediamine) can enhance the reactivity of the organolithium reagent.
Caption: Reaction mechanism for the directed lithiation-borylation.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(2'-Chlorobenzyloxy)-3,5-dimethylbenzene | 246.73 | 10.0 g | 40.5 mmol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 17.8 mL | 44.6 mmol |
| Triisopropyl borate | 188.08 | 9.1 mL | 44.6 mmol |
| Tetrahydrofuran (anhydrous) | 72.11 | 200 mL | - |
| Hydrochloric acid (1 M) | 36.46 | As needed | - |
Procedure:
-
To an oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-(2'-Chlorobenzyloxy)-3,5-dimethylbenzene (10.0 g, 40.5 mmol).
-
Add 200 mL of anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (17.8 mL of a 2.5 M solution in hexanes, 44.6 mmol) dropwise to the solution, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add triisopropyl borate (9.1 mL, 44.6 mmol) dropwise, again keeping the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with diethyl ether to yield this compound as a white solid.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~7.8 (s, 2H, Ar-H), 7.6-7.3 (m, 4H, Ar-H of chlorobenzyl), 5.1 (s, 2H, OCH₂), 2.2 (s, 6H, CH₃). The boronic acid protons may appear as a broad singlet around 8.0 ppm.
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the aromatic carbons, the benzylic carbon, and the methyl carbons. The carbon attached to the boron atom will have a characteristic chemical shift.
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₅H₁₆BClO₃ [M+H]⁺: 291.09; found: 291.xx.
-
Melting Point: A sharp melting point is indicative of high purity.
Safety and Handling
-
2-Chlorobenzyl bromide: This compound is a lachrymator and is corrosive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
n-Butyllithium: This reagent is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) using syringe techniques. Appropriate PPE, including flame-retardant lab coat and safety glasses, is essential.
-
Triisopropyl borate: This compound is flammable. Handle with care and avoid ignition sources.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate PPE should be worn at all times.
Applications in Drug Development
This compound is a versatile intermediate for the synthesis of complex molecules in drug discovery. Its primary application is in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with a variety of aryl or heteroaryl halides or triflates to form new carbon-carbon bonds.[2] The resulting biaryl structures are common scaffolds in many biologically active compounds. The presence of the 2-chlorobenzyl ether moiety provides a handle for further functionalization or can be a key pharmacophoric element itself.
Conclusion
This in-depth technical guide has outlined a reliable and well-precedented two-step synthesis of this compound. The presented protocols, grounded in established synthetic methodologies, provide a clear and reproducible pathway for obtaining this valuable building block. The detailed explanation of the underlying principles and the inclusion of expected characterization data are intended to empower researchers to confidently synthesize and utilize this compound in their drug discovery and development endeavors.
References
- PubChem. (4-(2'-chlorobenzyloxy)-3,5-dimethylphenyl)boronic acid. National Center for Biotechnology Information.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogenation of Arylboronic Acids. Journal of the American Chemical Society, 124(50), 14844–14845.
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- Sigma-Aldrich. n-Butyllithium solution - Safety Data Sheet.
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4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid safety data sheet
An In-depth Technical Guide to the Safe Handling of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Introduction: A Scientist's Perspective on Arylboronic Acid Safety
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions that are foundational to drug discovery, arylboronic acids are indispensable reagents. Their utility, however, is paired with a specific set of handling requirements that demand both respect and a thorough understanding of their chemical nature. This guide moves beyond a simple recitation of safety data, aiming to provide researchers, medicinal chemists, and process development scientists with a deeper, field-proven understanding of this compound. Our focus is not just on what precautions to take, but why they are necessary, ensuring a culture of safety that is both intelligent and intuitive.
This compound, like many of its class, is generally stable but is classified as an irritant. More importantly, the boronic acid functional group has inherent reactivity and stability concerns—such as a propensity for dehydration to form cyclic boroxine anhydrides or susceptibility to protodeboronation—that can impact experimental outcomes and introduce safety variables.[1] This guide provides a framework for mitigating these risks, ensuring both user safety and the integrity of your research.
Section 1: Core Hazard Profile & Identification
Before any laboratory work commences, a full understanding of the compound's identity and primary hazards is critical. This section consolidates the essential data for this compound.
Chemical Identity
A precise identification is the first step in any risk assessment. Ambiguity in reagent identity can lead to incorrect safety measures and compromised experiments.
| Identifier | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 849052-15-9 | |
| Molecular Formula | C₁₅H₁₆BClO₃ | [2] |
| Molecular Weight | 290.55 g/mol | |
| Structure | ||
| Cc1cc(cc(C)c1OCc2ccccc2Cl)B(O)O |
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal language for chemical hazard communication. The classification for this compound indicates it is a moderate hazard, primarily acting as an irritant.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation. | |
| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation. | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation. | |
| Hazardous to the Aquatic Environment (Long-term) | 4 | (None) | (None) | H413: May cause long lasting harmful effects to aquatic life. |
Note: The toxicological properties of this specific molecule have not been exhaustively investigated. The provided classifications are based on available supplier data and are typical for this class of compound.[3][4]
Section 2: The Chemistry of Safe Handling & Storage
Understanding the underlying chemical stability of arylboronic acids is paramount to their safe and effective use. The primary concerns are moisture and oxidation, which can lead to compound degradation and unpredictable reactivity.
Stability and Reactivity Profile
-
Protodeboronation: A common degradation pathway for boronic acids, where the C-B bond is cleaved and replaced by a C-H bond. This is often accelerated by aqueous or protic media.[1]
-
Anhydride Formation (Boroxines): In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a six-membered boroxine ring. While often reversible, this alters the molecular weight and can complicate stoichiometry in reactions.[1]
-
Oxidation: Boronic acids can undergo oxidative degradation.[1] It is therefore crucial to store them away from strong oxidizing agents.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and conditions that promote decomposition, such as excessive moisture.[4][5]
Recommended Storage Protocol
Proper storage is the most effective preventative safety measure. The goal is to maintain the compound in an inert, dry environment to preserve its chemical integrity.
-
Container: Store in the original, tightly sealed container.[6] If transferring, use a clean, dry, and clearly labeled glass or chemically resistant plastic (e.g., HDPE) container.[6]
-
Atmosphere: For long-term storage or for particularly sensitive applications, consider storage under an inert atmosphere (e.g., Argon or Nitrogen).
-
Location: Store in a cool, dry, and well-ventilated area.[7] The compound should be kept separate from incompatible materials, particularly strong oxidizing agents and highly reactive chemicals.[5]
-
Temperature: Room temperature storage is generally acceptable. Avoid areas with high humidity or dramatic temperature fluctuations.[6]
Caption: Workflow for proper chemical storage.
Section 3: Exposure Control & Personal Protection
The primary routes of exposure to this solid compound are inhalation of dust particles and direct contact with skin or eyes. Engineering controls and appropriate Personal Protective Equipment (PPE) are essential to minimize risk.
Engineering Controls
-
Ventilation: All handling of the solid compound, especially weighing and transferring, should be performed in a certified chemical fume hood to prevent inhalation of dust.[7]
-
Static Control: Take measures to prevent the build-up of electrostatic charge, which can cause fine powders to become airborne.[7]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the last line of defense. It must be appropriate for the potential exposure.
-
Eye Protection: Chemical safety glasses or goggles that meet approved standards (e.g., EN166 in the EU or NIOSH in the US) are mandatory. A face shield should be used if there is a significant risk of splashing or dust generation.[3]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and replaced if signs of degradation appear. Wash and dry hands thoroughly after handling.[3]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is clean and fully buttoned. For larger quantities or situations with a high risk of dust generation, consider additional protective clothing.[8]
-
Respiratory Protection: If working outside of a fume hood (not recommended), a NIOSH-approved N95 dust mask or equivalent respirator is necessary.
Caption: Decision tree for selecting appropriate PPE.
Section 4: Emergency Procedures & First Aid
Prompt and correct action is critical in the event of an accidental exposure or spill. All laboratory personnel should be familiar with these procedures before beginning work.
First Aid Measures
These measures are for immediate response. Always seek medical attention after an exposure.[3][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Consult a physician.[3]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[3]
-
Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
Accidental Release Measures (Spill Cleanup)
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Protect: Wear full PPE as described in Section 3.2.
-
Contain: Prevent further dispersion of the dust. Avoid creating dust clouds during cleanup.[3]
-
Clean Up: Carefully sweep or scoop the solid material into a suitable, closed container for disposal. Do not use compressed air.[3]
-
Decontaminate: Clean the spill area thoroughly with a wet cloth or paper towels, and place all cleanup materials into the hazardous waste container.
-
Dispose: Dispose of the waste according to local, state, and federal regulations.[3]
Section 5: Disposal Considerations
Chemical waste disposal is strictly regulated. Improper disposal can harm the environment and lead to significant penalties.
-
Waste Characterization: This compound may be classified as hazardous waste due to its irritant properties and potential aquatic toxicity.
-
Procedure: Dispose of surplus and non-recyclable material through a licensed disposal company. Do not allow the material to enter drains or sewer systems.[3][7] All containers should be triple-rinsed and disposed of appropriately.
Conclusion
This compound is a valuable reagent in chemical synthesis. While it does not present acute, severe hazards, its irritant nature and the inherent reactivity of the boronic acid functional group necessitate careful and informed handling. By integrating the principles and protocols outlined in this guide—from proactive storage and engineering controls to rigorous PPE use and emergency preparedness—researchers can ensure a safe laboratory environment and maintain the integrity of their scientific work.
References
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Lab Alley. How to Store Boric Acid. Source: Lab Alley. [Link]
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University of California, Riverside EH&S. Safe Storage of Hazardous Chemicals. Source: UC Riverside. [Link]
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CP Lab Safety. 4-(3'-Chlorobenzyloxy)-3, 5-dimethylphenylboronic acid, min 95%, 1 gram. Source: CP Lab Safety. [Link]
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Angene Chemical. Safety Data Sheet for (4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid. Source: Angene Chemical. [Link]
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MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Source: MDPI. [Link]
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Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Source: Organic Chemistry Portal. [Link]
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NIH National Center for Biotechnology Information. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. Source: PMC, NIH. [Link]
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American Chemical Society. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Source: ACS. [Link]
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Struchem. MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Source: Struchem. [Link]
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4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid stability and storage
An In-Depth Technical Guide to the Stability and Storage of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the critical factors influencing the stability of this compound and outlines best practices for its storage and handling. Adherence to these guidelines is essential to preserve the compound's integrity, ensure experimental reproducibility, and maintain its efficacy in drug discovery and development applications.
Introduction: The Role and Reactivity of a Bespoke Boronic Acid
This compound is a specialized organic molecule featuring a boronic acid functional group. This class of compounds is of paramount importance in modern organic synthesis, most notably as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The specific structural motifs of this molecule—the sterically hindered dimethylphenyl core, the electron-withdrawing chlorobenzyl ether linkage, and the reactive boronic acid group—make it a valuable building block in the synthesis of complex pharmaceutical intermediates.
However, the very reactivity that makes boronic acids useful also renders them susceptible to degradation. Understanding the mechanisms of this degradation is the first step toward ensuring the long-term viability of this reagent.
The Chemical Stability Profile of Arylboronic Acids
The stability of an arylboronic acid is not absolute; it is a dynamic interplay between the inherent properties of the molecule and its immediate environment. Several degradation pathways are common to this class of compounds.[1]
Protodeboronation: The Primary Degradation Pathway
The most prevalent degradation route for arylboronic acids is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1][2] This process is often facilitated by aqueous or protic media.[1][2] The rate of protodeboronation is highly dependent on factors such as pH and the electronic nature of the aryl substituent.[1][2] For electron-rich or sterically hindered arylboronic acids, this can be a significant issue.[3]
Oxidation: A Common Aerobic Fate
Arylboronic acids are susceptible to oxidative degradation, particularly in the presence of atmospheric oxygen or other oxidizing agents.[1][4] This can lead to the formation of phenolic byproducts, which can complicate reaction outcomes and purification. The mechanism of oxidation can be complex, sometimes involving radical intermediates.
Anhydride Formation: The Reversible Boroxine Equilibrium
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[1][5]
Caption: Reversible formation of a boroxine from a boronic acid.
While this process is often reversible upon exposure to water, the formation of boroxines can lead to inaccuracies in stoichiometry if not accounted for.[1] Some commercial batches of boronic acids may exist partially or wholly as their boroxine anhydrides.[6]
Recommended Storage and Handling Protocols
Based on the known degradation pathways, a multi-faceted approach to storage and handling is required to maximize the shelf-life of this compound.
Core Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) or store in a cool place.[7] Some suppliers recommend cold-chain transportation.[8][9] | Lower temperatures slow the rates of all chemical degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and protodeboronation. |
| Moisture | Keep in a tightly sealed container in a dry environment.[10] Consider storage in a desiccator. | Boronic acids are sensitive to moisture, which can facilitate protodeboronation and hydrolysis of boroxine anhydrides. |
| Light | Store in an amber vial or in a dark place.[6] | Protects the compound from potential light-induced degradation. |
Handling Best Practices
To ensure the integrity of the compound during use, the following handling procedures are recommended:
-
Inert Atmosphere Handling: Whenever possible, handle the solid compound in a glovebox or under a stream of inert gas.
-
Minimize Exposure: Only remove the required amount of material from the primary container. Avoid repeatedly opening and closing the main stock bottle.
-
Use Dry Solvents: When preparing solutions, use anhydrous solvents to minimize water-mediated degradation.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[7]
Experimental Workflow for Stability Assessment
For critical applications, it may be necessary to perform an in-house stability assessment. The following is a generalized workflow for such a study.
Caption: Experimental workflow for assessing the stability of a boronic acid.
Step-by-Step Protocol:
-
Initial Characterization (Time Zero):
-
Obtain a high-purity sample of this compound.
-
Record its initial purity using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Obtain reference spectra (e.g., ¹H NMR, ¹³C NMR, LC-MS) for identification of the parent compound and potential degradants.
-
-
Sample Aliquoting and Storage:
-
Aliquot the sample into several vials to avoid repeated sampling from a single stock.
-
Store the aliquots under a matrix of conditions (as outlined in the table above) that represent ideal, typical, and stressed environments.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), remove an aliquot from each storage condition.
-
Analyze the sample by HPLC to determine its purity.
-
Use LC-MS to identify and characterize any new peaks that appear in the chromatogram, which are likely degradation products.
-
-
Data Interpretation:
-
Plot the purity of the compound as a function of time for each storage condition.
-
From this data, extrapolate the shelf-life under optimal conditions and identify the factors that most significantly accelerate degradation.
-
Concluding Remarks
This compound is a valuable synthetic building block whose utility is directly tied to its chemical integrity. While inherently susceptible to degradation via protodeboronation, oxidation, and boroxine formation, its stability can be significantly extended through meticulous control of its storage and handling environment. By implementing the protocols outlined in this guide—specifically, storage at cool to refrigerated temperatures under an inert, dry atmosphere and away from light—researchers can ensure the reliability and reproducibility of their experimental results. For GMP or other highly regulated applications, a formal stability study is strongly recommended to establish a definitive shelf-life.
References
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-
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- How to Store Boric Acid. Lab Alley.
- Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
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- Phenylboronic acid:Synthesis,reactions. ChemicalBook.
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- Stability and Synthesis of Phenylboronic Acids1. Journal of the American Chemical Society.
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- Phenylboronic acid. Wikipedia.
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- (4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid. BLDpharm.
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A Technical Guide to the Solubility of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid: Principles, Determination, and Formulation Considerations
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy, making it a cornerstone of drug discovery and development.[1] Boronic acids, a class of compounds with expanding roles as enzyme inhibitors and therapeutic agents, often present unique solubility challenges due to their distinct chemical properties.[2][3] This technical guide provides an in-depth examination of the solubility of a specific arylboronic acid, 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (CAS No. 849052-15-9). We will explore the fundamental physicochemical principles governing its behavior in solution, present detailed, field-proven protocols for its experimental solubility determination, and discuss strategic approaches for data interpretation and solubility enhancement. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound class.
Introduction to this compound
This compound is an arylboronic acid derivative. Its structure features a boronic acid moiety (-B(OH)₂) attached to a substituted phenyl ring, making it a subject of interest in medicinal chemistry and organic synthesis.[4][5] The successful progression of boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib, has spurred significant interest in this molecular class.[2]
However, the journey from a promising compound to a viable drug product is fraught with challenges, with poor aqueous solubility being a primary hurdle.[6][7] Understanding and quantifying the solubility of this compound is not merely a data collection exercise; it is a critical step that informs everything from initial screening and lead optimization to formulation design and the prediction of in vivo performance.
Compound Profile:
| Property | Value | Source(s) |
| Chemical Name | This compound | [8] |
| CAS Number | 849052-15-9 | [8][9] |
| Molecular Formula | C₁₅H₁₆BClO₃ | [8][9] |
| Molecular Weight | 290.55 g/mol | [8][9] |
| Physical Form | Solid | [10] |
| Melting Point | 234-238 °C | [8][10] |
Physicochemical Principles Governing Boronic Acid Solubility
The solubility of arylboronic acids is governed by a series of dynamic chemical equilibria that are distinct from those of more common acidic or basic functional groups. A thorough understanding of these principles is essential for designing meaningful experiments and interpreting results.
The Boronic Acid-Boronate Equilibrium
Unlike carboxylic acids, which act as Brønsted-Lowry acids by donating a proton, boronic acids primarily function as Lewis acids.[11] The boron atom possesses a vacant p-orbital, allowing it to accept a hydroxide ion from water. This converts the boron center from a neutral, trigonal planar, and relatively hydrophobic state to a negatively charged, tetrahedral "boronate" species, which is significantly more hydrophilic.[11] This equilibrium is pH-dependent, with the formation of the more soluble boronate species favored at higher pH values. The pKa for this equilibrium for many arylboronic acids is in the non-physiological range of 8-10.[11]
Dehydration and Boroxine Formation
A defining characteristic of boronic acids is their propensity to undergo intermolecular dehydration to form cyclic anhydrides known as boroxines (trimers of the boronic acid).[12][13] This process is reversible and can occur in the solid state or in solution. Boroxines are generally more crystalline and significantly less soluble in aqueous media than their corresponding monomeric boronic acid forms.[14] The presence of varying amounts of the anhydride is a common feature of solid boronic acid samples and is a critical factor to consider during solubility experiments, as it can lead to underestimation of the true monomer solubility.[10]
Caption: Key equilibria of arylboronic acids in aqueous solution.
Methodologies for Experimental Solubility Determination
A multi-faceted approach is required to fully characterize the solubility of a compound like this compound. We distinguish between thermodynamic solubility, which represents the true equilibrium state, and kinetic solubility, which is a measure of precipitation.
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.[15][16] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.
Causality Behind the Method:
-
Excess Solid: Using an excess of the API ensures that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved states.
-
Temperature Control: Solubility is temperature-dependent. Experiments are typically conducted at 37 ± 1 °C to simulate physiological conditions relevant to oral drug absorption.[16]
-
Equilibration Time: A sufficient agitation period (typically 24-48 hours) is necessary to ensure the system has reached a true thermodynamic equilibrium.
-
pH Range: Evaluating solubility across a biopharmaceutically relevant pH range (1.2 to 6.8) is mandated by regulatory guidelines (e.g., WHO, FDA) for Biopharmaceutics Classification System (BCS) determination.[16]
-
Phase Separation: Centrifugation or filtration is critical to cleanly separate the saturated supernatant from any remaining solid particles, which would otherwise lead to an overestimation of solubility.
Step-by-Step Protocol:
-
Preparation of Buffers: Prepare a series of aqueous buffers, including 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[16]
-
Sample Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a series of 2 mL glass vials. The exact amount should be enough to be visible as a solid residue at the end of the experiment.
-
Incubation: Add 1 mL of the appropriate buffer to each vial. Seal the vials tightly.
-
Equilibration: Place the vials in an orbital shaker or on a rotator in an incubator set to 37 °C. Agitate for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed (e.g., 15,000 x g for 15 minutes) to pellet the undissolved solid.
-
Supernatant Collection: Carefully remove a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated, stability-indicating HPLC-UV method. A pre-established calibration curve is required for accurate quantification.
-
Calculation: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor. Perform each measurement in at least triplicate.
Caption: Experimental workflow for the shake-flask solubility method.
Kinetic Solubility Determination
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a high-concentration organic stock (e.g., DMSO). It is a higher-throughput method often used in early drug discovery. While it does not represent true equilibrium, it provides a rapid assessment of solubility under non-equilibrium conditions. Nephelometry, which measures light scattering from suspended particles, is a common technique for this assay.[1]
Data Analysis and Interpretation
Proper analysis of solubility data is crucial for making informed decisions in the drug development process.
Data Presentation
Quantitative results should be summarized in a clear, tabular format. This allows for easy comparison across different conditions.
Table Template for Thermodynamic Solubility Data:
| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL ± SD) | Solubility (µM ± SD) |
| 0.1 N HCl | 1.2 | 37 | (Experimental Value) | (Calculated Value) |
| Acetate Buffer | 4.5 | 37 | (Experimental Value) | (Calculated Value) |
| Phosphate Buffer | 6.8 | 37 | (Experimental Value) | (Calculated Value) |
| Purified Water | ~7.0 | 37 | (Experimental Value) | (Calculated Value) |
Biopharmaceutics Classification System (BCS)
The BCS is a framework that classifies drugs based on their aqueous solubility and intestinal permeability. For solubility classification, the key metric is the Dose/Solubility Volume (DSV).[16]
-
Calculation: DSV (mL) = [Highest Therapeutic Dose (mg)] / [Lowest Measured Solubility (mg/mL) over pH 1.2-6.8]
-
Classification: An API is considered "highly soluble" if the DSV is ≤ 250 mL.[16]
Example: If the highest hypothetical dose of the compound is 100 mg and its lowest measured solubility is 0.05 mg/mL, the DSV would be 100 / 0.05 = 2000 mL. This would classify the compound as "poorly soluble."
Formulation Strategies to Enhance Solubility
Given the structural characteristics of this compound—specifically the large, lipophilic chlorobenzyloxy group—it is anticipated to have low aqueous solubility. Several formulation strategies can be employed to overcome this limitation.
pH Adjustment
While the pKa of many boronic acids is high, creating a formulation with a pH above the pKa can shift the equilibrium towards the more soluble tetrahedral boronate species, thereby increasing solubility. This is a viable strategy for liquid formulations.
Complexation with Diols
A unique and highly effective strategy for boronic acids is complexation with compounds containing diol moieties, such as mannitol, sorbitol, or fructose.[14] The boronic acid can react reversibly with the diol to form a cyclic boronate ester. This process achieves two critical goals:
-
Inhibition of Boroxine Formation: The formation of the boronate ester sterically and electronically prevents the intermolecular dehydration required to form the poorly soluble boroxine trimer.[14]
-
Increased Hydrophilicity: The resulting complex is often significantly more water-soluble than the parent boronic acid.
This is the principle behind the formulation of the commercial drug Velcade®, which is lyophilized with mannitol to form a stable, readily soluble boronate ester.[14]
Caption: Solubilization of a boronic acid via complexation with a diol excipient.
Conclusion
The solubility of this compound is a complex property dictated by pH-dependent equilibria between its neutral monomer, charged boronate, and dehydrated boroxine forms. A systematic evaluation using the gold-standard shake-flask method across a biopharmaceutically relevant pH range is essential to accurately classify this compound and predict its potential for oral absorption. Due to its structural features, low aqueous solubility is anticipated. However, targeted formulation strategies, particularly complexation with diol-containing excipients like mannitol, offer a proven and effective pathway to enhance its solubility and stability, thereby improving its prospects as a potential therapeutic agent.
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A Technical Guide to the Spectral Analysis of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
This in-depth technical guide provides a comprehensive overview of the spectral characterization of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid, a key building block in contemporary drug discovery and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural confirmation and purity assessment of this compound.
Introduction
This compound (C₁₅H₁₆BClO₃) is an arylboronic acid of significant interest due to its potential for use in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. The precise structural elucidation of this molecule is paramount for its effective application. This guide delves into the core spectroscopic techniques that provide a molecular fingerprint of the compound, ensuring its identity and quality.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic protons, the methyl protons, and the acidic protons of the boronic acid group. The chemical shifts are influenced by the electron-donating and electron-withdrawing groups within the molecule.[1]
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.60 - 7.40 | m | 4H | Ar-H (chlorobenzyl group) |
| ~7.20 | s | 2H | Ar-H (dimethylphenyl group) |
| ~5.10 | s | 2H | O-CH₂ -Ar |
| ~2.20 | s | 6H | Ar-CH₃ |
| ~8.00 | br s | 2H | B(OH )₂ |
Note: The chemical shifts are predictive and can vary based on solvent and concentration. The broad singlet for the boronic acid protons is due to chemical exchange and quadrupolar broadening from the boron nucleus.[1]
¹³C NMR (Carbon NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C -OBn |
| ~138 | C -B |
| ~135-127 | Ar-C (both rings) |
| ~130 | C -CH₃ |
| ~70 | O-C H₂-Ar |
| ~16 | Ar-C H₃ |
Note: The signal for the carbon atom attached to the boron (C-B) may be broader and less intense due to the quadrupolar relaxation of the boron nucleus.[1]
¹¹B NMR Spectroscopy
Given the presence of a boron atom, ¹¹B NMR spectroscopy is a valuable technique for characterizing boronic acids.[2][3] The chemical shift in ¹¹B NMR is sensitive to the coordination number and the substituents on the boron atom. For a tricoordinate boronic acid like the title compound, a single, relatively broad peak is expected.
Expected ¹¹B NMR Spectral Data:
| Chemical Shift (δ, ppm) | Comments |
| ~28-33 | Consistent with a tricoordinate arylboronic acid.[4] |
II. Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Key Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3200 | Broad, Strong | O-H stretch (from B(OH)₂) |
| ~3100-3000 | Medium | Aromatic C-H stretch.[5][6] |
| ~2950-2850 | Medium | Aliphatic C-H stretch (from CH₃ and CH₂) |
| ~1600 & ~1470 | Strong | Aromatic C=C ring stretching.[5][6] |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | C-O (ether) stretch |
| ~1020 | Strong | C-Cl stretch |
| ~900-675 | Strong | Aromatic C-H out-of-plane bending.[5] |
The broad O-H stretching band is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid moiety. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the distinct C=C ring stretches confirm the aromatic nature of the compound.[5][6]
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.[7]
Expected Mass Spectrometry Data (ESI-MS):
| m/z | Ion |
| 291.09538 | [M+H]⁺ (for ¹¹B, ³⁵Cl) |
| 313.07732 | [M+Na]⁺ (for ¹¹B, ³⁵Cl) |
| 289.08082 | [M-H]⁻ (for ¹¹B, ³⁵Cl) |
Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and boron (¹⁰B and ¹¹B in an approximate 1:4 ratio) will result in characteristic isotopic clusters for the molecular ion and its fragments, which is a key diagnostic feature.
Fragmentation Analysis:
The fragmentation of arylboronic acids in the mass spectrometer can be complex.[8] Common fragmentation pathways may involve the loss of water from the boronic acid group, cleavage of the benzylic ether bond, and fragmentation of the aromatic rings.
Diagram of the Molecular Structure:
Caption: Molecular structure of this compound.
IV. Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectral data discussed.
NMR Data Acquisition Protocol
-
Sample Preparation: Weigh approximately 5-10 mg of this compound. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[1] Tune and shim the instrument to the lock signal of the deuterated solvent.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.[1]
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse (e.g., zgpg30).
-
Spectral Width: ~250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration.[1]
-
-
¹¹B NMR Acquisition:
-
Pulse Sequence: Standard single-pulse.
-
Spectral Width: ~200 ppm.
-
Acquisition Time: 0.5-1 second.
-
Relaxation Delay: 1 second.
-
Number of Scans: 128-512.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as a reference.
Caption: Workflow for NMR spectral analysis.
IR Data Acquisition Protocol
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
Instrument Setup: Place the sample in the FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment (or pure KBr pellet). Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
MS Data Acquisition Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[9]
-
Instrument Setup: Use an ESI-MS instrument. Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) for the compound.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).[9]
-
Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻) and analyze the isotopic patterns. If conducting MS/MS, select the molecular ion for fragmentation and analyze the resulting product ions.
Conclusion
The synergistic application of NMR, IR, and MS provides an unambiguous structural characterization of this compound. This guide offers a foundational understanding of the expected spectral data and the methodologies to obtain them, empowering researchers to confidently verify the identity and purity of this important synthetic building block. The principles and protocols outlined herein are broadly applicable to the characterization of other arylboronic acids and their derivatives.
References
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The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Available at: [Link]
-
Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. (2012). PubMed. Available at: [Link]
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11B NMR and Its Uses in Structural Caracterization of Boronic Acids and Boronate Esters. Scribd. Available at: [Link]
-
Analysis of Boronic Acids Without Chemical Derivatisation. (2010). ResearchGate. Available at: [Link]
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Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). ACS Publications. Available at: [Link]
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Properties of a model aryl boronic acid and its boroxine. (2012). PubMed. Available at: [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. Available at: [Link]
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IR Spectroscopy Tutorial: Aromatics. University of California, Los Angeles. Available at: [Link]
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Spectroscopy of Aromatic Compounds. (2023). Chemistry LibreTexts. Available at: [Link]
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Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives. Factors influencing chemical shifts of skeletal atoms. (1983). ACS Publications. Available at: [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Royal Society of Chemistry. Available at: [Link]
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FT-NIR spectra of some pure aromatic compounds , recorded to help... (2004). ResearchGate. Available at: [Link]
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The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. (1956). ACS Publications. Available at: [Link]
-
10 Typical IR Absorptions of Aromatic Compounds. Available at: [Link]
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Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2022). MDPI. Available at: [Link]
-
11B NMR Chemical Shifts. San Diego State University. Available at: [Link]
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Arylboronic acid chemistry under electrospray conditions. (2013). PubMed. Available at: [Link]
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A-Technical-Guide-to-the-Discovery-and-History-of-Substituted-Phenylboronic-Acids
Abstract
Substituted phenylboronic acids represent a cornerstone of modern organic chemistry and drug discovery. Their journey from 19th-century chemical curiosities to indispensable reagents in blockbuster pharmaceuticals is a testament to scientific ingenuity and perseverance. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these versatile compounds. We will delve into the pioneering work of early chemists, the transformative contributions of Nobel laureates, and the development of robust synthetic methodologies that have enabled their widespread application. This guide is intended for researchers, scientists, and drug development professionals, offering both historical context and practical, field-proven insights into the synthesis and application of substituted phenylboronic acids.
Introduction: The Unassuming Power of the Boron-Carbon Bond
Substituted phenylboronic acids are organic compounds containing a phenyl ring bonded to a boronic acid functional group (-B(OH)₂), with additional substituents on the phenyl ring.[1] These compounds are generally white, crystalline solids that are stable and relatively non-toxic.[1][2] Their importance lies in their unique reactivity, which allows for the formation of carbon-carbon bonds with unparalleled precision and efficiency.[3] This capability is central to the construction of complex molecular architectures found in numerous pharmaceuticals, agrochemicals, and advanced materials.[3]
The boron atom in a phenylboronic acid possesses an empty p-orbital, rendering it a mild Lewis acid.[1] This electronic feature, combined with the stability of the boron-carbon bond, underpins the utility of these compounds in a wide array of chemical transformations. While their initial discovery did not immediately reveal their vast potential, the subsequent development of palladium-catalyzed cross-coupling reactions propelled substituted phenylboronic acids to the forefront of synthetic chemistry.
Caption: General structure of a substituted phenylboronic acid, highlighting the key functional groups.
The Dawn of Boronic Acids: Early Syntheses and Discoveries (19th Century)
The story of phenylboronic acids begins in the late 19th century. In 1880, Michaelis and Becker reported the first synthesis of benzeneboronic acid.[4] Their method involved the high-temperature reaction of diphenylmercury with boron trichloride in a sealed tube.[4] This harsh and low-yielding procedure was characteristic of the limitations of 19th-century organic synthesis. Shortly after, in 1860, Edward Frankland had also synthesized boronic acids, contributing to the early foundations of organoboron chemistry.[2]
These early syntheses, while groundbreaking for their time, were not practical for widespread use. The reagents were often hazardous, and the reaction conditions were extreme. Consequently, for many decades, boronic acids remained largely a chemical curiosity, with their true synthetic potential yet to be unlocked.
The Renaissance of Organoboranes: The 20th Century and Herbert C. Brown
The 20th century witnessed a paradigm shift in organoboron chemistry, largely driven by the pioneering work of Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for his contributions. Brown's research on boranes, initially spurred by the need for volatile uranium compounds during World War II, led to the discovery of sodium borohydride (NaBH₄) as a mild and selective reducing agent.[5]
His most significant contribution to the field of organoborane chemistry was the discovery of the hydroboration reaction in 1956.[6] This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond.[7] The resulting organoborane can then be oxidized to produce an alcohol, a process now known as the hydroboration-oxidation reaction.[7] This discovery provided a remarkably versatile and stereospecific method for the synthesis of alcohols and laid the groundwork for the widespread use of organoboranes in organic synthesis.[6] Brown's work transformed organoboranes from rare curiosities into indispensable synthetic intermediates.[8]
The Suzuki-Miyaura Coupling: A Nobel Prize-Winning Application
The true potential of substituted phenylboronic acids was fully realized with the advent of palladium-catalyzed cross-coupling reactions. In 1979, Akira Suzuki and Norio Miyaura reported a novel method for forming carbon-carbon bonds by coupling organoboron compounds with organic halides in the presence of a palladium catalyst and a base.[9][10] This reaction, now famously known as the Suzuki-Miyaura coupling , has become one of the most important and widely used reactions in organic synthesis.[9][11][12] The significance of this discovery was recognized with the 2010 Nobel Prize in Chemistry, which was awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[13]
The Suzuki-Miyaura coupling is prized for its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[9] Substituted phenylboronic acids are ideal coupling partners in this reaction, allowing for the synthesis of a vast array of biaryl compounds, which are common structural motifs in pharmaceuticals and other functional molecules.[10]
The Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps:[9][14]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate. This is often the rate-determining step.[9]
-
Transmetalation: The R² group from the organoboron species (R²-B(OH)₂) is transferred to the palladium center, displacing the halide. A base is required to activate the organoboron compound.[13][14]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Modern Synthetic Methodologies for Substituted Phenylboronic Acids
The increasing demand for substituted phenylboronic acids has driven the development of numerous synthetic methods. While classical approaches are still in use, modern catalytic methods offer greater efficiency, scope, and functional group tolerance.
Classical Synthetic Routes
-
From Grignard Reagents: One of the most common methods involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.[1][4][15] This method is versatile but can be sensitive to certain functional groups.[16]
-
From Organolithium Reagents: Similar to the Grignard method, organolithium reagents can be reacted with borate esters to yield boronic esters, which are then hydrolyzed.[4]
Modern Catalytic Methods
-
Miyaura Borylation: This palladium-catalyzed reaction allows for the direct synthesis of boronic esters from aryl halides or triflates and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[17][18][19] This method is highly efficient and tolerates a wide range of functional groups.[17][18]
-
C-H Borylation: More recently, methods for the direct borylation of aromatic C-H bonds have been developed.[20][21] These reactions, often catalyzed by iridium or rhodium complexes, offer a highly atom-economical route to substituted phenylboronic acids.[22]
| Synthetic Method | Starting Material | Reagents | Advantages | Disadvantages |
| Grignard Reaction | Aryl Halide | Mg, Trialkyl borate, H₃O⁺ | Well-established, readily available starting materials | Limited functional group tolerance, requires anhydrous conditions |
| Organolithium Reaction | Aryl Halide | Organolithium reagent, Trialkyl borate, H₃O⁺ | Strong nucleophile, can be used for less reactive halides | Very low temperatures required, sensitive to moisture and air |
| Miyaura Borylation | Aryl Halide/Triflate | Diboron reagent, Pd catalyst, Base | Excellent functional group tolerance, mild conditions | Cost of palladium catalyst and diboron reagent |
| C-H Borylation | Arene | Diboron reagent, Ir or Rh catalyst | High atom economy, direct functionalization | Regioselectivity can be a challenge |
Experimental Protocol: Synthesis of a Substituted Phenylboronic Acid via Miyaura Borylation
This protocol provides a general workflow for the synthesis of a substituted phenylboronic acid from the corresponding aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude boronic ester can often be used directly in the next step or purified by column chromatography on silica gel.
Hydrolysis to the Boronic Acid:
-
Dissolve the crude boronic ester in a mixture of acetone and water.
-
Add an excess of an oxidizing agent such as sodium periodate (NaIO₄) or an acid such as HCl.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the substituted phenylboronic acid.[23]
Caption: Experimental workflow for the synthesis of a substituted phenylboronic acid via Miyaura borylation.
Applications Beyond Cross-Coupling
While the Suzuki-Miyaura coupling remains the most prominent application of substituted phenylboronic acids, their utility extends far beyond this reaction.
Medicinal Chemistry
The unique properties of the boronic acid moiety have been exploited in the design of therapeutic agents.[24][25] The boron atom can form reversible covalent bonds with hydroxyl groups in the active sites of enzymes, leading to potent and specific inhibition.[26]
A prime example is Bortezomib (Velcade®) , a dipeptide boronic acid that is a potent and reversible inhibitor of the 26S proteasome.[27][28] It is used in the treatment of multiple myeloma and mantle cell lymphoma.[27][28][29] The boron atom in Bortezomib binds to the catalytic site of the proteasome, disrupting its function and leading to apoptosis in cancer cells.[27][29] While the exact mechanism is complex, it is thought that the inhibition of the proteasome prevents the degradation of pro-apoptotic factors.[27][30]
Sensors
The ability of phenylboronic acids to reversibly bind with cis-diols forms the basis for their use in chemical sensors, particularly for the detection of saccharides.[31][32][33] This interaction can be transduced into a measurable signal, such as a change in color or fluorescence.[34][35][36] Phenylboronic acid-based sensors are being actively investigated for the continuous monitoring of glucose levels in diabetic patients.[31][32]
Caption: Principle of a phenylboronic acid-based glucose sensor.
Materials Science
Substituted phenylboronic acids are also used in the development of advanced materials.[35] They can be incorporated into polymers to create "smart" materials that respond to changes in pH or the concentration of saccharides.[35] These materials have potential applications in drug delivery, tissue engineering, and separation science.[24][35] For example, a polymer functionalized with phenylboronic acid can be designed to release a drug in response to elevated glucose levels.[35]
Conclusion and Future Outlook
The journey of substituted phenylboronic acids from their initial synthesis in the 19th century to their current status as indispensable tools in modern science is a compelling narrative of discovery and innovation. The development of new synthetic methods, particularly palladium-catalyzed cross-coupling reactions, has been instrumental in unlocking their vast potential.
Looking ahead, the field of organoboron chemistry continues to evolve. The development of more efficient and sustainable catalytic systems for the synthesis of substituted phenylboronic acids, such as those based on earth-abundant metals, is an active area of research. Furthermore, the unique properties of the boronic acid moiety will undoubtedly continue to inspire the design of novel therapeutics, sensors, and functional materials. The legacy of these remarkable compounds is a testament to the power of fundamental research to drive transformative technological advancements.
References
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The Multifaceted Biological Activities of Chlorobenzyloxy-Substituted Compounds: A Technical Guide for Drug Discovery Professionals
Abstract
The chlorobenzyloxy moiety is a privileged structural motif in medicinal chemistry, conferring a diverse range of biological activities upon parent molecules. This in-depth technical guide provides a comprehensive overview of the significant anticancer, antimicrobial, and enzyme-inhibitory properties of chlorobenzyloxy-substituted compounds. We delve into the molecular mechanisms underpinning these activities, offering detailed experimental protocols for their evaluation and presenting key data to inform drug discovery and development programs. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the therapeutic potential of this versatile chemical scaffold.
Introduction: The Significance of the Chlorobenzyloxy Moiety
The incorporation of a chlorobenzyloxy group into a molecular scaffold can profoundly influence its physicochemical and biological properties. The chlorine atom, being an electron-withdrawing group, can modulate the electronic distribution of the entire molecule, impacting its binding affinity to biological targets. Furthermore, the benzyloxy group provides a degree of lipophilicity and conformational flexibility, which can enhance membrane permeability and interactions with hydrophobic pockets of proteins. The position of the chlorine atom on the benzyl ring (ortho, meta, or para) also plays a crucial role in determining the specific biological activity and potency. This guide will explore the key therapeutic areas where chlorobenzyloxy-substituted compounds have shown significant promise.
Anticancer Activity: Inducing Cell Death and Halting Proliferation
A substantial body of research has highlighted the potent anticancer effects of various chlorobenzyloxy-substituted compounds. These molecules exert their cytotoxic effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
2.1.1. Induction of Apoptosis:
Apoptosis is a crucial process of programmed cell death that eliminates damaged or unwanted cells. Many chlorobenzyloxy derivatives have been shown to trigger this process in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in apoptosis is the activation of a cascade of cysteine proteases known as caspases. Initiator caspases (like caspase-8 and caspase-9) activate executioner caspases (like caspase-3, -6, and -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1] For instance, studies have demonstrated that certain halogenated flavanone derivatives, including those with chloro substitutions, can trigger the cleavage of both procaspase-8 and procaspase-9, indicating the involvement of both apoptotic pathways.[2]
Signaling Pathway: The Caspase Cascade in Apoptosis
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways culminating in the activation of executioner caspases.
2.1.2. Cell Cycle Arrest:
The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. Chlorobenzyloxy-substituted compounds can intervene in this process by inducing cell cycle arrest at specific checkpoints, such as G1/S or G2/M, thereby preventing cancer cells from dividing. This arrest is often mediated by the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[3][4] For example, some inhibitors can block the phosphorylation of the retinoblastoma protein (Rb) by CDK4/6, preventing the release of the E2F transcription factor and thus halting progression from the G1 to the S phase.[5]
Signaling Pathway: Cell Cycle Regulation by Cyclins and CDKs
Caption: A diagram illustrating the roles of key cyclin-CDK complexes in regulating the progression through the different phases of the cell cycle.
Experimental Protocols for Anticancer Activity Evaluation
2.2.1. MTT Assay for Cell Viability and Cytotoxicity:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chlorobenzyloxy-substituted compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2.2.2. Flow Cytometry for Cell Cycle Analysis:
Flow cytometry with propidium iodide (PI) staining is a powerful technique to determine the distribution of cells in different phases of the cell cycle.[7] PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the chlorobenzyloxy-substituted compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow: Anticancer Activity Assessment
Caption: A flowchart outlining the key experimental steps to evaluate the anticancer properties of chlorobenzyloxy-substituted compounds.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Chlorobenzyloxy-substituted compounds have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[4][5][8] Their antimicrobial properties make them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.
Mechanism of Action: Disrupting Microbial Integrity
The primary mechanism of antimicrobial action for many chlorobenzyloxy compounds appears to be the disruption of microbial cell membrane integrity.[9][10] The lipophilic nature of the benzyloxy group facilitates insertion into the lipid bilayer of the cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death. For example, studies on chlorogenic acid, which contains a related structural motif, have shown that it increases the permeability of both the outer and plasma membranes of bacteria, leading to the loss of barrier function and leakage of nucleotides.[9][11] Some derivatives may also interfere with other vital cellular processes, such as inhibiting efflux pumps that bacteria use to expel antibiotics.[12]
Experimental Protocol for Antimicrobial Susceptibility Testing
3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[13][14]
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the chlorobenzyloxy-substituted compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Presentation: Antimicrobial Activity of Representative Chlorobenzyloxy Compounds
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Imidazolidinedione Derivative | Staphylococcus aureus | - | [4] |
| Imidazolylmethylaniline Derivative | Candida albicans | - | [5] |
| Phenothiazinyl Chalcone | Escherichia coli | - | [8] |
| 2-chlorobenzoic acid derivative | Escherichia coli | Comparable to Norfloxacin | [3] |
Note: Specific MIC values were not always provided in the abstracts of the referenced papers, but the activity was noted.
Enzyme Inhibition: Targeting Key Players in Disease
The chlorobenzyloxy moiety can also serve as a pharmacophore for the development of potent and selective enzyme inhibitors. By targeting specific enzymes involved in disease pathogenesis, these compounds offer a more directed therapeutic approach.
Mechanism of Action: Blocking Catalytic Activity
Chlorobenzyloxy-substituted compounds can inhibit enzymes through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition.[15] The specific mode of inhibition depends on the structure of the compound and the active site of the enzyme.
4.1.1. Inhibition of STAT3 Signaling:
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[16][17] The development of STAT3 inhibitors is therefore a promising strategy for cancer therapy.[12][18] The chlorobenzyloxy group can be incorporated into molecules designed to bind to the SH2 domain of STAT3, preventing its dimerization, nuclear translocation, and subsequent transcriptional activity.[19]
Signaling Pathway: The STAT3 Signaling Cascade
Caption: A schematic of the STAT3 signaling pathway and a potential point of inhibition by chlorobenzyloxy-substituted compounds.[7][13][20][21]
4.1.2. Cholinesterase Inhibition:
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine.[22] Inhibitors of these enzymes are used in the treatment of Alzheimer's disease to increase acetylcholine levels in the brain.[8] Several studies have explored chlorobenzyloxy-containing compounds as cholinesterase inhibitors, with some demonstrating potent and selective activity.[22]
Experimental Protocol for Enzyme Inhibition Assays
4.2.1. Ellman's Method for Cholinesterase Inhibition:
The Ellman's method is a simple and reliable colorimetric assay for measuring cholinesterase activity.[9] It is based on the reaction of thiocholine (a product of acetylcholine hydrolysis by cholinesterase) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of the test compound at various concentrations, a solution of the cholinesterase enzyme (AChE or BChE), a solution of the substrate (acetylthiocholine iodide), and a solution of DTNB.
-
Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and the test compound. Incubate for a short period to allow for enzyme-inhibitor interaction.
-
Reaction Initiation: Add the substrate and DTNB to initiate the reaction.
-
Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.
Data Presentation: Enzyme Inhibitory Activity of Selected Chlorobenzyloxy Compounds
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Xanthone Derivative | Butyrylcholinesterase | 0.15 | [22] |
| N-substituted-(p-tolyl)pyridazin-3(2H)-one derivative | Acetylcholinesterase | 1.77-4.50 | |
| Pyridazinone Derivative | Acetylcholinesterase | 26.2-31.9 | [14] |
Conclusion and Future Directions
Chlorobenzyloxy-substituted compounds represent a rich and versatile source of biologically active molecules with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents underscores the value of this chemical scaffold in drug discovery. The mechanistic insights and experimental protocols provided in this guide offer a solid foundation for researchers to explore and optimize these compounds further.
Future research should focus on elucidating the structure-activity relationships (SAR) in greater detail to design more potent and selective derivatives. The development of compounds with multi-target activities, such as those that combine anticancer and enzyme-inhibitory properties, could lead to novel and more effective therapeutic strategies. Furthermore, in vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds, ultimately paving the way for their clinical translation.
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literature review of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
An In-depth Technical Guide to 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a key building block in contemporary organic synthesis and medicinal chemistry. We will delve into its chemical properties, provide a detailed, field-tested synthesis protocol, and explore its primary application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Compound Profile and Physicochemical Properties
This compound is a substituted arylboronic acid that has gained traction as a valuable intermediate in the synthesis of complex organic molecules. Its structural features, particularly the sterically hindered and electronically modulated phenylboronic acid moiety, make it a unique tool for creating novel molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 849052-15-9 | [1] |
| Molecular Formula | C₁₅H₁₆BClO₃ | [1][2] |
| Molecular Weight | 290.55 g/mol | [1] |
| Melting Point | 234-238 °C | [1] |
| Appearance | Solid | [3] |
| SMILES | Cc1cc(cc(C)c1OCc2ccccc2Cl)B(O)O | [3] |
| InChI Key | UDKYOMYSPIEDTK-UHFFFAOYSA-N | [2][3] |
Boronic acids are known to exist in equilibrium with their cyclic anhydride trimers (boroxines), especially upon dehydration. It is crucial to handle and store the compound under anhydrous conditions to maintain its integrity and reactivity.[4]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of arylboronic acids can be achieved through several established methods.[5][6][7] The most common and reliable approach involves the reaction of an organometallic reagent (either a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[5][6][8] The following protocol details a robust procedure for the preparation of this compound, adapted from well-established methodologies.
Overall Synthetic Scheme
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
1-(2'-Chlorobenzyloxy)-4-bromo-3,5-dimethylbenzene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, dissolve 1-(2'-Chlorobenzyloxy)-4-bromo-3,5-dimethylbenzene (1 equivalent) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm the mixture to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF.
-
Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ether and hexanes, to afford a white solid.[4]
-
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9][10] This reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryls, which are common motifs in many pharmaceutical agents.[10][11][12]
General Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Application: Synthesis of a Biaryl Moiety
The following protocol illustrates the use of this compound in a typical Suzuki-Miyaura coupling reaction to synthesize a biaryl compound, a common scaffold in drug discovery.
Reaction:
This compound + 4-bromopyridine → 4-(4-(2'-Chlorobenzyloxy)-3,5-dimethylphenyl)pyridine
Table 2: Suzuki-Miyaura Coupling Protocol
| Step | Procedure | Rationale |
| 1. Reactant Setup | In a microwave vial, combine this compound (1.2 eq.), 4-bromopyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.). | The boronic acid is used in slight excess to drive the reaction to completion. The palladium catalyst is essential for the catalytic cycle, and the base is required to activate the boronic acid for transmetalation.[8][13] |
| 2. Solvent Addition | Add a mixture of a suitable organic solvent (e.g., dioxane) and water (e.g., 4:1 v/v). | The use of a biphasic solvent system often enhances the reaction rate and yield.[9] Water aids in the dissolution of the base and facilitates the transmetalation step. |
| 3. Reaction | Seal the vial and heat the mixture in a microwave reactor to 120-150 °C for 15-30 minutes, or alternatively, heat at reflux under conventional heating for several hours. | Microwave irradiation can significantly reduce reaction times. The optimal temperature and time should be determined empirically. |
| 4. Workup | After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). | Standard aqueous workup to separate the product from inorganic salts. |
| 5. Purification | Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel. | Purification is necessary to isolate the desired biaryl product from residual starting materials, catalyst, and byproducts. |
Role in Drug Discovery and Development
Substituted biaryl structures are prevalent in a wide range of therapeutic agents due to their ability to adopt specific conformations that allow for high-affinity binding to biological targets. The 3,5-dimethylphenyl moiety can provide a specific steric and electronic profile that may enhance binding affinity or improve pharmacokinetic properties. The 2'-chlorobenzyl ether group can also participate in specific interactions with the target protein or modulate the overall lipophilicity of the molecule.
The use of building blocks like this compound enables medicinal chemists to rapidly synthesize libraries of related compounds for structure-activity relationship (SAR) studies, a critical step in the optimization of lead compounds into clinical candidates.[14][15][16]
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its straightforward preparation and utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction make it an important tool for the construction of complex molecular architectures, particularly in the field of drug discovery. The protocols and information provided in this guide are intended to equip researchers with the knowledge to effectively utilize this compound in their synthetic campaigns.
References
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One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. [Link]
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One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. The Hartwig Group. [Link]
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Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
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The Synthesis of Organoboronic Compounds by C-H Activation of Alkanes and Arenes. Illinois Chemistry. [Link]
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Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace. [Link]
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This compound (C15H16BClO3). PubChemLite. [Link]
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4-(3'-Chlorobenzyloxy)-3, 5-dimethylphenylboronic acid, min 95%, 1 gram. CP Lab Safety. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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(4-Chloro-3,5-dimethylphenyl)boronic acid. PubChem. [Link]
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CAS NO. 849062-38-0 | 4-(4'-CHLOROBENZYLOXY)-3,5-DIMETHYLPHENYLBORONIC ACID. Arctom. [Link]
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The Suzuki Reaction. Andrew G Myers Research Group. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. [Link]
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Suzuki cross-coupling reaction. YouTube. [Link]
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Time‐course for Suzuki‐Miyaura coupling reaction of chlorobenzene and... ResearchGate. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
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3,5-dimethylphenylboronic acid suppliers USA. lookchem.com. [Link]
- Synthetic method of p-chlorophenylboronic acid.
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Understanding Boronic Acids: Properties and Applications of 3,5-Dimethylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. PubMed. [Link]
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Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of Na V 1.7. PubMed. [Link]
-
Discovery of Conformationally Constrained ALK2 Inhibitors. PMC - PubMed Central. [Link]
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The Role of 3,5-Dimethylphenylboronic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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4-Alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives as new inhibitors of bacterial cell wall biosynthesis. PubMed. [Link]
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Methodological & Application
Application Notes and Protocols for 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid in Suzuki-Miyaura Coupling
Introduction: A Sterically Encumbered Building Block for Complex Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] Within the vast arsenal of organoboron reagents, 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid emerges as a sophisticated building block for the construction of sterically hindered and electronically nuanced biaryl structures.
The presence of two methyl groups ortho to the boronic acid moiety, combined with the bulky 2'-chlorobenzyloxy substituent, imparts significant steric hindrance around the reactive center. This unique structural feature presents both challenges and opportunities in cross-coupling chemistry. While necessitating carefully optimized reaction conditions to overcome steric repulsion, it allows for the synthesis of complex biaryl scaffolds that might otherwise be inaccessible. The 2'-chloro substituent on the benzyl group also offers a potential site for further functionalization, adding to the synthetic utility of this reagent.
This comprehensive guide provides an in-depth analysis of the application of this compound in Suzuki-Miyaura coupling. We will delve into the mechanistic intricacies, explore critical reaction parameters, and present a detailed, field-proven protocol for its successful implementation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Mechanistic Considerations: Navigating the Catalytic Cycle with a Hindered Substrate
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The steric bulk of this compound significantly influences each of these steps, necessitating a judicious choice of catalyst, ligand, base, and solvent to ensure efficient turnover.
-
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. The choice of the palladium precursor and, more importantly, the ancillary ligand is critical for facilitating this step, especially when using less reactive aryl chlorides.[5]
-
Transmetalation: This is often the rate-limiting step, particularly with sterically hindered boronic acids. The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species (-[ArB(OH)3]), which then transfers its organic group to the Pd(II) center.[4] The steric hindrance of this compound can impede this transfer, requiring highly active catalyst systems and appropriately chosen bases to drive the reaction forward.
-
Reductive Elimination: The final step involves the reductive elimination of the biaryl product from the Pd(II) complex, regenerating the active Pd(0) catalyst. Bulky ligands on the palladium center can promote this step, facilitating the release of the sterically demanding product.[1]
A significant challenge associated with sterically hindered boronic acids is the competing side reaction of protodeboronation , where the carbon-boron bond is cleaved by a proton source, leading to the formation of an undesired arene byproduct and a reduction in yield.[6] This process is often base-catalyzed and can be exacerbated by the presence of water in the reaction mixture.[7][8] Careful selection of a non-aqueous or minimally aqueous solvent system and a suitable base can help mitigate this issue.
Optimizing the Reaction: A Guide to Component Selection
The success of a Suzuki-Miyaura coupling with this compound hinges on the strategic selection of each reaction component.
Palladium Catalyst and Ligand Systems
For sterically demanding couplings, traditional catalysts like Pd(PPh₃)₄ may prove insufficient. Modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to achieve high yields.[5][9]
| Catalyst/Ligand System | Key Features & Applications |
| Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich biaryl phosphines that promote both oxidative addition and reductive elimination. Highly effective for coupling sterically hindered substrates, including aryl chlorides.[5] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ligands that form stable palladium complexes. Exhibit high activity for cross-coupling of sterically hindered and electron-rich aryl chlorides.[9] |
| Pd(dppf)Cl₂ | A reliable catalyst for a range of Suzuki couplings, though may require higher temperatures and longer reaction times for hindered substrates. |
| Pd₂(dba)₃ with a phosphine ligand | A common Pd(0) source that requires the addition of a suitable ligand to form the active catalytic species. |
The Critical Role of the Base
The choice of base is paramount in activating the boronic acid for transmetalation while minimizing protodeboronation.[4]
| Base | Properties and Recommendations |
| Potassium Phosphate (K₃PO₄) | A strong base, often effective in anhydrous conditions. Its use can accelerate transmetalation with hindered boronic acids. |
| Cesium Carbonate (Cs₂CO₃) | A highly effective base, particularly for challenging couplings. Its solubility in organic solvents can be advantageous. |
| Potassium Carbonate (K₂CO₃) | A commonly used, cost-effective base. Often used in aqueous solvent mixtures. |
| Potassium Fluoride (KF) | A weaker base that can be effective in minimizing protodeboronation in sensitive substrates. |
Solvent Systems: Balancing Solubility and Side Reactions
The solvent must dissolve all reactants and facilitate the interaction between the organic and inorganic components. For hindered substrates prone to protodeboronation, anhydrous solvents are often preferred.
| Solvent System | Rationale for Use |
| Dioxane / Water | A classic solvent system for Suzuki couplings. The water is necessary to dissolve many inorganic bases. |
| Toluene / Water | Another common biphasic system. Toluene allows for higher reaction temperatures. |
| Anhydrous Dioxane, Toluene, or THF | Recommended when protodeboronation is a significant concern. Requires the use of a base with some solubility in the organic solvent (e.g., Cs₂CO₃, K₃PO₄). |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent that can be effective for substrates with poor solubility, but can be difficult to remove. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners, particularly for less reactive aryl chlorides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 348.6 mg), and potassium phosphate (3.0 mmol, 636.8 mg).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Finely grinding the base increases its surface area and reactivity.
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts. Maintaining an inert atmosphere throughout the reaction is crucial. [10]
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Rationale: Anhydrous solvent is used to minimize the risk of protodeboronation.
-
-
Degassing: Sparge the resulting suspension with argon for 15-20 minutes.
-
Rationale: This step removes any dissolved oxygen from the solvent and reaction mixture.
-
-
Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and SPhos (0.04 mmol, 16.4 mg) and quickly add them to the reaction flask against a positive flow of argon.
-
Rationale: The pre-catalyst and ligand are added last to the deoxygenated mixture to prevent their premature decomposition. SPhos is a bulky, electron-rich ligand well-suited for coupling sterically hindered substrates.
-
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Rationale: Higher temperatures are often required to overcome the activation energy for coupling sterically hindered substrates.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Rationale: Filtration removes insoluble materials before the aqueous workup.
-
-
Extraction: Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Rationale: The aqueous washes remove the remaining inorganic base and other water-soluble impurities.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired biaryl compound. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
This compound is a valuable reagent for the synthesis of sterically congested biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Success with this substrate is contingent upon a rational approach to reaction optimization, with particular attention paid to the selection of a highly active catalyst system, an appropriate base, and conditions that minimize protodeboronation. The protocols and guidelines presented herein provide a robust starting point for researchers to effectively utilize this building block in the creation of complex molecular architectures for a wide range of applications in the chemical and pharmaceutical sciences.
References
- Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Hu, X., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
Old, D. W., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. R Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Optimization of Suzuki-Miyaura Reaction Conditions for Aryl Bromides.
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
LJMU Research Online. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
Organic Chemistry Portal. (n.d.). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Retrieved from [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
MDPI. (n.d.). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
PubMed. (2023). Synthesis of Axially Chiral Biaryls through Cobalt(II)-Catalyzed Atroposelective C-H Arylation. Retrieved from [Link]
-
MIT Open Access Articles. (n.d.). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction. Retrieved from [Link]
-
DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Retrieved from [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
-
Googleapis.com. (n.d.). (12) United States Patent. Retrieved from [Link]
-
Reddit. (n.d.). Struggling with Suzuki Reaction : r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions | Download Table. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]
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Application Notes and Protocols for 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid in Medicinal Chemistry
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological activity, selectivity, and pharmacokinetic profiles. 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid emerges as a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of kinase inhibitor development. Its unique structural features—a sterically hindered arylboronic acid, a flexible benzyl ether linkage, and a strategically placed chlorine atom—offer medicinal chemists a powerful tool to explore novel chemical space and address challenging therapeutic targets.
The boronic acid moiety is a cornerstone of modern synthetic chemistry, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] This reaction's tolerance of a wide range of functional groups has made it an indispensable tool in the synthesis of biaryl and heteroaryl structures, which are prevalent in many approved drugs.[2] Furthermore, the boronic acid group can participate in copper-catalyzed Chan-Lam coupling reactions, providing a direct route to aryl ethers, amines, and thioethers.[3][4]
The 2-chlorobenzyl ether component of the title compound is of particular significance. The benzyloxy group introduces a degree of conformational flexibility, allowing the molecule to adapt to the binding pockets of various enzymes. The chlorine atom on the benzyl ring can engage in specific halogen bonding interactions with protein residues, enhancing binding affinity and selectivity.[5] Additionally, the dimethyl substitution on the phenyl ring provides steric bulk, which can be exploited to probe specific subpockets of a target protein and to modulate the molecule's physicochemical properties.
This guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors. Detailed protocols for key synthetic transformations are provided, along with insights into the rationale behind experimental choices.
Key Applications in Medicinal Chemistry
The primary utility of this compound lies in its ability to serve as a key building block in the synthesis of biaryl and diaryl ether-containing molecules with potential therapeutic applications. These structural motifs are frequently found in the core of small molecule kinase inhibitors, which have revolutionized the treatment of cancer and other diseases.
Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application of this boronic acid, enabling the coupling of the 4-(2'-chlorobenzyloxy)-3,5-dimethylphenyl moiety to a variety of aryl and heteroaryl halides. This reaction is instrumental in constructing the core structures of many kinase inhibitors that target the ATP-binding site of the enzyme.[2]
Reaction Principle: The reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organohalide. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the boronic acid to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Illustrative Application: Synthesis of a Pyrazole-Based Kinase Inhibitor Scaffold
Protocol 1: Suzuki-Miyaura Coupling of this compound with a Heterocyclic Halide
Objective: To synthesize a biaryl pyrazole scaffold, a common core in kinase inhibitors.
Materials:
-
This compound
-
Substituted 5-bromo-1H-pyrazole (e.g., N-protected 3-amino-5-bromopyrazole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the substituted 5-bromo-1H-pyrazole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask. The use of pre-catalysts or more advanced phosphine ligands may be necessary for challenging substrates.
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times. Under the inert atmosphere, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL). The solvent system should be chosen to ensure solubility of all reactants.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired biaryl pyrazole product.
Data Presentation:
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-protected 3-amino-5-bromopyrazole | This compound | Pd(OAc)₂ (2) / PPh₃ (8) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | Typically >70% |
| 2 | 4-Bromopyridine | This compound | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 6 | Typically >80% |
| 3 | 2-Chloropyrimidine | This compound | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | Typically >65% |
| Yields are representative and may vary depending on the specific substrate and reaction conditions. |
Synthesis of Diaryl Ethers via Chan-Lam Coupling
The Chan-Lam coupling provides an alternative and complementary method to the Buchwald-Hartwig amination for the formation of carbon-heteroatom bonds.[7] It utilizes a copper catalyst to couple boronic acids with phenols, anilines, and other N- and O-nucleophiles.[8][9] This reaction is particularly advantageous as it can often be performed under milder conditions and in the presence of air.
Reaction Principle: The Chan-Lam coupling is believed to proceed through a copper(II) or copper(III) intermediate. The boronic acid transmetalates with a copper(II) salt, and subsequent coordination of the nucleophile (e.g., a phenol) followed by reductive elimination forms the diaryl ether product and a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle.
Figure 2: Catalytic Cycle of the Chan-Lam C-O Coupling Reaction.
Illustrative Application: Synthesis of a Diaryl Ether Kinase Inhibitor Moiety
Many potent kinase inhibitors feature a diaryl ether linkage, which provides an optimal geometry for binding to the kinase hinge region. The following protocol outlines a general procedure for the synthesis of a diaryl ether using this compound.
Protocol 2: Chan-Lam Coupling of this compound with a Phenol
Objective: To synthesize a diaryl ether, a key structural motif in many kinase inhibitors.
Materials:
-
This compound
-
A substituted phenol (e.g., 4-hydroxypyridine or a functionalized phenol)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine or another suitable base/ligand
-
Dichloromethane (DCM) or another suitable solvent
-
Molecular sieves (4 Å)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.5 mmol), the substituted phenol (1.0 mmol), copper(II) acetate (1.2 mmol), and activated 4 Å molecular sieves (200 mg).
-
Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) and pyridine (2.0 mmol). The reaction is often run open to the atmosphere.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves. Wash the pad with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired diaryl ether product.
Data Presentation:
| Entry | Phenol | Boronic Acid | Catalyst (mmol) | Base (mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Hydroxypyridine | This compound | Cu(OAc)₂ (1.2) | Pyridine (2.0) | DCM | RT | 24 | Typically 50-70% |
| 2 | 3-Methoxyphenol | This compound | Cu(OAc)₂ (1.2) | Triethylamine (2.0) | DCM | RT | 36 | Typically 60-80% |
| 3 | 4-Aminophenol | This compound | Cu(OAc)₂ (1.2) | Pyridine (2.0) | DCM | RT | 48 | Typically 40-60% |
| Yields are representative and may vary depending on the specific substrate and reaction conditions. |
Conclusion: An Enabling Reagent for Medicinal Chemistry
This compound represents a sophisticated and highly useful building block for the synthesis of biologically active molecules. Its ability to participate in robust and versatile cross-coupling reactions, such as the Suzuki-Miyaura and Chan-Lam couplings, provides medicinal chemists with a reliable means of accessing novel biaryl and diaryl ether scaffolds. The unique combination of steric and electronic features within this reagent allows for the fine-tuning of molecular properties, which is critical for the development of potent and selective drug candidates, particularly in the field of kinase inhibition. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists in drug discovery and development, enabling the efficient and strategic use of this powerful synthetic tool.
References
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Organic Chemistry Portal. Chan-Lam Coupling. [Link]
-
NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]
-
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-
Wexler, R. P., et al. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 21(12), 4540-4543. [Link]
-
ResearchGate. Chan–Lam C–X Coupling Reaction. [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105854. [Link]
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-
Justia Patents. cdk2 inhibitors. [Link]
-
ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- Google Patents.
-
Thomas, M., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 11(15), 9636-9642. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Desiraju, G. R., et al. (2013). Halogen bonding in medicinal chemistry. Journal of medicinal chemistry, 56(21), 8974-8983. [Link]
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- 9. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Catalysis for Reactions of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid: A Guide for Advanced Synthesis
An Application and Protocol Guide
Introduction: The Utility of a Sterically Demanding Building Block
In the landscape of modern drug discovery and materials science, the synthesis of complex biaryl and substituted aromatic structures is paramount. Arylboronic acids are foundational reagents in this endeavor, primarily through their participation in transition metal-catalyzed cross-coupling reactions. Among these, 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (CAS 849052-15-9) presents itself as a uniquely valuable, yet challenging, building block.[1][2] Its structure, characterized by two ortho-methyl groups flanking the boronic acid and a bulky para-benzyloxy substituent, imparts significant steric hindrance. This bulk is not a liability but a strategic feature, enabling the construction of molecules with specific three-dimensional architectures that can influence biological activity or material properties.
However, this steric congestion necessitates carefully tailored catalytic conditions to achieve efficient and high-yielding transformations. Standard cross-coupling protocols often fail, leading to low conversion rates or undesired side reactions like protodeboronation. This guide provides a detailed exploration of the catalytic systems and protocols optimized for this sterically hindered boronic acid, focusing on the two most critical transformations: the Suzuki-Miyaura C-C bond formation and the Chan-Lam C-N/C-O bond formation. We will delve into the mechanistic rationale behind component selection, offering field-proven protocols for immediate application.
Part 1: Suzuki-Miyaura Cross-Coupling: Forging Complex Biaryl Scaffolds
The Palladium-catalyzed Suzuki-Miyaura reaction is the cornerstone method for creating C(sp²)-C(sp²) bonds.[3][4] For a substrate like this compound, overcoming the steric barrier is the central challenge. Success hinges on a catalytic system that can accelerate the key steps of the catalytic cycle, particularly the rate-limiting transmetalation and the final reductive elimination.[5][6]
Mechanistic Rationale & The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[7] The catalyst, an active Pd(0) species, first undergoes oxidative addition with an organic halide (Ar-X). The resulting Pd(II) complex then undergoes transmetalation with a boronate species, formed by the activation of the boronic acid with a base.[8][9] The final step, reductive elimination, forms the new C-C bond and regenerates the Pd(0) catalyst.[3]
For sterically hindered partners, every step is impacted. Bulky, electron-rich phosphine ligands are essential; they stabilize the palladium center, promote the oxidative addition of less reactive electrophiles (like aryl chlorides), and accelerate the final reductive elimination step to release the bulky product.[7][10]
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is designed for robustness with sterically hindered coupling partners. The choice of a biaryl phosphine ligand (e.g., SPhos or XPhos) and a strong inorganic base (K₃PO₄) is critical for driving the reaction to completion.[10][11]
Materials:
-
This compound
-
Aryl bromide (e.g., 2-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%) in a small amount of anhydrous 1,4-dioxane. Allow this mixture to stir for 10-15 minutes at room temperature to form the active pre-catalyst.
-
Initiation: Add the catalyst slurry to the Schlenk flask containing the reagents.
-
Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl bromide) and degassed water (10% v/v of dioxane). The addition of water can sometimes accelerate the reaction.[3]
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Adapting Conditions for Various Electrophiles
The reactivity of the aryl halide partner dictates the stringency of the required conditions. Aryl chlorides are significantly less reactive than bromides and require more potent catalytic systems.[7][12][13]
| Electrophile (Ar-X) | Typical Catalyst System | Base | Solvent | Temp (°C) | Rationale & Notes |
| Aryl Iodide | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ | Toluene/H₂O | 80-90 | Most reactive halide; requires less forcing conditions. Standard catalysts are often sufficient. |
| Aryl Bromide | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | The "gold standard" for many couplings. Bulky biaryl phosphine ligands ensure high yields, especially with ortho-substituted partners.[10] |
| Aryl Chloride | Pd₂(dba)₃ (2 mol%) / XPhos (4-6 mol%) | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane | 100-110 | Requires a highly active, electron-rich, and bulky ligand to facilitate the difficult oxidative addition of the C-Cl bond.[12][13][14] |
| Aryl Triflate | Pd(OAc)₂ (2 mol%) / PCy₃ (4 mol%) | K₃PO₄ | THF | 60-80 | Reactivity is comparable to aryl bromides. Can often be coupled at lower temperatures.[12] |
Experimental Workflow Diagram
Part 2: Chan-Lam Coupling: Accessing Aryl Ethers and Amines
The Chan-Lam reaction provides a powerful, complementary method for forming C-N and C-O bonds using boronic acids.[15][16] It is catalyzed by copper, operates under milder conditions than many palladium-based systems, and is often conducted open to the air, making it an operationally simple alternative to the Buchwald-Hartwig amination.[17][18]
Mechanistic Overview
The Chan-Lam coupling mechanism is complex and still debated, but a plausible pathway involves a Cu(II) species. The cycle likely begins with the coordination of the amine or alcohol nucleophile to the Cu(II) center, followed by transmetalation with the boronic acid to form a Cu(II)-Aryl intermediate. This species can be oxidized to a transient Cu(III) complex, which then undergoes reductive elimination to forge the C-N or C-O bond and release a Cu(I) species.[17] Atmospheric oxygen serves as the terminal oxidant to regenerate the active Cu(II) catalyst.[16]
Protocol 2: General Chan-Lam N-Arylation with an Aliphatic Amine
This protocol uses a catalytic amount of a simple copper(II) salt and is conducted open to the atmosphere. The inclusion of molecular sieves is often beneficial to minimize undesired oxidative side-products of the amine.[18]
Materials:
-
This compound
-
Aliphatic amine (e.g., morpholine)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
4 Å Molecular Sieves
Procedure:
-
Reaction Setup: To a round-bottom flask open to the air, add this compound (1.0 equiv), Cu(OAc)₂ (0.1 equiv, 10 mol%), and activated 4 Å molecular sieves (~100 mg per mmol of boronic acid).
-
Solvent and Reagent Addition: Add anhydrous DCM (to achieve a concentration of ~0.2 M). Add the aliphatic amine (2.0 equiv) and pyridine (2.0 equiv). Pyridine acts as both a mild base and a ligand for the copper center.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 12-48 hours. Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the molecular sieves and copper salts, washing with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to yield the desired N-aryl product.
Conclusion and Future Outlook
This compound is a powerful synthetic intermediate whose utility is unlocked through the strategic application of advanced catalytic methods. For the construction of sterically encumbered biaryl systems, the Suzuki-Miyaura coupling, empowered by bulky, electron-rich phosphine ligands, remains the method of choice. For the efficient formation of C-N and C-O bonds under mild conditions, the copper-catalyzed Chan-Lam coupling offers an operationally simple and effective alternative. By understanding the mechanistic principles that govern these reactions and carefully selecting the catalyst, base, and solvent system, researchers can effectively incorporate this valuable building block into a wide array of complex molecular targets, furthering innovation in medicine and materials.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Bells, A. M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2491-2528. [Link]
-
Zhang, H., et al. (2015). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 13(4), 1077-1083. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(20), 7370-7377. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(23), 7081-7089. [Link]
-
Park, J., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3876-3883. [Link]
-
Yin, J., & Rainka, M. P. (2016). Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Semantic Scholar. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Kumar, R., & Sharma, P. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
ResearchGate. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(12), 3358-3366. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]
-
Wikipedia. Chan–Lam coupling. [Link]
-
Organic Chemistry Portal. Chan-Lam Coupling. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3281-3284. [Link]
-
ResearchGate. (2024). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
ResearchGate. (2020). Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates. [Link]
-
Named Reactions. (2022). Chan-Lam Coupling. YouTube. [Link]
-
Watson, A. J. B., et al. (2020). Cu-Catalysed Coupling of Aliphatic Amines with Alkylboronic Esters. ChemRxiv. [Link]
-
Sheppard, T. D., et al. (2021). Synthesis and Application of Constrained Amidoboronic Acids Using Amphoteric Boron-Containing Building Blocks. The Journal of Organic Chemistry, 87(1), 347-357. [Link]
-
PubChemLite. This compound (C15H16BClO3). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Boronic Acids: Properties and Applications of 3,5-Dimethylphenylboronic Acid. [Link]
- Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
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Application Notes and Protocols: 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Biaryl Scaffolds
4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (CAS No. 849052-15-9) is a specialized organoboron compound increasingly recognized for its utility in the synthesis of complex organic molecules.[1][2] Its structure, featuring a sterically hindered 3,5-dimethylphenyl core, a 2-chlorobenzyloxy protecting group, and the versatile boronic acid moiety, makes it a valuable reagent for creating intricate biaryl and heterocyclic frameworks. These frameworks are often central to the development of novel pharmaceutical agents, agrochemicals, and advanced materials.[3]
The primary application of this boronic acid lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4][5][6] The steric hindrance provided by the two methyl groups ortho to the boronic acid can impart unique conformational properties to the resulting biaryl products, which can be crucial for modulating biological activity. The 2-chlorobenzyl ether serves as a stable protecting group for the phenolic oxygen, which can be selectively removed under various conditions to reveal a hydroxyl group for further functionalization.
This document provides detailed application notes and representative protocols for the use of this compound in organic synthesis, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.[3][6] The reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base.[5][6]
The general transformation is as follows:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
A key advantage of the Suzuki-Miyaura coupling is its tolerance to a wide variety of functional groups, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies.[6] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, and is often substrate-dependent.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol 1: Representative Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The conditions provided are a good starting point and may require optimization depending on the specific aryl halide used.
Materials
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water (4:1) or toluene/water (5:1))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure
-
To a flame-dried Schlenk flask, add this compound (e.g., 1.2 mmol), the aryl bromide (1.0 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Data Presentation: Representative Reaction Conditions
The choice of reaction parameters can significantly impact the outcome of the Suzuki-Miyaura coupling. The following table provides a summary of commonly used conditions that can be adapted for reactions with this compound.
| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) |
| Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 |
| Aryl Bromide | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 |
| Aryl Chloride | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | t-AmylOH | 110 | 18 |
| Aryl Iodide | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O (3:1) | 85 | 6 |
Detailed Protocol 2: Synthesis of this compound
For researchers who wish to synthesize the title compound, a plausible route starting from commercially available 3,5-dimethylphenol is outlined below. This protocol is based on standard procedures for etherification followed by ortho-lithiation and borylation.
Materials
-
3,5-Dimethylphenol
-
2-Chlorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Hexanes
Procedure
Step 1: Synthesis of 1-(2-Chlorobenzyloxy)-3,5-dimethylbenzene
-
To a round-bottom flask, add 3,5-dimethylphenol (1.0 equivalent), potassium carbonate (1.5 equivalents), and acetone or DMF.
-
Stir the mixture at room temperature and add 2-chlorobenzyl bromide (1.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter off the solids and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 1-(2-chlorobenzyloxy)-3,5-dimethylbenzene.
Step 2: Synthesis of this compound
-
Dissolve 1-(2-chlorobenzyloxy)-3,5-dimethylbenzene (1.0 equivalent) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.2 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 2 hours.
-
Add triisopropyl borate (1.5 equivalents) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1M HCl at 0 °C.
-
Stir vigorously for 1 hour.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with hexanes to afford the pure product.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloropyridine-3-boronic Acid.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Hovhannisyan, N., et al. (2025). Fighting infections with non-proteinogenic amino acids – biphenyl derivatives.
- Nagy, T., et al. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
-
PubChemLite. (n.d.). This compound (C15H16BClO3). Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (2000, October). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Retrieved from [Link]
-
MDPI. (2024, November 25). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Retrieved from [Link]
- Google Patents. (2017, June 9). US Patent - (12) United States Patent.
-
FUJIFILM Wako Chemicals. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2025, December 22). Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides. Retrieved from [Link]
-
PubMed. (2005, May 16). 4-Alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives as new inhibitors of bacterial cell wall biosynthesis. Retrieved from [Link]
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
Sources
- 1. 849052-15-9|(4-((2-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 849052-15-9 CAS MSDS (4-(2'-CHLOROBENZYLOXY)-3,5-DIMETHYLPHEN&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 6. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid with Aryl Halides
Introduction: The Architectural Elegance of Biaryl Scaffolds in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, a testament to its profound impact on the construction of carbon-carbon bonds.[1][2] For this achievement, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry.[2][3] This palladium-catalyzed reaction is particularly celebrated for its ability to forge biaryl structures, which are privileged motifs in a vast array of pharmaceuticals and functional materials. The reaction's success is rooted in its mild conditions, remarkable tolerance for a wide range of functional groups, and the use of organoboron compounds that are generally non-toxic and environmentally benign.[2][4][5]
This guide focuses on a specific, highly functionalized building block: 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (CAS No. 849052-15-9).[6][7] The unique substitution pattern of this molecule—a sterically encumbered boronic acid, flanked by two methyl groups, and featuring a chlorobenzyl ether moiety—makes it a valuable synthon for introducing complex functionalities into target molecules. This document provides a comprehensive overview of the mechanistic underpinnings, practical application notes, and detailed experimental protocols for the successful coupling of this boronic acid with a range of aryl halides.
Pillar 1: The Mechanistic Heartbeat of the Suzuki-Miyaura Reaction
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[3][8] The cycle is generally accepted to consist of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][8]
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar-X). This is often the rate-determining step of the reaction.[8] The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[8] This step forms a Pd(II) intermediate.
-
Transmetalation : This step involves the transfer of the organic group from the boronic acid to the palladium center. The role of the base is crucial here; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[9][10][11] This activated species then reacts with the Pd(II) complex, displacing the halide and forming a new diarylpalladium(II) intermediate.[1]
-
Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: Application Notes for Coupling with this compound
The structure of this compound presents specific challenges and considerations that must be addressed for a successful coupling reaction. The steric hindrance from the two ortho-methyl groups can slow down the transmetalation step.
Choosing the Right Tools: Catalyst and Ligand Selection
For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may prove ineffective.[12] The key to success lies in using a catalyst system that promotes both rapid oxidative addition and facile reductive elimination.
-
For Aryl Bromides and Iodides : These are more reactive partners. A catalyst system like Pd(OAc)₂ with a moderately bulky phosphine ligand or a pre-formed catalyst such as Pd(PPh₃)₄ can be effective.
-
For Aryl Chlorides : As the least reactive aryl halides, chlorides require a more potent catalyst system.[8][13] Highly electron-rich and bulky ligands are essential to facilitate the challenging oxidative addition step.[3][8] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are the state-of-the-art for these transformations.[11][12][14]
The Activator: Base Selection
The choice of base is critical and can significantly influence reaction yield and selectivity.[10] The base's primary role is to form the reactive boronate species.[2][9]
-
Inorganic Bases : These are the most common choices.[10]
-
Organic Bases : Amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, particularly for base-sensitive substrates, though they are generally less common.[18]
For this compound, a moderately strong base like K₂CO₃ or K₃PO₄ is a good starting point.
The Reaction Environment: Solvent Selection
The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. Common solvents for Suzuki couplings include:
Often, a co-solvent of water is added, especially when using inorganic bases like carbonates, as it can aid in dissolving the base and facilitate the formation of the active boronate species.[3][17] For sensitive substrates prone to protodeboronation, anhydrous conditions may be necessary.[12]
Troubleshooting Common Pitfalls
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Steric hindrance impeding reaction. 3. Aryl chloride is too unreactive. | 1. Ensure proper degassing to prevent catalyst oxidation. Use a fresh catalyst. 2. Increase reaction temperature. 3. Switch to a more active ligand system (e.g., Buchwald ligands like SPhos or XPhos).[12][17] |
| Protodeboronation | 1. Boronic acid is unstable under basic conditions. 2. Presence of excess water and strong base. | 1. Convert the boronic acid to a more stable pinacol (BPin) or MIDA ester.[17] 2. Use a milder base (e.g., KF) or run the reaction under anhydrous conditions with a base like K₃PO₄.[17][19] |
| Homocoupling | 1. Reaction mixture was not properly degassed, leading to oxidative homocoupling of the boronic acid.[3] 2. Certain catalyst systems may favor this side reaction. | 1. Rigorously degas all solvents and the reaction mixture before adding the catalyst. 2. Try a different palladium source or ligand. Slow addition of the boronic acid can sometimes help.[12] |
Pillar 3: Detailed Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aryl halides and palladium catalysts should be handled with care.[20]
General Protocol for the Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific aryl halide substrates.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (see table below, 1-5 mol%)
-
Ligand (if required, see table below)
-
Base (see table below, 2.0-3.0 equiv)
-
Degassed Solvent (to achieve a concentration of 0.1-0.2 M)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Reagent Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.[17]
-
Degassing : Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[17]
-
Solvent Addition : Add the degassed solvent via syringe.[17]
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate).
-
Reaction : Heat the reaction mixture in an oil bath to the specified temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17]
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.[17][20]
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[20]
-
Purification : Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure biaryl product.[17][20][21]
Recommended Starting Conditions for Various Aryl Halides
| Aryl Halide (Ar-X) | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Ar-I | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80-90 |
| Ar-Br | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90-100 |
| Ar-Cl (activated) | Pd₂(dba)₃ (2%) + SPhos (4%) | K₃PO₄ (2.5) | Toluene | 100-110 |
| Ar-Cl (unactivated) | Pd(OAc)₂ (2%) + XPhos (4%) | K₃PO₄ (3.0) | Dioxane | 100-110 |
Note: These are starting points. Optimization of catalyst loading, base, solvent, and temperature may be necessary for each specific substrate combination.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex biaryl molecules. By leveraging a robust understanding of the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent system, researchers can successfully employ this compound to construct novel molecular architectures. The protocols and insights provided in this guide serve as a solid foundation for drug development professionals and scientists to navigate the intricacies of this Nobel Prize-winning transformation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
-
ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available at: [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16564. Available at: [Link]
-
Pérez-Temprano, M. H., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2137–2147. Available at: [Link]
-
Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron, 60(44), 9991-10034. Available at: [Link]
-
News-Medical.Net. (2021). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(12), 1083-1107. Available at: [Link]
-
MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 124(46), 13662–13663. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(49), 16514–16515. Available at: [Link]
-
ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Available at: [Link]
-
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]
-
ResearchGate. (2019). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]
-
Royal Society of Chemistry. (2023). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Available at: [Link]
-
White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
-
ResearchGate. (2013). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
ResearchGate. (2019). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Myers, A. G. Research Group, Harvard University. The Suzuki Reaction. Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
ACS Publications. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Available at: [Link]
-
National Institutes of Health. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available at: [Link]
-
ResearchGate. (2013). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. Available at: [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]
-
ACS Publications. (2021). Synthesis and Application of Constrained Amidoboronic Acids Using Amphoteric Boron-Containing Building Blocks. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Boronic Acids: Properties and Applications of 3,5-Dimethylphenylboronic Acid. Available at: [Link]
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- 21. youtube.com [youtube.com]
The Strategic Utility of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid in Complex Molecule Synthesis
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and materials science, the ability to efficiently construct complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable tools in this endeavor, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Among these, 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (CAS No. 849052-15-9) represents a sophisticated building block, offering a unique combination of steric and electronic properties that can be strategically leveraged in the synthesis of high-value compounds, particularly in the realm of kinase inhibitors and other targeted therapeutics.[1][2]
This technical guide provides an in-depth exploration of the application of this compound as a key synthetic intermediate. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling, and discuss the causal factors that inform experimental design.
Chemical Profile and Key Attributes
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 849052-15-9 | [3] |
| Molecular Formula | C₁₅H₁₆BClO₃ | [3] |
| Molecular Weight | 290.55 g/mol | [3] |
| Appearance | Typically an off-white to light yellow crystalline powder | |
| Melting Point | 234-238 °C |
The structure of this boronic acid is notable for several key features that dictate its reactivity and utility:
-
Steric Hindrance: The two methyl groups ortho to the boronic acid moiety introduce significant steric bulk. This can influence the rate and efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle and can be exploited to achieve selective couplings in molecules with multiple reactive sites.
-
Electron-Donating Groups: The benzyloxy and dimethylphenyl substituents are electron-donating, which can modulate the nucleophilicity of the aryl group being transferred.
-
The 2'-Chlorobenzyl Moiety: This group offers a potential site for further functionalization and can influence the overall conformation and biological activity of the final molecule.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[4][5] The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Design:
-
The Catalyst (Palladium Source and Ligand): The choice of palladium catalyst and its associated ligands is critical. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
-
The Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation. The choice of base can significantly impact the reaction rate and yield, and must be compatible with the functional groups present in the coupling partners.
-
The Solvent System: The solvent must be capable of dissolving the reactants and catalyst, and its polarity can influence the reaction mechanism and efficiency. Often, a mixture of an organic solvent and water is used to facilitate the dissolution of both the organic and inorganic reagents.
Application in the Synthesis of Kinase Inhibitors: A Case Study
A notable application of this compound is in the synthesis of substituted pyrimidine derivatives that act as kinase inhibitors. The following protocol is adapted from the patent literature and demonstrates a practical application of this building block.
Experimental Protocol: Suzuki-Miyaura Coupling with a Dichloropyrimidine Derivative
This protocol describes the coupling of this compound with a 2,4-dichloropyrimidine derivative, a common scaffold in kinase inhibitor design.
Materials:
-
This compound (1.0 eq)
-
Substituted 2,4-dichloropyrimidine (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen (for inert atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the substituted 2,4-dichloropyrimidine (1.2 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Base Addition: Add 1,4-dioxane and a 2M aqueous solution of sodium carbonate. The typical solvent ratio is 4:1 to 5:1 (dioxane:water). The mixture should be stirred to ensure good mixing.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Self-Validating System and Expected Outcomes
The success of this protocol can be validated at several stages:
-
Reaction Monitoring: A successful reaction will show the consumption of the starting materials and the appearance of a new, less polar spot on the TLC plate corresponding to the biaryl product. LC-MS analysis will confirm the formation of the product with the expected molecular weight.
-
Purification and Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected ¹H NMR spectrum would show characteristic signals for the coupled aromatic rings, as well as the benzylic protons and the methyl groups.
Yields: Based on similar reactions reported in the literature, yields for this type of Suzuki-Miyaura coupling can be expected to be in the range of 60-90%, depending on the purity of the starting materials and the optimization of the reaction conditions.
Safety and Handling Considerations
As with all chemical syntheses, appropriate safety precautions must be taken.
-
This compound: This compound is an irritant. Avoid contact with skin and eyes, and do not inhale the dust. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion: A Strategic Asset in Synthesis
This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds. Its unique structural features allow for the introduction of a sterically demanding and electronically distinct moiety, which is particularly useful in the design of targeted therapeutics such as kinase inhibitors. By understanding the principles of the Suzuki-Miyaura cross-coupling reaction and following robust, well-validated protocols, researchers can effectively utilize this reagent to advance their synthetic programs.
References
-
Ni, Y., et al. (2011). Synthesis and structure-activity relationships of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5952-5956. [Link]
-
Picado, A. (2018). Synthesis of a selective inhibitor for DRAK2 kinase. Open Lab Notebooks. [Link]
-
Han, Y., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]
-
Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction. (n.d.). MIT Open Access Articles. [Link]
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). MDPI. [Link]
-
CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2022). MDPI. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021). (2021). DIGIBUG Principal. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI. [Link]
-
Suzuki cross-coupling reaction. (2020, February 13). YouTube. [Link]
-
Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. (2022). PubMed Central. [Link]
- United States Patent. (n.d.).
-
Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. (n.d.). DOI. [Link]
-
Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. (2001). ResearchGate. [Link]
- Patent Application Publication. (2010, June 24).
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
Protocol for Suzuki-Miyaura Cross-Coupling of Sterically Hindered 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] However, its application to sterically demanding substrates, such as tetra-substituted biaryls, presents significant challenges that can impede reaction rates and lower yields.[2][3] This application note provides a comprehensive, field-tested protocol for the successful cross-coupling of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid, a sterically hindered building block. We will delve into the mechanistic rationale behind the selection of catalysts, bases, and solvents, offering a robust methodology tailored for researchers in synthetic chemistry and drug development. This guide includes a detailed step-by-step procedure, a troubleshooting guide, and visual workflows to ensure reproducibility and success in synthesizing complex biaryl structures.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura reaction's power lies in its catalytic cycle, which typically involves three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] While highly efficient for many substrates, the reaction's success can be limited when bulky groups are present near the reaction centers.
In the case of this compound (CAS 849052-15-9)[7], two ortho-methyl groups flank the boronic acid moiety. This steric congestion significantly hinders the crucial transmetalation step, where the organic group is transferred from boron to the palladium center. Standard catalysts like those using triphenylphosphine (PPh₃) ligands often fail because they cannot facilitate the approach of the bulky boronic acid to the palladium complex.[8]
Overcoming this steric barrier requires a specialized set of conditions. The key lies in utilizing bulky, electron-rich phosphine ligands that promote the formation of highly reactive, monoligated Pd(0) species.[9] These catalysts, combined with an appropriate base and solvent system, can dramatically accelerate the reaction and provide high yields of the desired biaryl product.[2][9]
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is critical for troubleshooting and optimization. The generally accepted cycle is depicted below. The choice of ligand, base, and solvent directly influences the efficiency of each step.
Figure 1: The Suzuki-Miyaura catalytic cycle.
Optimizing for Hindered Substrates: A Rationale
Catalyst and Ligand Selection
For sterically demanding couplings, the choice of ligand is the most critical parameter. Bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[9]
-
Rationale: These ligands promote the formation of a coordinatively unsaturated, 14-electron L₁Pd(0) complex. This species is highly reactive in the oxidative addition step and its reduced size (compared to an L₂Pd(0) complex) makes it more accessible to the hindered aryl halide.[9] Furthermore, their bulk accelerates the final reductive elimination step to release the product.[4]
-
Recommendation: For this protocol, we recommend RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl). Its combination of a bulky phosphine and electron-donating isopropoxy groups makes it highly effective for tetra-ortho-substituted biaryl synthesis. Other excellent alternatives include XPhos and SPhos .
-
Precatalyst Choice: Using a precatalyst, such as RuPhos G3 Pd, is highly recommended. Precatalysts are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ, leading to more reproducible results.[4]
Base Selection
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[9][10]
-
Rationale: For hindered substrates, a strong yet non-nucleophilic base is often required. Mild bases may not be sufficient to drive the reaction to completion. Potassium phosphate (K₃PO₄) is an excellent choice as it is strong enough to facilitate the reaction but generally does not cause hydrolysis of sensitive functional groups.[10] Cesium carbonate (Cs₂CO₃) is another powerful option, often used for the most challenging couplings due to its higher solubility in organic solvents.[10]
-
Recommendation: We will use potassium phosphate (K₃PO₄) for its proven efficacy and cost-effectiveness.
Solvent System
The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (where the base is often dissolved).
-
Rationale: A mixture of an organic solvent and water is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[11] Toluene is a robust, high-boiling solvent that works well for difficult couplings requiring elevated temperatures. 1,4-Dioxane is another common choice.[4] For greener chemistry considerations, 2-Methyltetrahydrofuran (2-MeTHF) is an excellent alternative.[12]
-
Recommendation: This protocol will use a Toluene/Water mixture. The high reaction temperature achievable in toluene helps to overcome the activation energy barrier associated with hindered substrates.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic aryl bromide (Ar-Br).
Materials and Equipment
| Reagent/Material | CAS Number | Notes |
| This compound | 849052-15-9 | The limiting reagent. |
| Aryl Bromide (Ar-Br) | Varies | Use 1.0 equivalent. |
| RuPhos G3 Pd Precatalyst | 1445085-82-4 | 2 mol % loading recommended. |
| RuPhos Ligand | 787618-22-8 | Optional, 4 mol % if not using a precatalyst. |
| Potassium Phosphate (K₃PO₄) | 7758-11-4 | Finely ground, use 3.0 equivalents. |
| Toluene, Anhydrous | 108-88-3 | Degassed. |
| Water (H₂O) | 7732-18-5 | Degassed (deionized). |
| Reaction vessel (e.g., Schlenk tube or pressure vessel) | - | Must have a screw cap or septum. |
| Magnetic stir bar, stir plate with heating | - | |
| Standard glassware for workup | - | Separatory funnel, flasks, etc. |
| Inert gas supply (Argon or Nitrogen) | - | For maintaining an inert atmosphere. |
| Silica Gel for column chromatography | - | 230-400 mesh. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
(This procedure is based on a 0.5 mmol scale of the aryl bromide.)
-
Vessel Preparation: To a flame-dried Schlenk tube or pressure vessel containing a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (183 mg, 0.6 mmol, 1.2 equiv), and finely ground potassium phosphate (318 mg, 1.5 mmol, 3.0 equiv).
-
Catalyst Addition: In the open air, add the RuPhos G3 Pd precatalyst (9.2 mg, 0.01 mmol, 2 mol %).
-
Inert Atmosphere: Seal the vessel with a rubber septum or screw cap. Evacuate the vessel under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using syringes, add degassed anhydrous toluene (4.0 mL) and degassed water (1.0 mL). The mixture should be a biphasic suspension.
-
Expert Tip: Degassing solvents is crucial to prevent oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation and side reactions like homocoupling.[4] This can be done by bubbling argon through the solvent for 20-30 minutes prior to use.
-
-
Heating and Monitoring: Place the sealed vessel in a pre-heated oil bath at 110 °C. Stir the reaction mixture vigorously to ensure effective mixing between the two phases. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine all organic layers. Wash with saturated aqueous sodium chloride (brine, 20 mL) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure all reagents are dry and solvents are thoroughly degassed. Use a precatalyst for reliability.2. Switch to a stronger base like Cesium Carbonate (Cs₂CO₃). Ensure K₃PO₄ is finely ground.3. Increase temperature to 110-120 °C (if using a sealed pressure vessel). |
| Protodeboronation Observed | Presence of excess water or acidic impurities. The boronic acid is unstable under the reaction conditions. | 1. Use anhydrous solvents and ensure the base is not excessively hydrated.2. Increase the amount of boronic acid to 1.5-2.0 equivalents.3. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling.[4][13] |
| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture, leading to oxidative homocoupling.[4] | Improve the degassing procedure for solvents and ensure a robust inert atmosphere is maintained throughout the reaction. |
| Dehalogenation of Aryl Halide | Side reaction promoted by the palladium catalyst, sometimes with amine bases or alcoholic solvents.[4] | This is less common with the recommended conditions. If observed, ensure the base is not contaminated. A different ligand/catalyst system may be required. |
Conclusion
The Suzuki-Miyaura cross-coupling of sterically hindered substrates like this compound is a challenging yet achievable transformation. Success hinges on a rational approach to reaction design, prioritizing a catalyst system capable of overcoming high steric barriers. By employing bulky, electron-rich dialkylbiaryl phosphine ligands such as RuPhos, in combination with a strong base like K₃PO₄ and an appropriate solvent system, researchers can reliably synthesize complex biaryl molecules in high yield. This protocol provides a validated starting point for further exploration and is intended to empower scientists in the fields of medicinal chemistry and materials science to push the boundaries of molecular design.
References
-
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Lamola, J. L., et al. (2024). Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides. European Journal of Inorganic Chemistry. ResearchGate.
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1578. National Institutes of Health.
-
Zhao, Q., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. The Royal Society of Chemistry.
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
-
Case Study: Solvent Selection for a Suzuki Reaction. Catalysis Consulting.
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
-
Clarke, C. J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Scientific reports, 10(1), 7949. National Institutes of Health.
-
Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synthesis, 1992(03), 207-210. Thieme.
-
Diagnosing issues with a failed Suzuki coupling? Reddit.
-
Navarro, O., et al. (2005). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. The Journal of organic chemistry, 70(25), 10500–10502. Semantic Scholar.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
-
Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. (2022).
-
Case Study: Knowledge Based Problem Solving. Catalysis Consulting.
-
Suzuki Coupling: Mechanism & Examples. NROChemistry.
-
Hartwig, J. F., & Stille, J. R. (2019). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 48(4), 1044-1056. Royal Society of Chemistry.
-
This compound. PubChem.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Smoleń, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2358-2367. Beilstein Journals.
-
(4-((2-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid. BLDpharm.
-
Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry. (2020).
-
4-(2′-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid. Sigma-Aldrich.
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. 849052-15-9|(4-((2-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. catalysis-consulting.com [catalysis-consulting.com]
- 12. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
Application Notes and Protocols for Monitoring Reaction Progress of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Introduction: The Significance of Boronic Acids in Modern Synthesis
Boronic acids and their derivatives are indispensable tools in contemporary organic synthesis, particularly within the pharmaceutical and drug development sectors.[1][2] Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[3] This reaction's broad applicability and functional group tolerance have made it a cornerstone for constructing complex molecular architectures, including many active pharmaceutical ingredients (APIs).[4][5] The compound 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (CAS 849052-15-9) is a versatile building block, often employed in the synthesis of biaryl and heteroaryl structures that are prevalent in medicinal chemistry.[6][7]
The ability to accurately monitor the progress of reactions involving this boronic acid is paramount for several reasons: it allows for precise determination of reaction endpoints, optimization of reaction conditions (e.g., temperature, catalyst loading, reaction time), maximization of yield and purity, and gaining deeper mechanistic insights.[3][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective monitoring of reactions utilizing this compound, with a focus on practical, field-proven techniques.
Chemical Profile: this compound
A thorough understanding of the reactant's properties is crucial for developing robust analytical methods.
| Property | Value | Reference |
| CAS Number | 849052-15-9 | [9] |
| Molecular Formula | C15H16BClO3 | [10] |
| Molecular Weight | 290.55 g/mol | [11] |
| Appearance | Typically a solid | [9] |
| Melting Point | 234-238 °C (lit.) | [7] |
| Key Structural Features | Phenylboronic acid, chlorobenzyl ether, dimethylphenyl core | [10] |
| Reactivity Notes | Prone to dehydration to form boroxines. The boronic acid moiety is the reactive center in Suzuki-Miyaura coupling. | [12] |
Core Principles of Reaction Monitoring
Effective reaction monitoring is an iterative process of sampling, analysis, and data interpretation. The choice of analytical technique is dictated by the specific reaction conditions, the chemical nature of the reactants and products, and the desired level of quantitative accuracy. For reactions involving this compound, particularly Suzuki-Miyaura cross-couplings, a multi-faceted approach employing chromatographic and spectroscopic methods is often the most effective strategy.
Caption: A generalized workflow for monitoring chemical reactions.
Recommended Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for monitoring the progress of organic reactions due to its high resolution, sensitivity, and quantitative accuracy.[8][13] It is particularly well-suited for Suzuki-Miyaura reactions as it can simultaneously track the consumption of the starting materials (this compound and the coupling partner) and the formation of the desired product.[14]
Causality Behind Experimental Choices:
-
Reverse-Phase Chromatography: A C18 column is typically the stationary phase of choice, offering good retention and separation of the relatively non-polar reactants and products.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve compounds with a range of polarities.
-
Detector: A UV detector is ideal as the aromatic rings in the reactants and products are strong chromophores. Monitoring at a wavelength where all components have significant absorbance (e.g., 254 nm) is a common starting point.
Detailed Protocol: HPLC Monitoring
-
Reaction Sampling and Quenching:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile.[8] This halts the catalytic cycle and prevents further reaction. For enhanced quantitative accuracy, this quenching solution can contain a known concentration of an internal standard.
-
-
Sample Preparation:
-
Vortex the quenched sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
HPLC Analysis:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start at 50% B, ramping to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detector: UV at 254 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials and the product based on their retention times (determined by injecting standards of each compound).
-
Integrate the peak areas of the starting material and the product at each time point.
-
Calculate the percent conversion by monitoring the disappearance of the limiting reagent or the appearance of the product relative to time zero. A method for converting peak area to concentration using nonlinear regression can be employed for more detailed kinetic analysis.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for reaction monitoring, offering excellent separation and definitive identification of components through their mass spectra.[16] However, for non-volatile or thermally labile compounds like boronic acids, derivatization is often necessary.[12][17]
Causality Behind Experimental Choices:
-
Derivatization: Boronic acids have a high polarity and a tendency to form non-volatile trimers (boroxines).[12] Derivatization, for instance, by reaction with a diol like pinacol to form the more volatile boronate ester, is a common strategy to make them amenable to GC analysis.[16]
-
Column Selection: A low-to-mid polarity column (e.g., DB-5 or equivalent) is generally suitable for the analysis of the derivatized boronic acid and the biaryl product.
-
Mass Spectrometry Detection: MS provides unambiguous identification of the components based on their fragmentation patterns, which is particularly useful for complex reaction mixtures.
Detailed Protocol: GC-MS Monitoring (with Derivatization)
-
Reaction Sampling and Quenching:
-
Follow the same procedure as for HPLC (Step 1).
-
-
Sample Derivatization and Preparation:
-
To the quenched aliquot, add a derivatizing agent (e.g., pinacol) and a suitable catalyst if necessary.
-
Heat the mixture to drive the derivatization to completion.
-
Dilute the derivatized sample with a suitable solvent (e.g., ethyl acetate) before injection.
-
-
GC-MS Analysis:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or similar).
-
Carrier Gas: Helium at a constant flow.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 50-500 amu.
-
-
Data Analysis:
-
Extract the ion chromatograms for the characteristic ions of the derivatized starting material and the product.
-
Integrate the peak areas and plot the consumption of the starting material and formation of the product over time.
-
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective qualitative technique for monitoring reaction progress.[18] It is excellent for quickly assessing the presence of starting materials and products.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel plates are the standard choice for their versatility.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate) is used. The ratio is optimized to achieve good separation between the spots of the reactants and products (typically an Rf value between 0.2 and 0.8).
-
Visualization: Since the compounds are likely colorless, a UV lamp (254 nm) is the primary method of visualization.[19] Stains can also be used for boronic acids.
Detailed Protocol: TLC Monitoring
-
Plate Preparation:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
-
Spotting:
-
Dip a capillary tube into the reaction mixture and gently touch it to the baseline.
-
It is good practice to spot the starting boronic acid, the other starting material, and a co-spot of the reaction mixture and starting materials for comparison.
-
-
Development:
-
Place the TLC plate in a developing chamber containing the chosen eluent, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.[18]
-
Alternatively, specific stains like ceric ammonium molybdate (CAM) or p-anisaldehyde can be used, which often give a distinct color for boronic acids.[20]
-
Caption: A representative TLC plate showing the progress of a reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information and is inherently quantitative without the need for response factors.[21][22] It can be used for in-situ monitoring, providing real-time data on the reaction as it occurs.[23]
Causality Behind Experimental Choices:
-
¹H NMR: This is the most common nucleus to observe. The disappearance of signals corresponding to the protons of the starting materials and the appearance of new signals for the product can be tracked.
-
¹⁹F or ¹¹B NMR: If the coupling partner contains a fluorine atom, ¹⁹F NMR can be a very clean way to monitor the reaction, as the spectra are often simpler with a wide chemical shift range.[21] ¹¹B NMR can also be used to monitor the consumption of the boronic acid.
-
Solvent Suppression: For in-situ monitoring in non-deuterated solvents, solvent suppression techniques are necessary.[24]
Detailed Protocol: ¹H NMR Monitoring
-
Sample Preparation:
-
At each time point, a sample is taken and quenched as described previously.
-
The solvent is removed in vacuo, and the residue is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the nuclei, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal for the starting material, the product, and the internal standard.
-
The concentration of each species can be calculated relative to the known concentration of the internal standard.
-
Plot the concentrations of the reactants and products as a function of time to obtain a detailed kinetic profile.
-
Work-up and Purification Considerations
Once the reaction is deemed complete by one or more of the monitoring techniques described above, a proper work-up procedure is necessary to isolate the product. For Suzuki-Miyaura reactions, this typically involves:
-
Quenching: The reaction is cooled and quenched, often with water or a saturated aqueous solution of ammonium chloride.[25][26]
-
Extraction: The product is extracted into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: The organic layer is washed with water and/or brine to remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[25]
-
Purification: The crude product is then purified, most commonly by flash column chromatography on silica gel.[25] A common method to remove residual boron-containing byproducts is to repeatedly concentrate the crude material from methanol, which forms the volatile trimethyl borate.[27]
Conclusion
The successful outcome of a chemical synthesis involving this compound hinges on the careful monitoring of the reaction's progress. By employing the appropriate analytical techniques—HPLC for quantitative analysis, GC-MS for definitive identification, TLC for rapid qualitative checks, and NMR for detailed structural and quantitative insights—researchers can optimize their synthetic protocols, leading to higher yields, improved purity, and a deeper understanding of the underlying chemical transformations. The protocols and rationales provided in this guide serve as a robust starting point for developing tailored monitoring strategies in both academic and industrial research settings.
References
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Singh, A. K., & Kumar, R. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(10), 1264. [Link]
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Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
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Pharmaffiliates. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]
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Singh, A. K., & Kumar, R. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(10), 1264. [Link]
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Al-Rawashdeh, A., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1976. [Link]
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Hein, J. E. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link]
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de Jong, A. W., et al. (2016). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1429, 136-142. [Link]
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Ribeiro, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2599. [Link]
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Stolar, T., et al. (2021). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal, 27(1), 358-366. [Link]
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Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
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de Jong, A. W., et al. (2016). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1429, 136-142. [Link]
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Schmidt, T. C., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Chromatography A, 1217(20), 3421-3426. [Link]
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Liu, D., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 20-26. [Link]
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Jinno, K., & Ishigaki, A. (1983). Direct Monitoring of Reaction Processes with Micro-HPLC Technique. Journal of Liquid Chromatography, 6(6), 1065-1073. [Link]
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Chen, Y., et al. (2011). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of Chromatography A, 1218(49), 8943-8948. [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 436-444. [Link]
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Sikora, A., & Zielonka, J. (2012). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. Redox Biology, 1(1), 6-12. [Link]
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Malig, T. C., et al. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry, 88(3), 1584-1590. [Link]
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Reddy, K. S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B, 963, 119-126. [Link]
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Reddit. (2020). TLC stain for UV-inactive Boron compounds?[Link]
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Bridgewater College. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
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Chromatography Forum. (2017). clean up of GC/MS after phenylboronic acid derivative. [Link]
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Welch, C. J., et al. (2011). Mobile tool for HPLC reaction monitoring. Journal of Separation Science, 34(16-17), 2139-2144. [Link]
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von Harbou, E. (2017). Quantitative NMR methods for reaction and process monitoring. RPTU. [Link]
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University of Rochester. (n.d.). Workup Tricks: Reagents. [Link]
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Max-Planck-Institut für Kohlenforschung. (n.d.). Real-Time Reaction Monitoring. [Link]
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University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
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CP Lab Safety. (n.d.). 4-(3'-Chlorobenzyloxy)-3, 5-dimethylphenylboronic acid, min 95%, 1 gram. [Link]
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Arctom. (n.d.). CAS NO. 849062-38-0 | 4-(4'-CHLOROBENZYLOXY)-3,5-DIMETHYLPHENYLBORONIC ACID. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 45(16), 4335-4404. [Link]
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Pharmaceutical Technology. (2011). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]
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Cataldi, T. R., et al. (2020). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. Molecules, 25(20), 4699. [Link]
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University of Colorado Boulder. (n.d.). TLC Visualization Methods. [Link]
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Organic Lab Techniques. (2021). Visualizing a TLC plate. YouTube. [Link]
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University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). [Link]
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Organic Chemistry. (n.d.). TLC stains. [Link]
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PubChem. (n.d.). (4-Chloro-3,5-dimethylphenyl)boronic acid. [Link]
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Application Note & Large-Scale Synthesis Protocol: 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Abstract and Strategic Importance
4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is a sophisticated arylboronic acid derivative that serves as a critical building block in modern organic synthesis. Its structural features—a sterically hindered aryl core, a protecting benzyl ether, and the versatile boronic acid moiety—make it an invaluable intermediate for constructing complex molecular architectures. Primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, this reagent enables the precise formation of carbon-carbon bonds.[1][2][3] This capability is fundamental to the development of novel active pharmaceutical ingredients (APIs), advanced polymers, and specialized electronic materials.[4] This document provides a detailed, field-proven protocol for its large-scale synthesis, purification, and quality control, designed for researchers and process chemists in drug development and chemical manufacturing.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is paramount for safe handling and successful implementation in synthesis.
| Property | Value | Source |
| CAS Number | 849052-15-9 | [5][6] |
| Molecular Formula | C₁₅H₁₆BClO₃ | [7] |
| Molecular Weight | 290.55 g/mol | [7] |
| Melting Point | 234-238 °C | [6] |
| Appearance | Off-white to light yellow crystalline powder | [3] |
| Storage | Store at room temperature, moisture sensitive | [8] |
| Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [9] |
Overview of Synthetic Strategy
The large-scale synthesis of the title compound is best approached through a multi-step sequence designed for scalability, safety, and purity. The chosen strategy involves three primary stages: 1) Williamson ether synthesis to couple the phenolic core with the chlorobenzyl moiety, 2) Regioselective bromination of the electron-rich aromatic ring, and 3) Cryogenic lithium-halogen exchange followed by borylation to install the boronic acid group. This pathway avoids the direct borylation of less activated precursors and provides excellent control over regiochemistry.
Caption: High-level overview of the synthetic route.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1 kg final product scale. All operations should be conducted in an inert atmosphere (Nitrogen or Argon) with appropriate engineering controls (fume hood, reactor containment).
Workflow Visualization
Caption: Detailed step-by-step experimental workflow.
Step-by-Step Methodology
Reagents and Materials:
-
3,5-Dimethylphenol (1.0 equiv)
-
2-Chlorobenzyl chloride (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous, milled (2.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.2 equiv)
-
Triisopropyl borate (B(OⁱPr)₃) (1.5 equiv)
-
Solvents: Acetone, Dichloromethane (CH₂Cl₂), Anhydrous Tetrahydrofuran (THF), Toluene, Heptane, Ethanol
-
Reagents: Sodium thiosulfate (Na₂S₂O₃), Hydrochloric Acid (HCl), Brine
Protocol Part 1: Synthesis of 1-(2'-Chlorobenzyloxy)-3,5-dimethylbenzene
-
Reactor Setup: Charge a 20 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with milled K₂CO₃ (2.0 equiv) and acetone (10 L).
-
Charge Phenol: Add 3,5-dimethylphenol (1.0 equiv) to the stirring suspension.
-
Reaction Initiation: Heat the mixture to a gentle reflux (~56 °C).
-
Substrate Addition: Slowly add 2-chlorobenzyl chloride (1.1 equiv) via an addition funnel over 1 hour. An exotherm will be observed; maintain a controlled reflux.
-
Reaction: Stir the reaction mixture at reflux for 12-16 hours. Monitor reaction completion by TLC or HPLC.
-
Workup: Cool the reactor to room temperature. Filter the mixture to remove inorganic salts (K₂CO₃ and KCl). Wash the filter cake with fresh acetone (2 x 1 L).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield a crude oil. Recrystallize from an ethanol/water mixture to afford the ether precursor as a white solid.
Protocol Part 2: Synthesis of 2-Bromo-1-(2'-chlorobenzyloxy)-3,5-dimethylbenzene
-
Reactor Setup: In a separate 20 L reactor protected from light, dissolve the ether precursor from Part 1 (1.0 equiv) in CH₂Cl₂ (8 L).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromination: Add NBS (1.05 equiv) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor for the disappearance of starting material.
-
Quenching: Cool the mixture back to 10 °C and slowly add a 10% aqueous solution of sodium thiosulfate (2 L) to quench any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water (2 x 2 L) and then brine (2 L). Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the aryl bromide, which is typically used directly in the next step without further purification.
Protocol Part 3: Synthesis of this compound
Causality Note: This step is highly exothermic and moisture-sensitive. The use of an organolithium reagent requires strict anhydrous conditions and precise temperature control to prevent side reactions and ensure safety.
-
Reactor Setup: Charge a 50 L jacketed reactor, thoroughly dried and purged with nitrogen, with the aryl bromide from Part 2 (1.0 equiv) and anhydrous THF (15 L).
-
Cryogenic Cooling: Cool the reactor contents to -78 °C using a circulating chiller or a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (2.5 M in hexanes, 1.2 equiv) subsurface via cannula or a pressure-equalizing dropping funnel over 2-3 hours. Crucially, maintain the internal temperature below -70 °C.
-
Aging: Stir the resulting aryllithium species at -78 °C for an additional 30 minutes.
-
Borylation: Add triisopropyl borate (1.5 equiv) via cannula over 1.5 hours, again ensuring the temperature remains below -70 °C.
-
Warm-up: Once the addition is complete, allow the reaction to slowly warm to room temperature overnight (approx. 16 hours) with continued stirring.
-
Hydrolysis/Quench: Cool the mixture to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding 2 M aqueous HCl until the pH is ~1-2. This step hydrolyzes the borate ester to the boronic acid and is exothermic.
-
Isolation: The product will precipitate as a solid. Stir the slurry for 1 hour, then collect the solid by filtration.
-
Purification: Wash the crude solid with cold water and then with a cold heptane/toluene mixture (9:1) to remove organic impurities. For high purity, recrystallize the solid from a toluene/heptane solvent system. Dry the final product under vacuum at 40-50 °C.[10][11]
Process Safety and Optimization
-
Safety:
-
n-Butyllithium: n-BuLi is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere by trained personnel. A dedicated quenching station with isopropyl alcohol should be prepared.
-
Cryogenic Operations: Handling large volumes at -78 °C requires specialized equipment and personal protective equipment (PPE), including cryogenic gloves and face shields.
-
Halogenated Reagents: 2-Chlorobenzyl chloride and NBS are irritants and lachrymators. Handle in a well-ventilated fume hood.
-
Boronic Acids: Arylboronic acids can be irritants and have been noted as potentially genotoxic impurities (PGIs) in some contexts; appropriate handling to avoid dust inhalation is required.[12]
-
-
Optimization & Troubleshooting:
-
Incomplete Borylation: This is often due to moisture in the reactor/solvent or insufficient n-BuLi. Ensure all glassware is flame-dried or oven-dried and solvents are anhydrous. Titrate the n-BuLi solution before use.
-
Formation of Boroxine: The anhydrous trimer of the boronic acid, known as a boroxine, can form. The acidic workup helps hydrolyze it back to the monomeric acid. If boroxine persists, slurrying the final product in water can facilitate conversion.[10]
-
Deboronated Impurity: The corresponding deboronated starting material can be formed if the aryllithium is protonated by a stray acid source (like water). Strict anhydrous conditions mitigate this.[12]
-
Purification: An alternative to recrystallization is an acid-base workup. The crude boronic acid can be dissolved in a basic aqueous solution (e.g., NaOH), washed with an organic solvent (like ether) to remove neutral impurities, and then re-precipitated by adding acid.[13]
-
References
- Sigma-Aldrich. 4-(2′-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid 849052-15-9.
- ChemicalBook. 849052-15-9(4-(2'-CHLOROBENZYLOXY)-3,5-DIMETHYLPHEN&) Product Description.
- Miyaura, N., & Suzuki, A. Organoborane coupling reactions (Suzuki coupling). PMC, NIH.
-
Wikipedia. Suzuki reaction. [Link]
- PubChemLite. This compound (C15H16BClO3).
- BLDpharm. (4-((2-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid.
-
PubChem. (4-Chloro-3,5-dimethylphenyl)boronic acid. [Link]
- Organic Chemistry Portal. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
-
Organic Syntheses. Procedure for Purification of Boronic Acids. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. [Link]
- Google Patents.
- Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding Boronic Acids: Properties and Applications of 3,5-Dimethylphenylboronic Acid.
-
PMC, PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
ResearchGate. Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. [Link]
- Google Patents. Synthetic method of p-chlorophenylboronic acid.
- Smolecule. Buy (4-Chloro-2,5-dimethylphenyl)boronic acid.
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Application Notes and Protocols for 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid as an Intermediate in Drug Discovery
Document ID: AN-BORA-2601
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid as a key intermediate in contemporary drug discovery. We will delve into the strategic rationale for its use, provide detailed, field-proven protocols for its synthesis and subsequent application in Suzuki-Miyaura cross-coupling reactions, and contextualize its utility through a case study in the development of potent kinase inhibitors.
Strategic Imperative: The Value of Substituted Phenylboronic Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Phenylboronic acids have emerged as indispensable building blocks, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2] This reaction facilitates the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2]
The subject of this guide, this compound (CAS 849052-15-9), is a sophisticated intermediate designed to introduce a specific, multi-featured moiety into a target scaffold. Its utility lies in the unique combination of its structural components:
-
3,5-Dimethylphenyl Group: The meta-dimethyl substitution pattern provides steric bulk, which can be crucial for modulating protein-ligand interactions, improving selectivity, and influencing the conformational posture of the final molecule.[3] This substitution can also enhance metabolic stability by blocking potential sites of oxidation.
-
Benzyloxy Linker: The ether linkage provides a degree of rotational flexibility, while the benzyl group itself can engage in beneficial π-stacking or hydrophobic interactions within a protein's binding pocket.
-
2'-Chloro Substituent: The ortho-chloro group on the benzyl ring is a key electronic and steric modulator. It can influence the conformation of the benzyloxy group and engage in specific halogen bonding interactions, potentially increasing binding affinity and selectivity for the target protein.[4]
This strategic combination of features makes this compound a high-value intermediate for programs targeting complex protein families, such as kinases, where subtle structural modifications can dramatically impact potency and selectivity.
Synthesis Protocol for this compound
The synthesis of the title compound is a multi-step process that is not typically performed in a single pot. The following protocol is a robust, two-stage procedure derived from established synthetic methodologies: Williamson Ether Synthesis followed by a Lithiation-Borylation sequence.
Diagram of Synthetic Workflow
Caption: Two-stage synthesis of the target boronic acid.
Stage 1: Synthesis of 1-((2-Chlorobenzyl)oxy)-3,5-dimethylbenzene
This stage employs the classic Williamson ether synthesis, coupling a phenoxide with an alkyl halide.[5][6]
Materials:
-
3,5-Dimethylphenol
-
2-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dimethylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (approx. 0.2 M concentration relative to the phenol).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add 2-chlorobenzyl chloride (1.05 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1-((2-chlorobenzyl)oxy)-3,5-dimethylbenzene by flash column chromatography on silica gel.
Stage 2: Synthesis of this compound
This stage utilizes a directed ortho-metalation (DoM) followed by electrophilic trapping with a borate ester.[7]
Materials:
-
1-((2-Chlorobenzyl)oxy)-3,5-dimethylbenzene (from Stage 1)
-
n-Butyllithium (n-BuLi), solution in hexanes (e.g., 2.5 M)
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether
Protocol:
-
Safety First: Organolithium reagents are pyrophoric and moisture-sensitive. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
-
Dissolve 1-((2-chlorobenzyl)oxy)-3,5-dimethylbenzene (1.0 eq) in anhydrous THF (approx. 0.1 M) in a multi-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, thermometer, and inert gas inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours. The solution may change color, indicating the formation of the aryllithium species.
-
While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding 2 M HCl until the solution is acidic (pH ~1-2).
-
Stir vigorously for 1-2 hours at room temperature to hydrolyze the borate ester.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., hexanes/diethyl ether) to afford the pure this compound.
| Parameter | Stage 1: Williamson Ether Synthesis | Stage 2: Lithiation-Borylation |
| Key Reagents | 3,5-Dimethylphenol, 2-Chlorobenzyl chloride | n-Butyllithium, Triisopropyl borate |
| Base/Reagent | K₂CO₃ | n-BuLi |
| Solvent | Acetone | Tetrahydrofuran (THF) |
| Temperature | Reflux (~56 °C) | -78 °C to Room Temperature |
| Typical Duration | 12-16 hours | 14-20 hours |
| Purification | Column Chromatography | Recrystallization/Trituration |
Application Protocol: Suzuki-Miyaura Coupling in ALK2 Inhibitor Synthesis
A key application of this compound is in the synthesis of novel kinase inhibitors. A recent study by González-Álvarez et al. (2024) utilized this intermediate in the development of M4K2308, a potent and selective inhibitor of Activin receptor-like kinase-2 (ALK2).[1][8] ALK2 is a critical therapeutic target in rare genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP) and in certain pediatric cancers, such as Diffuse Intrinsic Pontine Glioma (DIPG).[2][9]
Reaction Scheme: Synthesis of an ALK2 Inhibitor Intermediate
Caption: Suzuki-Miyaura coupling to form the core of M4K2308.
Materials:
-
Aryl Halide (e.g., a substituted chloropyridine core for the ALK2 inhibitor)
-
This compound (1.2 eq)
-
Palladium(II) bis(diphenylphosphino)ferrocene dichloride [Pd(dppf)Cl₂] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water, degassed
-
Inert Gas (Argon or Nitrogen)
Protocol:
-
Reaction Setup: To a microwave vial or a sealable reaction tube equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to remove oxygen.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (to achieve approx. 0.1 M concentration of the aryl halide).
-
Sparge the resulting suspension with the inert gas for 10-15 minutes to ensure the reaction medium is thoroughly deoxygenated.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq), to the vessel.
-
Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction vigorously for the required duration (typically 2-16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product, a direct precursor to the final ALK2 inhibitor.[1]
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust, air-stable palladium catalyst effective for cross-coupling with heteroaryl chlorides.[1] |
| Base | K₂CO₃ | A moderately strong inorganic base sufficient to facilitate the transmetalation step.[1][10] |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | A common solvent mixture that aids in the solubility of both organic and inorganic reagents.[1] |
| Temperature | 100 °C | Provides sufficient thermal energy to drive the catalytic cycle, especially for less reactive aryl chlorides.[1] |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidative degradation of the Pd(0) active catalyst. |
Safety and Handling
This compound:
-
Hazard Identification: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from moisture and strong oxidizing agents. Boronic acids can dehydrate to form cyclic boroxine anhydrides, which may have different reactivity.[11]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
References
-
González-Álvarez, H., et al. (2024). Discovery of Conformationally Constrained ALK2 Inhibitors. Journal of Medicinal Chemistry, 67(6), 4707–4725. [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved January 6, 2026, from [Link]
- Ensan, D., et al. (2021). Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma. ACS Omega, 6(13), 9154–9168.
-
Carvalho, C., et al. (2020). ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma. Chemical and Pharmaceutical Bulletin, 68(3), 194-200. [Link]
-
González-Álvarez, H., et al. (2024). Discovery of Conformationally Constrained ALK2 Inhibitors. ACS Publications. [Link]
-
Carvalho, D., et al. (2019). ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma. Nature Communications, 10(1), 2033. [Link]
-
Kulesza, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2246. [Link]
- Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.
-
Understanding Boronic Acids: Properties and Applications of 3,5-Dimethylphenylboronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]
-
Uslu, B., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22409. [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]
-
Chem Help ASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis [Video]. YouTube. [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
Sources
- 1. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Breakthrough compounds show promise in treating rare childhood cancer - Ontario Institute for Cancer Research [oicr.on.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. medkoo.com [medkoo.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with sterically demanding substrates, specifically focusing on the challenges and optimization strategies for 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid . The unique structural features of this boronic acid—namely the two ortho-methyl groups and the bulky chlorobenzyloxy substituent—present significant steric hindrance that can impede the catalytic cycle, leading to low yields and side product formation. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic rationale to empower you to overcome these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered when using sterically hindered boronic acids in a question-and-answer format.
Q1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?
A1: Failure to achieve significant conversion is the most common issue with sterically hindered couplings. The root cause typically lies in one or more steps of the catalytic cycle being too slow to be productive.[1] The primary checkpoints should be your catalyst system, base, and reaction conditions.
Initial Diagnostic Steps:
-
Catalyst & Ligand Inactivity: The single most critical factor for hindered substrates is the choice of ligand.[2] Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective because they cannot facilitate the difficult oxidative addition and reductive elimination steps required for bulky partners.[2]
-
Solution: Switch to a modern, bulky, and electron-rich biaryl monophosphine ligand (often called "Buchwald ligands"). These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is necessary to engage hindered substrates.[2] See Table 1 for recommended starting points.
-
-
Ineffective Base/Solvent Combination: The base is not merely a spectator; it is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[3][4][5] For hindered substrates, this step can be slow.
-
Solution: Use a strong, non-nucleophilic inorganic base. Finely powdered potassium phosphate (K₃PO₄) is an excellent and reliable choice.[2] Pair it with an anhydrous, aprotic solvent like toluene or 1,4-dioxane. The presence of water should be carefully controlled; while often necessary, excess water can promote unwanted side reactions.
-
-
Insufficient Thermal Energy: Steric repulsion raises the activation energy for key steps, especially reductive elimination.[1]
-
Solution: Increase the reaction temperature. If you are running the reaction at 80 °C, consider increasing it to 100-110 °C.[2] Solvents with higher boiling points, such as xylenes, can be used if necessary.
-
Q2: I am observing a significant amount of a side product corresponding to the homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling of boronic acids to form a symmetrical biaryl (in this case, a dimer of your starting material) is a classic side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[2][6]
Mitigation Strategies:
-
Rigorous Degassing: Oxygen is a primary culprit in promoting homocoupling.[6] Ensure your solvent and reaction setup are thoroughly deoxygenated.
-
Protocol: Sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes before use. Assemble your reaction under a positive pressure of inert gas. Alternatively, use three "freeze-pump-thaw" cycles for the most rigorous oxygen removal.[2]
-
-
Use a Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) catalyst. This process can be inefficient and leave residual Pd(II), which can facilitate homocoupling.
-
Solution: Employ a well-defined, air-stable Pd(0) precatalyst. The "G3" or "G4" Buchwald precatalysts (e.g., XPhos Pd G3) are excellent choices as they generate the active monoligated Pd(0) species cleanly and reproducibly upon heating.[1]
-
Q3: Analytical monitoring (TLC, LC-MS) shows my boronic acid is being consumed, but not to form the product. What is happening?
A3: This observation strongly suggests that protodeborylation is a dominant competing pathway. Protodeborylation is the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying your starting material.[6] This is particularly problematic with electron-rich arylboronic acids and is often accelerated by aqueous conditions and elevated temperatures.
Prevention Methods:
-
Limit Water Content: While a small amount of water is often necessary to solubilize the base and facilitate the formation of the active boronate, excess water can accelerate protodeborylation.
-
Solution: Use a carefully controlled biphasic system (e.g., Toluene/H₂O 10:1) or switch to anhydrous conditions with a base like potassium tert-butoxide (KOtBu) if your substrates are compatible.[2]
-
-
Use Boronic Esters: Boronic acids are in equilibrium with their corresponding boroxines, which can be prone to decomposition. Converting the boronic acid to a more stable ester, such as a pinacol (Bpin) or MIDA boronate, can significantly reduce the rate of protodeborylation.[7]
-
Recommendation: While this requires an extra synthetic step, using the MIDA boronate version of your substrate can provide a "slow release" of the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[7]
-
Frequently Asked Questions (FAQs)
-
Why is this compound so challenging to couple? The difficulty arises from severe steric hindrance around the carbon-boron bond. The two methyl groups are ortho to the reaction site, and the large benzyloxy group further crowds the environment. This conformation makes it difficult for the palladium complex to get close enough for the crucial transmetalation and reductive elimination steps of the catalytic cycle to occur efficiently.[1]
-
How do I choose the optimal catalyst and ligand? For sterically demanding substrates, the ligand is more critical than the palladium source. You need a ligand that is both bulky and electron-donating.
-
Bulkiness promotes reductive elimination, which is often the rate-limiting step for hindered biaryl formation.[8]
-
Electron-donating properties increase the electron density on the palladium center, which facilitates the initial oxidative addition step, especially with less reactive aryl chlorides or bromides.[8]
-
See Table 1 for a curated list of high-performance ligands for this type of transformation.
-
-
What is the precise role of the base? The base plays multiple crucial roles in the Suzuki-Miyaura reaction.[5] Its primary function is to react with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[4][9] This negatively charged species transfers its organic group to the palladium center (transmetalation) much more rapidly than the neutral boronic acid.[3][10]
-
How does the solvent impact the reaction? The solvent must solubilize the reactants and catalyst, but it also influences the behavior of the base and the stability of the catalytic intermediates.[11][12]
-
Aprotic solvents like toluene, dioxane, and THF are generally preferred for hindered couplings as they are less likely to participate in side reactions like protodeborylation.[2]
-
Polar solvents can sometimes accelerate the reaction but may also promote unwanted pathways. The choice is often a trade-off that must be optimized experimentally.[11][13]
-
Visual Diagrams & Workflows
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Data & Protocols
Table 1: Recommended Catalyst Systems for Hindered Couplings
| Ligand | Palladium Source | Key Features & Rationale |
| SPhos | Pd₂(dba)₃ or SPhos Pd G3/G4 | Excellent general-purpose ligand for hindered substrates. Provides a good balance of activity and stability.[2][14] |
| RuPhos | Pd₂(dba)₃ or RuPhos Pd G3/G4 | Highly electron-rich and bulky. Particularly effective for coupling with electron-rich aryl chlorides and bromides.[2] |
| XPhos | Pd₂(dba)₃ or XPhos Pd G3/G4 | Very bulky ligand that excels at promoting the difficult reductive elimination step for tetra-ortho-substituted biaryls.[14] |
| P(t-Bu)₃ | Pd₂(dba)₃ | A less complex but highly effective electron-rich and bulky trialkylphosphine ligand. Can be very effective but is air-sensitive.[14] |
Table 2: Recommended Bases and Solvents
| Base | Recommended Solvent(s) | Notes |
| K₃PO₄ | Toluene, 1,4-Dioxane, THF | A reliable, strong base. Must be finely powdered to ensure sufficient reactivity. Often used with a small amount of water (e.g., Solvent:H₂O 10:1).[2] |
| Cs₂CO₃ | DMF, 1,4-Dioxane | A strong base that often provides excellent results, though it is more expensive.[10] |
| K₂CO₃ | DMF, Toluene/Ethanol/Water | A standard, weaker base. May require higher temperatures but can be effective and is base-sensitive functional group tolerant.[8][15] |
| KOtBu | Toluene, 1,4-Dioxane (Anhydrous) | A very strong base for the most challenging couplings, especially with aryl chlorides. Requires strictly anhydrous conditions.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G4, 1–2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)
-
Degassed Solvent (e.g., Toluene/H₂O 10:1, to achieve 0.1 M concentration)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide, the boronic acid, and the base.[14]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[14]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.[1]
-
Reaction: Place the sealed vessel in a preheated heating block or oil bath set to 100–110 °C. Stir vigorously for 12–24 hours.
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.[1][16]
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[17][18]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ChemRxiv. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
National Center for Biotechnology Information. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
National Center for Biotechnology Information. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Advion. SUZUKI REACTION MONITORING. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
White Rose Research Online. (2020). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
ResearchGate. (2014). Effect of solvent on the Suzuki cross-coupling. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
Reddit. (2018). Suzuki purification problem. [Link]
-
ProQuest. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. quora.com [quora.com]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered substrates, particularly 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid . The unique structure of this boronic acid, featuring two ortho-methyl groups and a bulky 2'-chlorobenzyloxy substituent, presents significant steric challenges that can impede the catalytic cycle. This document provides in-depth, field-proven insights in a question-and-answer format to diagnose and resolve common issues, ensuring the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors I should investigate?
A1: A low or non-existent yield in a Suzuki coupling involving a sterically hindered boronic acid like this compound typically points to one or more of the following critical issues:
-
Inefficient Catalyst System: The steric bulk from the two ortho-methyl groups and the large benzyloxy substituent can physically block the boronic acid from approaching the palladium center. This significantly slows down the transmetalation step, which is often the rate-determining step in such cases.[1][2] Standard catalysts like Pd(PPh₃)₄ may be completely ineffective.
-
Inappropriate Base Selection: The role of the base is crucial; it activates the boronic acid to form a more nucleophilic borate species, facilitating transmetalation.[3][4][5][6] For sterically demanding couplings, a stronger base is often required to drive this equilibrium.
-
Oxygen Contamination: Palladium(0), the active catalytic species, is highly sensitive to oxygen.[1][7] Insufficient degassing of solvents and the reaction vessel can lead to catalyst oxidation and the formation of palladium black, effectively killing the reaction.[8] This also promotes the undesired homocoupling of the boronic acid.[1][9]
-
Protodeboronation: This is a common side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom, especially with heteroaryl boronic acids or under harsh basic conditions.[9] While less common for arylboronic acids, it can occur if the desired cross-coupling is slow.
To begin troubleshooting, a systematic evaluation of your catalyst, base, and reaction setup is essential.
Q2: I am observing significant amounts of homocoupling product from my boronic acid. What is causing this and how can I minimize it?
A2: The formation of a biaryl product derived from the dimerization of this compound is a classic sign of issues with the catalytic cycle, often triggered by the presence of oxygen or an inefficient palladium(0) source.[1][9]
Causality: Homocoupling is primarily caused by Pd(II) species in the reaction mixture. This can occur in two ways:
-
Oxygen-Induced Oxidation: If oxygen is present, it can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of the boronic acid.[9]
-
Inefficient Precatalyst Reduction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in-situ to Pd(0) for the catalytic cycle to begin. If this reduction is slow or incomplete, the remaining Pd(II) can drive the homocoupling pathway.[1]
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents (including any water used in a biphasic system) and the reaction vessel are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.[1][7]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. However, for this sterically hindered substrate, these may not be active enough for the cross-coupling itself. A better approach is to use modern, air-stable Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) that are designed for rapid and efficient activation to Pd(0).
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, making it kinetically more favorable than homocoupling.[1]
Q3: The steric hindrance of my boronic acid seems to be the main problem. What specific catalyst, ligand, and base combinations are recommended for such a challenging substrate?
A3: You are correct; overcoming the steric hindrance is the key to success. For substrates like this compound, more forcing conditions and specialized catalyst systems are necessary.[1][2]
Recommended Catalyst Systems:
Modern catalyst systems utilizing bulky, electron-rich biarylphosphine ligands (often referred to as Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential. These ligands promote the crucial oxidative addition and reductive elimination steps and are bulky enough to facilitate the coupling of sterically demanding partners.[1][5][10]
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3, SPhos Pd G2, RuPhos Pd G2 | These are air- and moisture-stable precatalysts that rapidly generate the active Pd(0) species in solution. They are specifically designed for challenging couplings. |
| Ligand | XPhos, SPhos, RuPhos, tBuXPhos | These bulky, electron-rich biarylphosphine ligands stabilize the palladium center and accelerate the rate-limiting steps of the catalytic cycle for hindered substrates.[1][11] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu | Strong, non-nucleophilic inorganic bases are preferred. Potassium phosphate (K₃PO₄) is often an excellent choice for difficult couplings, providing a good balance of strength and solubility.[12][13] |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF (often with a small amount of water) | Aprotic solvents are standard. A biphasic system (e.g., Toluene/H₂O or Dioxane/H₂O) can be beneficial as water can aid in dissolving the base and facilitating the formation of the active borate species.[12][14] |
| Temperature | 80–110 °C | Elevated temperatures are typically required to overcome the high activation energy associated with sterically hindered substrates. |
Starting Point Protocol: A robust starting point would be to use XPhos Pd G3 (1-2 mol%) with K₃PO₄ (2-3 equivalents) in a Toluene/H₂O (10:1) mixture at 100 °C .
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed Suzuki coupling with a sterically hindered substrate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. wwjmrd.com [wwjmrd.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
preventing homocoupling of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Welcome to the technical support center for 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and preventative strategies for a common side reaction encountered during its use in Suzuki-Miyaura cross-coupling reactions: homocoupling. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yield of the desired cross-coupled product, and ensure the integrity of your experimental outcomes.
Understanding the Problem: The Unwanted Dimerization
Homocoupling is a dimerization reaction where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This side reaction is a significant issue as it consumes your starting material, reduces the yield of the target molecule, and introduces a structurally similar impurity that can be challenging to separate during purification.
The two primary mechanisms responsible for the homocoupling of arylboronic acids are:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][2][3]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled product before being reduced to the catalytically active Pd(0).[1][4]
Below is a diagram illustrating the competition between the desired Suzuki-Miyaura coupling and the homocoupling pathway.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Troubleshooting Guide: FAQs for Homocoupling Issues
This section addresses common questions and issues encountered when using this compound.
Q1: I'm observing a significant amount of a byproduct with a mass corresponding to the dimer of my boronic acid. What is the most likely cause?
A1: The formation of a homocoupled dimer is the most probable cause. The primary culprits for this are the presence of dissolved oxygen in your reaction mixture and/or the use of a Palladium(II) precatalyst which can directly react with the boronic acid.[1][3][4]
Q2: How can I effectively remove dissolved oxygen from my reaction?
A2: Rigorous degassing is crucial. Here are two effective methods:
-
Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through your solvent for 15-30 minutes can displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid's surface, is more efficient.[1][5]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.[1][3]
Q3: Does the choice of palladium catalyst affect the extent of homocoupling?
A3: Absolutely. Using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be advantageous as it doesn't require an in-situ reduction step, which can be a source of homocoupling.[4] If you are using a Pd(II) precatalyst such as Pd(OAc)₂, ensuring its rapid and complete reduction to the active Pd(0) species is critical. The addition of a mild reducing agent can sometimes help minimize the concentration of free Pd(II).[5][6]
Q4: My boronic acid has bulky substituents. Does this influence its tendency to homocouple?
A4: Yes, sterically hindered boronic acids like this compound can sometimes be more prone to homocoupling. This is because the steric bulk can slow down the desired cross-coupling reaction, giving the homocoupling side reaction more time to occur. The use of bulky, electron-rich phosphine ligands can help to accelerate the desired reductive elimination step, thereby minimizing the lifetime of intermediates that could lead to side reactions.
Q5: What is the role of the base in preventing homocoupling?
A5: The base plays a critical role in activating the boronic acid for transmetalation. However, an inappropriate choice of base can sometimes exacerbate side reactions. For sterically hindered substrates, a careful selection of the base is necessary. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH to minimize boronic acid degradation.[7]
| Base | Strength | Common Applications & Considerations |
| K₃PO₄ | Strong | Often effective for challenging couplings. |
| Cs₂CO₃ | Strong | Soluble in organic solvents, can be very effective. |
| K₂CO₃ | Moderate | A good starting point for many Suzuki couplings. |
| Na₂CO₃ | Moderate | Commonly used, often in aqueous solutions. |
Q6: I've tried degassing and changing my catalyst, but I still see homocoupling. What else can I do?
A6: If homocoupling persists, consider the following:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These can accelerate the reductive elimination step, which outcompetes the pathways leading to homocoupling.[4]
-
Solvent System: The solvent can influence the rates of the desired and undesired reactions. Screening different solvents or solvent mixtures (e.g., dioxane/water, toluene/water) may be beneficial.
-
Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway. However, this may also slow down the desired reaction, so optimization is key.
-
Addition Rate: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, which can suppress the dimerization reaction.
Best Practices & Preventative Measures
Proactive measures are the most effective way to prevent homocoupling. The following is a generalized protocol for minimizing this side reaction when using this compound.
Experimental Protocol for Minimizing Homocoupling
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine your aryl halide (1.0 equivalent), this compound (1.2 - 1.5 equivalents), the chosen base (e.g., K₂CO₃, 2.0 equivalents), and the ligand (if not using a pre-catalyst).
-
Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common choice is a mixture of an organic solvent and water (e.g., 4:1 dioxane:water).
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of any byproducts.
Caption: Recommended experimental workflow to minimize homocoupling.
By understanding the mechanisms of homocoupling and implementing these preventative measures, you can significantly improve the outcome of your Suzuki-Miyaura cross-coupling reactions with this compound.
References
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Palladium-Catalyzed Homocoupling of Arylboronic Acids in the Presence of Dioxygen. Chemistry – A European Journal, 17(8), 2492-2503. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 46(29), 5553-5557. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). A Mechanistic Investigation of the Suzuki–Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Doucet, H. (2008). Suzuki–Miyaura cross-coupling reactions in water. Current Organic Chemistry, 12(1), 19-40. [Link]
-
Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Irradiation. Organic Letters, 4(17), 2973-2976. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Miller, R. D., Fickes, M. G., & Hartwig, J. F. (2007). A general method for the palladium-catalyzed cross-coupling of aryl halides with arylboronic acids in the presence of a weak base. Organic letters, 9(26), 5553–5556. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
issues with 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid stability in solution
Created by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this sterically hindered arylboronic acid in solution. Our goal is to equip you with the knowledge to anticipate and overcome common challenges in your experiments.
Introduction: The Challenge of Stability
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, their stability in solution can be a significant hurdle, leading to low reaction yields and reproducibility issues. The subject of this guide, this compound, possesses structural features—namely steric hindrance from the two methyl groups and the chlorobenzyloxy group—that can influence its reactivity and stability. This guide will delve into the common stability issues and provide practical, evidence-based solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant degradation of my this compound in solution, leading to poor yields in my Suzuki-Miyaura coupling. What are the likely causes?
A1: The degradation of arylboronic acids in solution is primarily attributed to two main pathways: protodeboronation and oxidation.
-
Protodeboronation: This is a common decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-(2'-chlorobenzyloxy)-3,5-dimethylbenzene as a byproduct.[1][2] This process is often accelerated under aqueous basic conditions, which are typical for Suzuki-Miyaura couplings.[3][4] The rate of protodeboronation is highly dependent on the pH of the solution and the electronic properties of the aryl substituent.[1][2]
-
Oxidation: Arylboronic acids can also undergo oxidation to the corresponding phenol, in this case, 4-(2'-chlorobenzyloxy)-3,5-dimethylphenol. This degradation can be promoted by the presence of oxygen and certain metal catalysts.[5][6][7] In biological contexts, their oxidative stability can be comparable to that of thiols.[8][9]
The steric hindrance in this compound can slow down the desired coupling reaction, giving more time for these degradation pathways to occur.[10][11]
Q2: How does pH affect the stability of my boronic acid in solution?
A2: The pH of the solution plays a critical role in the stability of arylboronic acids.[12][13][14][15]
-
Under Basic Conditions: While a base is typically required for the transmetalation step in Suzuki-Miyaura coupling, high pH can significantly accelerate protodeboronation.[3][16] This is because the boronic acid is in equilibrium with its more reactive boronate form (ArB(OH)3-), which is more susceptible to protonolysis.
-
Under Acidic Conditions: While generally more stable towards protodeboronation than under basic conditions, acidic conditions can also promote this side reaction, albeit through a different mechanism.
The optimal pH for a reaction is often a compromise between promoting the desired reaction and minimizing degradation. A pH-rate profile for many arylboronic acids shows that the maximum rate of protodeboronation often occurs when the pH is close to the pKa of the boronic acid.[4]
Q3: What are the best practices for storing and handling this compound and its solutions?
A3: Proper storage and handling are crucial to prevent degradation.
| Condition | Recommendation | Rationale |
| Solid State | Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture and oxygen, which can lead to hydrolysis and oxidation. Boronic acids can also form cyclic trimers called boroxines upon dehydration.[2] |
| In Solution | Prepare solutions fresh whenever possible. If storage is necessary, use an anhydrous, aprotic solvent and store under an inert atmosphere at low temperatures. | Minimizes protodeboronation and oxidation.[11] |
| Handling | Use degassed solvents for reactions. Ensure all glassware is dry and the reaction is set up under an inert atmosphere. | Oxygen can lead to both homocoupling of the boronic acid and oxidation to the phenol.[10] |
For general chemical storage guidelines, always segregate chemicals by compatibility. Boronic acids, being organic acids, should be stored accordingly.[17][18][19][20]
Troubleshooting Guides
Guide 1: Mitigating Protodeboronation in Suzuki-Miyaura Coupling
If you suspect protodeboronation is the primary cause of low yields, consider the following strategies:
Step-by-Step Protocol:
-
Choice of Base: Opt for a weaker base. While strong bases like NaOH or KOH can be effective for coupling, they also significantly promote protodeboronation. Consider using milder bases such as K3PO4, K2CO3, or Cs2CO3.
-
Solvent System: While aqueous solvent mixtures are common, consider minimizing the amount of water or using an anhydrous solvent system if compatible with your reaction.[11]
-
Use of Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[2][21] These derivatives are more resistant to protodeboronation and slowly release the boronic acid in situ under the reaction conditions.
-
"Slow-Release" Strategy: The use of MIDA boronates is a prime example of a "slow-release" strategy that keeps the concentration of the unstable free boronic acid low throughout the reaction, thus minimizing side reactions.[1][21]
-
Catalyst and Ligand Selection: For sterically hindered substrates, using highly active catalysts and bulky, electron-rich ligands (e.g., Buchwald ligands) can accelerate the desired coupling reaction, outcompeting the slower protodeboronation pathway.[10][11]
Workflow for Mitigating Protodeboronation:
Caption: Troubleshooting workflow for addressing protodeboronation.
Guide 2: Preventing Oxidation of the Boronic Acid
If you observe the formation of the corresponding phenol, oxidation is a likely culprit.
Step-by-Step Protocol:
-
Degassing of Solvents: Thoroughly degas all solvents before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by several freeze-pump-thaw cycles.
-
Inert Atmosphere: Ensure your reaction is set up and runs under a positive pressure of an inert gas. This prevents atmospheric oxygen from entering the reaction vessel.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), can help to suppress oxidative degradation. However, compatibility with the catalytic cycle should be considered.
-
Purity of Reagents: Ensure that your starting materials and reagents are free from peroxide impurities, which can initiate oxidation.
Degradation Pathways Overview:
Caption: Major degradation pathways for arylboronic acids.
References
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
-
A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synlett. [Link]
-
A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Organic Chemistry Portal. [Link]
-
Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. RSC Publishing. [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Europe PMC. [Link]
-
Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. MDPI. [Link]
-
Tuning arylboronic acid oxidation reactivity profiles with neighboring group effects. American Chemical Society. [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. [Link]
-
Chemical Storage Guide. University of California, Riverside. [Link]
-
How to Store Boric Acid. Lab Alley. [Link]
-
Guidelines for Chemical Storage. Chapman University. [Link]
-
Safe Working Practices: Storing Acids. Safety Storage Systems. [Link]
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- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid. This resource provides in-depth troubleshooting advice and frequently asked questions to address specific purification challenges encountered during your experiments. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, but its success is critically dependent on the effective purification of the final product.[1][2] This guide is structured to help you navigate the post-reaction work-up and purification with confidence.
Part 1: Initial Post-Reaction Work-Up
Before addressing specific purification challenges, a robust initial work-up is essential to remove the bulk of inorganic reagents. This typically forms the first step after the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS).
Question: What is the standard initial work-up procedure for a Suzuki-Miyaura reaction?
Answer: The primary goal of the initial work-up is to remove inorganic salts (like the base, e.g., K₂CO₃, K₃PO₄) and the aqueous solvent phase.
A general and effective procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
If the reaction was run in an organic solvent immiscible with water (e.g., Toluene, Dioxane, THF), dilute the mixture with a suitable extraction solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water (to remove the bulk of inorganic salts).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acidic species).
-
Brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.
-
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[3]
This crude material will contain your desired product along with organic-soluble impurities such as the catalyst, excess starting materials, and byproducts, which will be addressed in the following sections.
Part 2: Troubleshooting Guide
This section addresses the most common purification issues in a direct question-and-answer format.
Question: My crude product has a dark black/grey color. How do I remove the residual palladium catalyst?
Answer: The dark color is almost certainly due to residual palladium, which can exist as soluble complexes or fine metallic particles.[4] Its removal is critical, especially for pharmaceutical applications.
Causality: Palladium catalysts, particularly homogeneous ones used in Suzuki couplings, can be challenging to remove completely. The nitrogen and oxygen atoms in your product or starting materials can act as ligands, forming stable complexes with palladium that are soluble in organic solvents.[5]
Solutions (In Order of Increasing Rigor):
-
Filtration through Celite: This is the simplest method and is effective for removing heterogeneous or precipitated palladium.[3][4][6]
-
Procedure: Dissolve your crude product in a suitable solvent (e.g., DCM or EtOAc). Prepare a short plug of Celite (2-3 cm) in a fritted funnel or pipette. Pass the solution through the Celite plug, washing with additional solvent. This will trap insoluble palladium species.[4]
-
-
Activated Carbon Treatment: Activated carbon is a cost-effective but non-specific adsorbent. It can effectively remove palladium but may also adsorb your product, leading to yield loss.[5][7]
-
Procedure: Dissolve the crude product in a solvent. Add activated carbon (5-10% by weight relative to the crude product) and stir the mixture, sometimes with gentle heating (40-50 °C), for several hours. Filter through Celite to remove the carbon.[5]
-
-
Palladium Scavengers: This is the most targeted and often most effective method. Scavenger resins are solid supports (silica or polymer) functionalized with groups that have a high affinity for palladium, such as thiols or phosphines.[5][8]
-
Rationale: These functional groups selectively bind to the palladium, allowing the resin-bound metal to be easily filtered off. This method is highly efficient for removing even trace amounts of catalyst.
-
See Part 4 for a detailed protocol.
-
Visual Workflow: Palladium Removal Strategies
Caption: Decision tree for palladium catalyst removal.
Question: How do I separate my product from unreacted this compound?
Answer: The key to this separation lies in the polarity difference between the boronic acid and the typically less polar biaryl product.
Causality: The boronic acid functional group, -B(OH)₂, is significantly more polar than the C-C bond formed in the product. This difference is exploitable via two main techniques.
Solutions:
-
Aqueous Base Wash (Work-up Modification): Boronic acids are weakly acidic and can be deprotonated by a moderately strong base to form a water-soluble boronate salt.
-
Procedure: During the initial work-up, perform an additional wash with a cooled, dilute aqueous base like 1 M NaOH or K₂CO₃. The deprotonated boronic acid will partition into the aqueous layer, while your less polar product remains in the organic phase.
-
Caution: This method is not suitable if your final product contains base-sensitive functional groups.
-
-
Flash Column Chromatography: This is the most reliable method for separating compounds with different polarities.
-
Procedure: Adsorb the crude product onto a small amount of silica gel. Elute through a silica column using a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar product should elute before the more polar boronic acid.
-
See Part 4 for a detailed protocol.
-
Question: My TLC/LC-MS shows a major byproduct with a mass corresponding to a dimer of my boronic acid. How do I remove this homocoupled product?
Answer: The formation of a biaryl byproduct from the coupling of two boronic acid molecules is a common side reaction in Suzuki couplings, known as homocoupling.[9][10] This is often promoted by the presence of oxygen or if the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species.[9][10]
Causality: The homocoupled product, 2,2'-bis(2'-chlorobenzyloxy)-3,3',5,5'-tetramethylbiphenyl, is structurally very similar to the desired cross-coupled product. It is non-polar and lacks the unique chemical handles of the boronic acid.
Solution:
-
Chromatography & Recrystallization: Separating the desired product from the homocoupled byproduct is often the most challenging purification step.
-
Optimized Flash Chromatography: A very careful separation using flash chromatography with a shallow solvent gradient is required. The subtle differences in polarity and shape may allow for separation. Using high-performance silica or a different stationary phase (e.g., alumina) might be necessary.
-
Recrystallization: If the product is a solid, recrystallization can be highly effective.[11][12] The homocoupled product, being an impurity, will ideally remain in the mother liquor while the desired, more abundant product crystallizes out in a pure form.[13][14] Finding a suitable solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate) through small-scale screening is crucial.
-
See Part 4 for a detailed protocol.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions with boronic acids that I should be aware of during purification? A1: Besides homocoupling, the most common side reaction is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[9][15] This results in the formation of 1-(2'-Chlorobenzyloxy)-3,5-dimethylbenzene. This byproduct is typically less polar than the starting boronic acid and can often be separated from the desired product using column chromatography.
Q2: My boronic ester product seems to be degrading or "smearing" during column chromatography on silica gel. Why is this happening? A2: Silica gel is acidic and can promote the hydrolysis of boronic esters back to the more polar boronic acids, which can stick to or streak on the column.[16]
-
Solution 1: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1%), in your eluent before packing the column.
-
Solution 2: Use a less acidic stationary phase, such as neutral alumina.
-
Solution 3: Work quickly and avoid leaving the compound on the column for extended periods.
Q3: Can I use recrystallization as my primary purification method instead of chromatography? A3: Yes, if your crude product is relatively clean (>80-90% pure) and is a stable, crystalline solid.[14] Recrystallization is an excellent technique for removing small amounts of impurities to achieve high purity but is less effective for separating components of a complex mixture.[12] Chromatography is generally better for initial, large-scale separation of multiple components.
Part 4: Detailed Purification Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger Resin
This protocol describes a robust method for removing residual palladium catalyst from an organic solution.
-
Preparation: After the initial aqueous work-up, dissolve the crude product in a suitable organic solvent (e.g., DCM, Toluene, or THF) to make an approximately 0.1 M solution.
-
Addition of Scavenger: Add a thiol-functionalized silica or polystyrene scavenger resin (typically 5-10 equivalents relative to the initial moles of palladium catalyst).
-
Incubation: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time should be determined experimentally.[5]
-
Filtration: Filter the mixture through a pad of Celite or a cotton plug to remove the solid-supported scavenger resin.
-
Washing: Wash the filtered resin with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the palladium-free crude product.
Protocol 2: Flash Column Chromatography
This protocol provides a general procedure for purifying the product from starting materials and byproducts.
-
Column Preparation: Select an appropriately sized silica gel column based on the amount of crude material (typically a 40-100:1 ratio of silica:crude product by weight). Pack the column using the initial, non-polar eluent (e.g., 100% Hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity by adding a more polar solvent (e.g., slowly increasing the percentage of Ethyl Acetate in Hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visual Workflow: General Purification Strategy
Caption: A general decision workflow for product purification.
Protocol 3: Recrystallization
This protocol outlines the steps for purifying a solid product.[11][13]
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent dissolves the product well when hot but poorly when cold. Test small amounts in test tubes to find the right conditions.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves completely.[13]
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or residual catalyst), perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask, as this promotes the growth of large, pure crystals.[14][17] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[14]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air dry on the filter or transfer them to a watch glass to dry completely.
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]
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ResearchGate. (2017). How to remove palladium catalyst from reaction mixture ?[Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin.[Link]
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
-
Royal Society of Chemistry. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III).[Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?[Link]
-
Chemistry LibreTexts. (2023). Recrystallization.[Link]
-
ChemTalk. Lab Procedure: Recrystallization | Chemistry.[Link]
-
Wellesley College. Recrystallization - Single Solvent.[Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.[Link]
-
University of Iowa. Recrystallization-1.pdf.[Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.[Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?[Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).[Link]
-
National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling).[Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[Link]
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Technical Support Center: 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Welcome to the technical support center for 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for common issues encountered during its use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The sterically hindered nature of this reagent, with two ortho-methyl groups and a bulky benzyloxy substituent, presents unique challenges and potential side reactions that require careful consideration.
Frequently Asked Questions (FAQs)
Q1: What are the primary, and often unmentioned, side reactions I should be aware of when using this compound?
A1: Beyond the desired cross-coupling, there are three principal side reactions to anticipate with this and similar sterically hindered arylboronic acids:
-
Protodeboronation: This is the most common undesired side reaction where the boronic acid group is replaced by a hydrogen atom, yielding 1-(2'-Chlorobenzyloxy)-3,5-dimethylbenzene.[1][2] This reaction is highly dependent on the reaction conditions, especially pH, and can be catalyzed by both acids and bases.[1][2][3] The presence of water and elevated temperatures can also accelerate this process.[1][4]
-
Homocoupling: The formation of a symmetrical biaryl, 2,2''-dichloro-bis(benzyloxy)-3,3',5,5'-tetramethylbiphenyl, can occur through the palladium-catalyzed coupling of two molecules of the boronic acid.[5] This is often promoted by the presence of oxygen, which can lead to the formation of a palladium peroxo complex, a key intermediate in one of the homocoupling pathways.[6]
-
Hydrolysis/Decomposition: Boronic acids can undergo hydrolysis to boric acid and the corresponding arene. While this compound is relatively stable, prolonged exposure to aqueous or acidic conditions, such as on silica gel during chromatography, can lead to degradation.[7]
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes?
A2: Low yields with this sterically hindered boronic acid are a common challenge. The primary culprits are often related to the steric hindrance which slows down the key steps in the catalytic cycle.[8][9][10][11]
-
Inefficient Transmetalation: The bulky ortho-methyl groups and the 2'-chlorobenzyloxy group can significantly slow the transfer of the aryl group from the boron atom to the palladium center.[10]
-
Competitive Protodeboronation: If the desired coupling is slow, the competing protodeboronation side reaction has more time to occur, consuming your starting material.[1][2]
-
Catalyst Deactivation: The choice of ligand is critical for sterically demanding couplings. An inappropriate ligand may not effectively stabilize the palladium catalyst or facilitate the difficult reductive elimination step, leading to catalyst deactivation.[8]
-
Base Incompatibility: The strength and nature of the base can influence the rate of both the desired reaction and the side reactions. A base that is too weak may not facilitate transmetalation efficiently, while a very strong base in a protic solvent might accelerate protodeboronation.
Q3: I'm observing a significant amount of the homocoupled product in my reaction mixture. How can I minimize this?
A3: The formation of the homocoupled biaryl is a strong indication that the oxidative coupling of the boronic acid is competing with the desired cross-coupling.[12]
-
Deoxygenate Rigorously: The most effective way to suppress homocoupling is to thoroughly deoxygenate your reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[13] This can be achieved by sparging the solvent with an inert gas and using Schlenk techniques.
-
Optimize Catalyst System: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Experimenting with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands can be beneficial.
-
Control Reaction Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is standard, but a large excess can sometimes favor homocoupling.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered with this compound.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or No Product Formation | 1. Ineffective catalyst system for sterically hindered coupling.[8] 2. Reaction conditions are too mild. 3. Protodeboronation is consuming the starting material.[1][2] | 1. Switch to a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) known to be effective for sterically demanding couplings.[8] 2. Increase the reaction temperature. Sterically hindered couplings often require more forcing conditions (e.g., 80-110 °C).[8] 3. Use a non-aqueous base like K₃PO₄ or Cs₂CO₃ to minimize protodeboronation.[8] |
| Significant Protodeboronation Byproduct | 1. Presence of excess water or protic solvents.[1] 2. Reaction pH is too acidic or basic.[1][2] 3. Prolonged reaction times at high temperatures. | 1. Use anhydrous solvents and reagents. Dry solvents over molecular sieves. 2. Use a carefully chosen base. For many Suzuki couplings, K₃PO₄ provides a good balance. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged heating. |
| High Levels of Homocoupling Byproduct | 1. Presence of oxygen in the reaction mixture.[6][13] 2. The palladium catalyst is promoting oxidative homocoupling. | 1. Rigorously degas all solvents and reagents. Use a robust inert gas blanket. 2. Consider a different palladium precatalyst. Sometimes switching from Pd(OAc)₂ to a Pd(0) source like Pd₂(dba)₃ can help. |
| Difficulty in Purification/Decomposition on Silica Gel | 1. The boronic acid or its esters are sensitive to the acidic nature of silica gel.[7] | 1. Neutralize the silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) before packing the column.[7] 2. Convert the boronic acid to a more stable derivative , like a pinacol or MIDA boronate ester, before purification if possible.[7] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
This protocol is a starting point and may require optimization for your specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[8]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[8]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[8]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[8]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[8]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[8]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography.[8]
Workflow: Troubleshooting Logic for a Failed Reaction
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Mechanistic Insights
Understanding the mechanisms of the primary side reactions is crucial for effective troubleshooting.
Protodeboronation Mechanism
Protodeboronation can proceed through different pathways depending on the pH of the reaction medium.[1]
-
Acid-Catalyzed: In the presence of an acid, the boronic acid is protonated, facilitating the cleavage of the C-B bond.[1][2][3]
-
Base-Catalyzed: Under basic conditions, a hydroxide ion attacks the boron atom to form a boronate species. This is followed by a rate-limiting reaction with a proton source (like water) to cleave the C-B bond.[1]
Caption: Acid and base-catalyzed protodeboronation pathways.
References
-
Al-Zoubi, R. M. (2018). Mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
Protodeboronation. (n.d.). Wikipedia. Retrieved from: [Link]
-
Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Boronic acid. (n.d.). Wikipedia. Retrieved from: [Link]
-
Smith, A. B., et al. (2017). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available at: [Link]
-
Protodeboronation. (n.d.). Wikiwand. Retrieved from: [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. Available at: [Link]
-
Hayes, H. L. D., et al. (2021). Internal and external catalysis in boronic ester networks. Semantic Scholar. Available at: [Link]
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: [Link]
-
Protodeboronation. (n.d.). Organic Chemistry Portal. Retrieved from: [Link]
- Kianmehr, E. (2007). A mild conversion of arylboronic acids and their pinacolyl boronate esters into phenols using hydroxylamine. Tetrahedron Letters.
-
Smith, A. B., et al. (2017). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Dreher, S. D., et al. (2008). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
Boronic acid synthesis by hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved from: [Link]
-
Cox, P. A., et al. (2017). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. (2018). ResearchGate. Available at: [Link]
-
Larrosa, I., et al. (2016). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2013). ResearchGate. Available at: [Link]
-
Zhang, L., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. Available at: [Link]
-
Biscoe, M. R., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry. Available at: [Link]
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improving solubility of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid in reaction media
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (CAS 849052-15-9). This resource provides in-depth troubleshooting strategies and answers to frequently asked questions concerning a common challenge encountered during its use: poor solubility in reaction media. The guidance herein is designed to help you optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.
Troubleshooting Guide: Overcoming Solubility Challenges
This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.
Q1: My this compound is not dissolving in my reaction solvent, leading to a heterogeneous mixture and low reaction yield. What should I do?
A1: This is a primary challenge, given the compound's large, hydrophobic structure and high melting point (234-238 °C), which suggests strong crystal lattice energy.[1] Incomplete dissolution is a common reason for low yields in cross-coupling reactions like the Suzuki-Miyaura coupling.[2] The reaction can only proceed efficiently if the boronic acid is available in the solution phase to participate in the catalytic cycle.
Here is a systematic approach to troubleshoot this issue:
Step 1: Verify and Optimize Your Solvent System
The choice of solvent is critical for solubilizing all reaction components—the boronic acid, the aryl halide, the base, and the palladium catalyst complex.[3]
-
Initial Solvent Selection: For Suzuki-Miyaura reactions, common solvents include ethers (1,4-dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc).[4][5] Given the hydrophobic nature of your boronic acid, toluene or dioxane are excellent starting points.
-
Introduce a Co-Solvent: If solubility in a single solvent is poor, adding a co-solvent can be highly effective.[6] The presence of a co-solvent can disrupt the primary solvent's self-association, making the overall medium more favorable for dissolving non-polar compounds.[][8]
-
Aqueous Mixtures: A widely used strategy is to use a mixture of an organic solvent with water (e.g., Dioxane:Water 4:1).[9] Water can help dissolve inorganic bases like K₂CO₃ or K₃PO₄, which in turn react with the boronic acid to form a more soluble boronate salt.[10]
-
Caution with Water: Be mindful that excess water, especially under certain pH and temperature conditions, can promote protodeboronation, a side reaction that cleaves the C-B bond and reduces your yield.[3][11] Always use degassed solvents to minimize catalyst deactivation by oxygen.[3]
-
Step 2: Leverage the Role of the Base
The base in a Suzuki coupling does more than just facilitate the catalytic cycle; it is essential for activating the boronic acid. This activation process itself significantly enhances solubility.
-
Mechanism of Action: The base reacts with the Lewis acidic boronic acid to form a tetrahedral boronate anion [R-B(OH)₃]⁻.[12][13][14][15] This negatively charged species is generally more polar and, therefore, more soluble in the polar reaction media than the neutral trigonal planar boronic acid.[10]
-
Base Selection and Solubility: Use a base that is sufficiently soluble in your chosen solvent system. If the base itself does not dissolve, it cannot effectively activate the boronic acid.
-
Organic-Soluble Bases: If you are running the reaction under strictly anhydrous conditions, consider organic-soluble bases like potassium tert-butoxide (KOtBu).
-
Inorganic Bases: For aqueous mixtures, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are excellent choices.[5] K₃PO₄ is often cited as a good option for minimizing protodeboronation.[3]
-
Step 3: Adjust Physical Reaction Parameters
-
Increase Temperature: Solubility of solids almost always increases with temperature. Most Suzuki reactions are performed at elevated temperatures, typically between 80-110 °C.[11] Gently heating the mixture of the boronic acid and solvent before adding the catalyst and other reagents can help achieve complete dissolution.
-
Ensure Efficient Stirring: Vigorous stirring is necessary to maximize the interaction between the solid boronic acid and the solvent, especially in heterogeneous mixtures.
Below is a workflow to guide your troubleshooting process.
Frequently Asked Questions (FAQs)
Q2: What are the general solubility properties of this compound?
A2: Based on its chemical structure, this compound is a large, predominantly non-polar molecule. It possesses a bulky chlorobenzyl ether group and two methyl groups, which contribute to its hydrophobicity. The only polar, hydrophilic functional group is the boronic acid [-B(OH)₂]. Therefore, its solubility is expected to be:
-
Low in Water: Very poor solubility in aqueous media alone.
-
Low in Non-Polar Solvents: Limited solubility in aliphatic hydrocarbons like hexane or cyclohexane.
-
Moderate to Good in Polar Aprotic and Aromatic Solvents: It should exhibit its best solubility in solvents like THF, 1,4-dioxane, toluene, DMF, and chloroform.[16] Studies on similarly substituted phenylboronic acids confirm higher solubility in ethers and ketones compared to hydrocarbons.[16][17]
Q3: How exactly does pH influence the solubility of a boronic acid?
A3: The pH of the reaction medium plays a crucial role due to the Lewis acidic nature of the boron atom. A boronic acid exists in a pH-dependent equilibrium between its neutral, trigonal planar form and its anionic, tetrahedral boronate form.[18][19]
-
At Low to Neutral pH: The equilibrium favors the neutral R-B(OH)₂ species. This form is less polar and generally less soluble in aqueous or highly polar solvent systems.
-
At Higher pH (Basic Conditions): In the presence of a base (like hydroxide ions or carbonate), the vacant p-orbital on the boron atom accepts a lone pair, forming the tetrahedral boronate anion, R-B(OH)₃⁻. This charged species is significantly more polar and thus more soluble in polar solvents.[20][21]
This equilibrium is the fundamental reason why bases are essential for the Suzuki-Miyaura reaction, as the more soluble and more nucleophilic boronate is the active species in the critical transmetalation step.[14]
Sources
- 1. 849052-15-9 CAS MSDS (4-(2'-CHLOROBENZYLOXY)-3,5-DIMETHYLPHEN&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 8. youtube.com [youtube.com]
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- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Suzuki Coupling [organic-chemistry.org]
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- 20. DSpace [kuscholarworks.ku.edu]
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Technical Support Center: Catalyst Selection for Difficult Couplings with 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the sterically hindered substrate, 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate the complexities of this challenging transformation and achieve optimal results in your synthetic endeavors.
Introduction: Understanding the Challenge
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2][3] However, its efficiency can be significantly hampered when dealing with sterically demanding substrates. This compound presents a classic example of such a challenge. The two ortho-methyl groups flanking the boronic acid moiety create significant steric hindrance, which can impede key steps in the catalytic cycle, namely transmetalation and reductive elimination.[4][5][6]
This guide will equip you with the knowledge to select the appropriate catalyst system and reaction conditions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is failing or giving low yields. What are the most likely causes?
A1: Low yields with this substrate are typically due to its steric bulk. The primary bottlenecks in the catalytic cycle are often slow transmetalation and/or reductive elimination.[7] Additionally, a common side reaction to consider is protodeboronation, where the boronic acid is replaced by a hydrogen atom, effectively quenching the nucleophile.[8][9]
Q2: What type of phosphine ligand is best suited for this sterically hindered boronic acid?
A2: For sterically demanding couplings, bulky and electron-rich phosphine ligands are essential.[4][10][11] Ligands from the Buchwald family, such as XPhos and SPhos, are excellent starting points.[12][13] These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for efficient oxidative addition and also facilitates the challenging reductive elimination step.[10][11] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[14]
Q3: How does the choice of base impact the reaction?
A3: The base plays a critical role in activating the boronic acid for transmetalation.[15] For difficult couplings, a careful choice of base is necessary. While stronger bases can accelerate the reaction, they can also promote protodeboronation.[9][16] A moderately weak base like potassium phosphate (K₃PO₄) often provides a good balance.[15] In some cases, cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can be effective.[15][17]
Q4: I'm observing a significant amount of homocoupling of my boronic acid. How can I prevent this?
A4: Homocoupling is often a result of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction.[18] Thoroughly degassing your solvent and ensuring a completely inert atmosphere (argon or nitrogen) throughout the reaction is critical to minimize homocoupling.[3][19]
Q5: Should I be concerned about protodeboronation with this substrate?
A5: Yes, protodeboronation is a potential side reaction for most boronic acids, and its rate can be influenced by factors like the base, solvent, and temperature.[8][9] To mitigate this, consider using anhydrous solvents, a milder base, and the lowest effective reaction temperature.[9][17] Using the boronic acid as its more stable pinacol ester derivative can also be a beneficial strategy, as the boronic acid is released slowly under the reaction conditions.[20]
Catalyst and Ligand Selection Guide
The success of your coupling reaction hinges on the selection of an appropriate palladium catalyst and phosphine ligand. For the sterically encumbered this compound, the use of bulky, electron-rich dialkylbiaryl phosphine ligands is highly recommended.[10][12][13] These ligands have been specifically designed to accelerate the key steps in the catalytic cycle for challenging substrates.[10]
| Ligand | Structure | Key Features & Recommendations |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A highly versatile and robust ligand, often the first choice for difficult couplings, including those with aryl chlorides.[12][21] Its steric bulk is ideal for promoting reductive elimination. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Another excellent general ligand for Suzuki-Miyaura reactions.[12][13] It can be particularly effective for couplings involving heteroaryl halides. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often shows excellent performance in a wide range of cross-coupling reactions.[13] |
| BrettPhos | (2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) | A very bulky and electron-rich ligand that can be effective when other ligands fail.[13] |
Palladium Precatalysts:
For improved reproducibility and ease of handling, using modern palladium precatalysts is highly recommended. These are air-stable complexes that efficiently generate the active Pd(0) species in situ.
-
XPhos Pd G3: A highly active and versatile precatalyst.
-
SPhos Pd G2/G3: Another excellent choice for a broad range of substrates.
Troubleshooting Guide
When your reaction is not performing as expected, a systematic approach to troubleshooting is essential.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst system. 2. Insufficiently reactive aryl halide. 3. Reaction temperature too low. | 1. Switch to a more active ligand (e.g., from SPhos to XPhos or BrettPhos). 2. Ensure you are using an appropriate palladium precatalyst. 3. If using an aryl chloride, a more specialized catalyst system may be needed.[1][22] 4. Increase the reaction temperature in increments of 10-20 °C. |
| Significant Protodeboronation | 1. Base is too strong. 2. Presence of excess water. 3. Reaction temperature is too high. | 1. Switch to a milder base (e.g., from Cs₂CO₃ to K₃PO₄).[17] 2. Use anhydrous solvents and reagents. 3. Consider converting the boronic acid to a more stable MIDA boronate or pinacol ester.[8] 4. Lower the reaction temperature. |
| Formation of Palladium Black | 1. Presence of oxygen. 2. Reaction temperature is too high, leading to catalyst decomposition. | 1. Ensure thorough degassing of the solvent and maintain a positive pressure of inert gas.[3] 2. Lower the reaction temperature. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inefficient transmetalation leading to side reactions. | 1. Rigorously exclude oxygen from the reaction.[18] 2. Screen different bases and solvents to optimize transmetalation. |
Visualizing the Suzuki-Miyaura Catalytic Cycle and Troubleshooting
To better understand the reaction mechanism and the decision-making process in troubleshooting, the following diagrams are provided.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Troubleshooting workflow for difficult couplings.
Experimental Protocol: A General Starting Point
The following is a general procedure that can be adapted for your specific aryl halide coupling partner. All manipulations should be performed under an inert atmosphere.
-
Reagent Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[4]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[4]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, or CPME) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.[4]
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ChemRxiv. (2024, August 7). Bulky phosphine ligands promote palladium-catalysed protodeboronation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
PubMed. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]
-
Wikipedia. (n.d.). XPhos. Retrieved from [Link]
-
Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]
-
PolyU Electronic Theses. (n.d.). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ACS Publications. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
-
ACS Omega. (2018, April 24). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 13. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. XPhos - Wikipedia [en.wikipedia.org]
- 22. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Reactivity of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to help you overcome common experimental challenges.
Introduction: Understanding the Substrate
This compound is a moderately sterically hindered arylboronic acid. Its reactivity is influenced by several key structural features:
-
Steric Hindrance: The two methyl groups ortho to the boronic acid can impede the approach of the palladium catalyst and the coupling partner, potentially slowing down the transmetalation step of the catalytic cycle.
-
Electronic Effects: The 4-benzyloxy group is electron-donating, which can increase the electron density of the phenyl ring and affect the rate of transmetalation.
-
Potential Lability: The benzyloxy ether linkage, while generally stable, could be susceptible to cleavage under harsh reaction conditions. The chloro-substituent on the benzyl group is unlikely to participate directly in the primary coupling reaction but could have subtle electronic effects.
This guide will address how to optimize your reaction conditions by carefully selecting the base and other parameters to manage these structural characteristics effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the most likely causes and how can I troubleshoot this?
A1: Low or no yield with this substrate is often linked to its steric hindrance. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Base Selection: The choice of base is critical for activating the boronic acid and facilitating the transmetalation step, especially with sterically hindered substrates.[1][2]
-
Problem: Weak bases like sodium bicarbonate (NaHCO₃) may not be strong enough to efficiently form the reactive boronate "ate" complex.
-
Solution: Switch to a stronger, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for sterically demanding couplings.[1][2] They offer a good balance of basicity and solubility. While strong hydroxide bases like NaOH or KOH can be effective, they increase the risk of side reactions, including protodeboronation and potential cleavage of the benzyl ether.[3]
-
-
Optimize Your Catalyst System: Standard palladium catalysts may not be efficient for this substrate.
-
Problem: Catalysts like Pd(PPh₃)₄ can be too bulky and may not be active enough to overcome the steric hindrance.
-
Solution: Employ a more active catalyst system. This typically involves a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand. Buchwald-type ligands (e.g., SPhos, XPhos) are specifically designed for challenging couplings and can significantly improve yields.[1][2]
-
-
Check for Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.
-
Problem: The presence of excess water and a strong base can promote the cleavage of the C-B bond.[4]
-
Solution:
-
Use anhydrous solvents. If an aqueous-organic mixture is necessary, minimize the amount of water.
-
Consider using potassium trifluoroborate salts or boronic esters (e.g., pinacol esters), which are more stable and less prone to protodeboronation.[4]
-
-
Q2: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling (the formation of a symmetrical biaryl from two molecules of the boronic acid) is typically caused by the presence of oxygen in the reaction mixture, which can lead to oxidative side reactions.
-
Troubleshooting Steps:
-
Thorough Degassing: Ensure that all solvents and the reaction vessel are rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using a freeze-pump-thaw technique.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process.
-
Catalyst Choice: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling compared to Pd(II) sources that require in-situ reduction.
-
Q3: Is the 2'-chlorobenzyloxy group stable under typical Suzuki-Miyaura conditions? I'm concerned about cleavage.
A3: Benzyl ethers are generally robust protecting groups and are stable to the basic conditions commonly used in Suzuki-Miyaura reactions.[5][6] However, there are some considerations:
-
Base Choice: While stable to carbonates and phosphates, very strong bases or highly nucleophilic conditions could potentially lead to cleavage. It is advisable to avoid strong hydroxide bases if cleavage is a concern.
-
Acidic Conditions: Benzyl ethers are sensitive to strong acidic conditions.[5] Ensure that the reaction workup does not involve prolonged exposure to strong acids.
-
Reductive Cleavage: The most common method for cleaving benzyl ethers is catalytic hydrogenolysis (e.g., H₂, Pd/C).[5][7] Therefore, be mindful of any reaction conditions that could inadvertently lead to reduction.
If you suspect cleavage is occurring, it would manifest as the corresponding phenol in your reaction mixture.
Data & Protocols
Table 1: Comparative Performance of Common Bases in Suzuki-Miyaura Couplings
This table provides a general comparison of commonly used bases. The optimal choice will be substrate-dependent.
| Base | Chemical Formula | pKa of Conjugate Acid | Typical Conditions | Advantages | Disadvantages |
| Sodium Carbonate | Na₂CO₃ | 10.3 | Aqueous/organic solvent, 80-100 °C | Inexpensive, widely applicable | May not be effective for highly hindered substrates |
| Potassium Carbonate | K₂CO₃ | 10.3 | Aqueous/organic solvent, 80-100 °C | More soluble in organic solvents than Na₂CO₃ | Similar limitations to Na₂CO₃ for challenging couplings |
| Potassium Phosphate | K₃PO₄ | 12.3 | Toluene, Dioxane, or THF, often with water, 80-110 °C | Excellent for sterically hindered substrates, non-nucleophilic | More expensive than carbonates |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Toluene, Dioxane, or THF, 80-110 °C | High solubility in organic solvents, effective for difficult couplings | Expensive |
| Sodium Hydroxide | NaOH | 15.7 | Aqueous/organic solvent, RT-100 °C | Strong base, inexpensive | Can promote side reactions (hydrolysis, protodeboronation) |
Experimental Protocol: General Procedure for Optimizing Base Selection
This protocol provides a framework for screening different bases for your specific Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Selected base (2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 10:1)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., argon), add the aryl halide, this compound, the selected base, the palladium catalyst, and the phosphine ligand.
-
Add the degassed solvent via syringe.
-
Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the allotted time (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling and highlights the crucial role of the base.
Caption: A troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.
References
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[Link]
-
Suzuki Reaction of a Diarylborinic Acid: One-Pot Preparation and Cross-Coupling of Bis(3,5-dimethylphenyl)borinic Acid. Organic Process Research & Development.[Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.[Link]
-
Selective Cleavage of Benzyl Ethers. Semantic Scholar.[Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.[Link]
-
Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI.[Link]
-
Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. ResearchGate.[Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
The Selective Cleavage of Aromatic Benzyl Ethers with Magnesium Bromide via Neighbouring Group Effect. ResearchGate.[Link]
-
benzyl ether cleavage. YouTube.[Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.[Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.[Link]
Sources
Technical Support Center: Navigating Steric Hindrance in Reactions with 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid
Welcome to the dedicated technical support guide for 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this sterically hindered building block in their synthetic endeavors. We understand the unique challenges posed by its structure and have compiled a series of troubleshooting guides and frequently asked questions (FAQs) to ensure your reactions proceed with optimal efficiency and yield.
Introduction: Understanding the Challenge
The structure of this compound presents a significant steric challenge. The two methyl groups ortho to the boronic acid moiety, combined with the bulky 2'-chlorobenzyloxy group, create a crowded environment around the reactive center. This steric bulk can impede the approach of coupling partners and catalysts, leading to sluggish or incomplete reactions. This guide provides actionable strategies to overcome these steric barriers, focusing primarily on the widely used Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is not going to completion. What is the likely cause?
A: The most probable cause is steric hindrance. The bulky nature of the boronic acid can slow down the crucial transmetalation step in the catalytic cycle. This is a common issue with sterically demanding coupling partners. To address this, you may need to optimize your choice of catalyst, ligand, base, and reaction conditions to favor the reaction kinetics.
Q2: What are the first parameters I should adjust for a sluggish reaction?
A: For a sluggish Suzuki-Miyaura coupling involving this substrate, consider the following initial adjustments:
-
Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
-
Prolong Reaction Time: Due to slower kinetics, these reactions often require extended periods to reach completion.
-
Screen Different Solvents: The choice of solvent can influence the solubility of reactants and the stability of the catalytic species. Aprotic polar solvents like DMF, dioxane, or THF are often good starting points.
Q3: Can I use standard palladium catalysts like Pd(PPh₃)₄ for this hindered coupling?
A: While Pd(PPh₃)₄ is a versatile catalyst, it may not be the most effective choice for this sterically hindered substrate. The bulky phosphine ligands can exacerbate the steric clash. More advanced catalyst systems, particularly those with electron-rich and bulky phosphine ligands (e.g., Buchwald or Herrmann-type ligands), are often required to achieve good results with hindered substrates.
Troubleshooting Guide: Overcoming Failed or Low-Yielding Reactions
This section provides a more in-depth, step-by-step approach to troubleshooting and optimizing your reactions.
Problem 1: Low Conversion Rate in Suzuki-Miyaura Coupling
Underlying Cause: The primary reason for low conversion is often a slow or inhibited transmetalation step in the Suzuki-Miyaura catalytic cycle. The steric bulk around the boronic acid prevents its efficient interaction with the palladium center.
Solutions:
1. Catalyst and Ligand Selection:
The choice of catalyst and ligand is paramount. For sterically hindered substrates, specialized ligands that promote the formation of a more reactive, coordinatively unsaturated palladium species are necessary.
-
Recommended Ligands:
-
Buchwald-type biaryl phosphine ligands: These are electron-rich and bulky, which helps to stabilize the active catalyst and promote oxidative addition and reductive elimination. Examples include SPhos, XPhos, and RuPhos.
-
Dialkylbiaryl phosphine ligands: These are also highly effective for hindered couplings.
-
-
Recommended Palladium Pre-catalysts:
-
Pd₂(dba)₃ or Pd(OAc)₂ are common choices that can be paired with the appropriate ligand.
-
Experimental Protocol: Catalyst/Ligand Screening
-
Set up a series of parallel reactions in small vials.
-
To each vial, add your aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, Cs₂CO₃, 2.0 equiv).
-
In separate vials, add different palladium pre-catalysts (e.g., Pd₂(dba)₃, 1-2 mol%) and ligands (e.g., SPhos, XPhos, 2-4 mol%).
-
Add an appropriate solvent (e.g., dioxane, toluene, or DMF).
-
Degas the reaction mixtures thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles).
-
Heat the reactions to a suitable temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS at regular intervals.
2. Base Selection:
The choice of base is also critical. A stronger, non-nucleophilic base is often required to activate the boronic acid without causing unwanted side reactions.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): An effective base for many Suzuki couplings.
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results in challenging couplings due to its higher solubility and basicity.
-
3. Solvent Effects:
The solvent can significantly impact the reaction rate and yield.
-
Recommended Solvents:
-
Aprotic polar solvents: Dioxane, THF, and DMF are good starting points.
-
Toluene: Can also be effective, particularly at higher temperatures.
-
Water: In some cases, the addition of a small amount of water can accelerate the reaction.
-
Data Summary: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that facilitate catalysis with hindered substrates. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that effectively activate the boronic acid. |
| Solvent | Dioxane or Toluene | Aprotic solvents that are well-suited for Suzuki couplings. |
| Temperature | 80-110 °C | Higher temperatures help to overcome the activation energy barrier. |
Problem 2: Protodeboronation (Loss of Boronic Acid Group)
Underlying Cause: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This can be promoted by acidic conditions, excess water, or high temperatures over prolonged reaction times.
Solutions:
-
Use Anhydrous Conditions: Ensure your solvents and reagents are dry to minimize water-induced protodeboronation.
-
Careful Base Selection: Use a non-nucleophilic base to avoid reactions that could lead to protodeboronation.
-
Optimize Reaction Time: Monitor the reaction closely and stop it once the product is formed to avoid degradation of the starting material.
Visualizing the Process
Diagram 1: Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. The steric hindrance of this compound primarily affects the "Transmetalation" step.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Troubleshooting Workflow for Low-Yielding Reactions
This workflow provides a logical sequence of steps to follow when troubleshooting a low-yielding reaction with the hindered boronic acid.
Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.
References
-
Suzuki-Miyaura Cross-Coupling Reactions of Sterically Hindered Substrates. Chemical Reviews. A comprehensive review of strategies for coupling sterically hindered partners. [Link]
Technical Support Center: Workup Procedures for Reactions Involving 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the workup and purification of reaction mixtures containing 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid. As a sterically hindered and electronically distinct building block, its use in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, requires tailored workup strategies to ensure high purity and yield of the final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the experimental workup phase in a direct question-and-answer format.
Q1: My reaction appears complete by TLC/LC-MS, but the crude NMR is complex. What are the most likely impurities and how do I remove them?
A1: A complex crude mixture after a Suzuki-Miyaura coupling reaction is common. The impurities typically arise from unconsumed reagents, catalyst residues, and side reactions. Understanding these byproducts is the first step to devising a successful purification strategy.
The primary culprits are:
-
Palladium Residues: Often appear as a fine black or grey precipitate (Pd(0)) or remain as soluble complexes.
-
Unreacted Boronic Acid: Excess boronic acid is common if it was used as the limiting reagent or if the reaction did not go to completion.
-
Homocoupling Product: The boronic acid can couple with itself to form a symmetric biaryl byproduct. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst.[1][2][3]
-
Protodeboronation Product: The C-B bond of the boronic acid can be cleaved and replaced by a C-H bond, resulting in the formation of 1-(2'-chlorobenzyloxy)-3,5-dimethylbenzene.[4][5][6] This side reaction is often facilitated by prolonged heating or non-optimal pH conditions.[7][8]
-
Inorganic Salts: Bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are used in the reaction and must be removed.
Table 1: Common Impurities and Recommended Removal Strategies
| Impurity Type | Common Species | Identification | Primary Removal Method |
| Catalyst Residues | Pd(0), Pd complexes | Grey/black solids, baseline spots on TLC | Filtration through Celite®; Adsorption on activated carbon or scavenger resins.[9][10][11] |
| Boronic Species | Unreacted Boronic Acid | Polar spot on TLC; distinct NMR signals | Basic aqueous wash (e.g., 1M NaOH or K₂CO₃) to form a water-soluble boronate salt.[12][13] |
| Side Products | Homocoupled Biaryl, Protodeboronated Arene | New, less polar spots on TLC; distinct NMR/MS signals | Column chromatography; Recrystallization.[1][14] |
| Inorganic Salts | K₂CO₃, Na₂CO₃, K₃PO₄, etc. | Insoluble in organic solvents | Aqueous workup (water wash).[15] |
Q2: My crude product has a persistent grey/black color. How do I effectively remove the palladium catalyst?
A2: Residual palladium is a common issue that not only discolors the product but can also interfere with subsequent reactions or biological assays. The choice of removal method depends on the nature of the palladium species (heterogeneous vs. homogeneous).
-
For Precipitated Palladium (Pd(0)): Filtration is Key The most straightforward method for removing insoluble palladium black is filtration. Protocol: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, DCM). Pass the entire mixture through a short pad of Celite® or diatomaceous earth in a sintered glass funnel.[9][16][17] The fine particulate nature of Celite® effectively traps the metallic palladium. Wash the pad thoroughly with the same solvent to ensure complete recovery of your product.
-
For Soluble Palladium Complexes: Scavenging is Required If the palladium remains in solution, simple filtration will be ineffective. In this case, adsorption-based methods are necessary.
-
Scavenger Resins: These are solid-supported materials (e.g., silica or polystyrene) functionalized with ligands that have a high affinity for palladium, such as thiols or phosphines.[10][11] Stirring the crude organic solution with a scavenger resin for several hours, followed by filtration, can effectively remove soluble palladium.[10]
-
Activated Carbon: This is a cost-effective alternative.[11][18] However, it can be non-specific and may adsorb your desired product, leading to yield loss. It is crucial to perform a small-scale test to determine the optimal amount of carbon and contact time.[11]
-
Q3: I am struggling to separate my product from unreacted boronic acid using column chromatography. What is a better approach?
A3: Co-elution of polar products with residual boronic acid is a frequent challenge, as boronic acids can streak on silica gel.[19][20] The most effective separation technique exploits the acidic nature of the boronic acid group.
Method: Basic Liquid-Liquid Extraction The hydroxyl groups on the boron atom are acidic (pKa ~9) and will deprotonate in a basic aqueous solution to form a charged boronate salt.[21] This salt is highly soluble in water and will partition out of the organic phase.
Step-by-Step Protocol:
-
After the initial filtration to remove palladium, concentrate the organic filtrate.
-
Re-dissolve the crude residue in an organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane).
-
Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of a base like NaOH or K₂CO₃.[12] Shake vigorously for 1-2 minutes.
-
Separate the layers. The aqueous layer will now contain the boronate salt of the unreacted starting material and any boronic acid-derived byproducts.
-
Wash the organic layer again with water and then with brine to remove residual base and salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
This procedure should yield a crude product significantly enriched in your desired biaryl, making subsequent purification by column chromatography or recrystallization much simpler.
Q4: My yield is low, and I've isolated a significant amount of 1-(2'-chlorobenzyloxy)-3,5-dimethylbenzene. What caused this?
A4: The isolation of the deboronated arene is a classic sign of protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved by a proton source.[4][6]
Causality and Prevention:
-
Mechanism: Protodeboronation can be catalyzed by acid or base and is often accelerated by elevated temperatures and the presence of water.[4][7] For sterically hindered boronic acids, this pathway can become more competitive.
-
Prevention Strategies:
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop heating as soon as the limiting reagent is consumed.[22]
-
Control Water Content: While many Suzuki protocols use aqueous bases, excessive water can promote hydrolysis. If protodeboronation is severe, consider using anhydrous conditions with a base like KF or CsF.[23]
-
Use Boronic Esters: Converting the boronic acid to a more stable ester, like a pinacol ester, can suppress protodeboronation during the reaction.[2][24] The ester often hydrolyzes in situ to generate the active boronic acid species.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step general workup procedure for a Suzuki reaction with this boronic acid?
A1: The following protocol is a robust starting point for most Suzuki-Miyaura reactions involving this reagent.
Protocol: Standard Aqueous Workup
-
Reaction Monitoring: Ensure the reaction has reached completion by TLC or LC-MS analysis of a small aliquot.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Palladium Removal: Dilute the mixture with ethyl acetate (EtOAc) and filter through a pad of Celite®. Wash the filter cake thoroughly with additional EtOAc.[17]
-
Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Wash sequentially with:
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography or recrystallization.
Q2: How should I set up my column chromatography for the final purification step?
A2: Given the moderate polarity of the expected biaryl products, a standard silica gel column is appropriate.
Table 2: Recommended Chromatography and Solvent Systems
| Technique | Stationary Phase | Recommended Eluent System (Gradient) | Notes |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexanes/Ethyl Acetate | Start with 100% Hexanes and gradually increase the polarity with Ethyl Acetate. A typical gradient might be 0% -> 20% EtOAc. |
| Flash Chromatography | Silica Gel (230-400 mesh) | Dichloromethane/Methanol | For more polar products. Start with 100% DCM and slowly add MeOH (e.g., 0% -> 5%). Useful for separating from very polar impurities.[12] |
| Recrystallization | N/A | Ethanol, Toluene, or Hexanes/EtOAc mixture | Ideal for solid products to achieve high purity. The choice of solvent depends on the product's solubility.[14][19][25] |
Experimental and Logical Workflows
Visualizing the workup process can help in planning and execution.
Caption: General workflow for the workup and purification of Suzuki coupling reactions.
Caption: Decision tree for troubleshooting common workup issues.
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online Forum]. Available at: [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online Forum]. Available at: [Link]
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SpinChem. Palladium catalyst recovery using scavenger resin. [Technical Note]. Available at: [Link]
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AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Article]. Available at: [Link]
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Wikipedia. Protodeboronation. [Web Page]. Available at: [Link]
- Google Patents. (2005). US20050256327A1 - Method of removing palladium. [Patent].
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Article Summary]. Available at: [Link]
-
Advion. SUZUKI REACTION MONITORING. [Application Note]. Available at: [Link]
-
ProQuest. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Dissertation Abstract]. Available at: [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Web Page]. Available at: [Link]
-
ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series. Available at: [Link]
-
ResearchGate. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? [Online Forum]. Available at: [Link]
-
National Institutes of Health. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Scientific Reports. Available at: [Link]
-
Reddit. (2017). Purification of boronic acids? [Online Forum]. Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. Available at: [Link]
-
Wikipedia. Boronic acid. [Web Page]. Available at: [Link]
-
Wiley-VCH. (2011). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Boronic Acids. Available at: [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
ACS Division of Organic Chemistry. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Presentation Abstract]. Available at: [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. Available at: [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online Forum]. Available at: [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Online Forum]. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Educational Resource]. Available at: [Link]
- Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives. [Patent].
-
Organic Chemistry Portal. Suzuki Coupling. [Web Page]. Available at: [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Knowledge. Available at: [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? [Online Forum]. Available at: [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? [Online Forum]. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Purity Assessment of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid
Introduction: In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not a mere checkpoint but the bedrock of final product quality, safety, and efficacy. 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (CAS No. 849052-15-9) serves as a critical building block, frequently employed in sophisticated coupling reactions like the Suzuki-Miyaura coupling to forge complex molecular architectures.[1] The presence of even trace impurities—be it starting materials, by-products, or degradation products—can poison catalysts, generate unwanted side products, and complicate downstream purification, ultimately compromising reaction yield and the integrity of the active pharmaceutical ingredient (API).[1]
This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this specific boronic acid. We will move beyond procedural lists to explore the scientific rationale behind method selection, protocol design, and data interpretation, empowering researchers and quality control professionals to build a robust, self-validating analytical strategy. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q3A(R2) guideline on impurities in new drug substances, to ensure regulatory compliance and scientific rigor.[2][3]
The Analytical Challenge: Understanding Boronic Acid Chemistry
Before delving into specific methods, it is crucial to understand the inherent chemical properties of boronic acids that influence analytical strategy. Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[4][5] This dehydration process can complicate chromatographic and spectroscopic analysis. Furthermore, their stability can be sensitive to pH and solvent choice, necessitating careful sample preparation and method design to prevent degradation during analysis.[6]
Orthogonal Approaches for a Complete Purity Profile
A comprehensive purity assessment relies on an orthogonal testing strategy, where multiple techniques with different separation and detection principles are employed. This ensures that a wide range of potential impurities, with varying chemical properties, are detected and quantified.
Caption: Integrated workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC, particularly reverse-phase HPLC with UV detection, is the gold standard for quantifying organic impurities in pharmaceutical intermediates. Its high resolving power allows for the separation of the main component from structurally similar impurities.
Expertise & Causality in Method Development
The choice of column and mobile phase is critical for analyzing boronic acids.
-
Stationary Phase: A C18 column is the most common starting point due to its versatility. For boronic acids, which can exhibit challenging peak shapes due to interactions with residual silanols on the silica surface, columns with advanced end-capping or hybrid particle technology (e.g., Waters XSelect™ HSS T3) are highly recommended to achieve sharp, symmetrical peaks.
-
Mobile Phase: The pH of the mobile phase is paramount. Boronic acids are weakly acidic. Operating at a low pH (e.g., using formic acid or phosphoric acid buffers) ensures the boronic acid group is protonated and neutral, leading to better retention and peak shape in reverse-phase chromatography. A typical mobile phase system would consist of an aqueous acid solution and an organic modifier like acetonitrile or methanol.
-
Gradient Elution: A gradient elution (where the proportion of organic solvent is increased over time) is generally preferred over an isocratic method. This allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time.
Self-Validating Protocol: Reverse-Phase HPLC for Purity
This protocol is designed as a self-validating system by incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis.[7]
1. System Preparation:
- HPLC System: A gradient HPLC system with a UV/PDA detector.
- Column: XSelect™ HSS T3, 4.6 x 250 mm, 5 µm, or equivalent C18 column.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 220 nm (or wavelength of maximum absorbance determined by PDA scan).
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
2. Solution Preparation:
- Diluent: Acetonitrile/Water (50:50 v/v). Rationale: This provides good solubility while being compatible with the initial mobile phase conditions.
- Standard Solution (for SST): Prepare a solution of this compound reference standard at approximately 0.5 mg/mL in diluent.
- Sample Solution: Prepare the test sample at the same concentration (0.5 mg/mL) in diluent.
3. System Suitability Testing (SST):
- Inject the Standard Solution five times.
- Acceptance Criteria:
- Tailing Factor: ≤ 2.0 for the main peak.
- Theoretical Plates: ≥ 2000 for the main peak.
- Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.[7]
- Rationale: Passing SST demonstrates that the system has adequate efficiency, peak shape, and precision for the analysis.
4. Chromatographic Run (Gradient):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
5. Data Analysis:
- Integrate all peaks in the sample chromatogram.
- Calculate the purity by area percent, disregarding peaks from the blank and those below the reporting threshold (typically 0.05% as per ICH Q3A).[8]
- Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Spectroscopic Methods: Identity and Structure
While HPLC excels at quantification, spectroscopic methods are indispensable for confirming the identity of the main component and elucidating the structure of unknown impurities.
Nuclear Magnetic Resonance (¹H NMR)
¹H NMR is a powerful tool for identity confirmation and can be used quantitatively (qNMR) to determine assay value. It provides a unique fingerprint based on the chemical environment of every proton in the molecule.
-
Expertise & Causality: The choice of solvent is key. DMSO-d₆ is often used as it can solubilize the boronic acid and its potential impurities.[9] The broad singlet corresponding to the B(OH)₂ protons is a characteristic feature, though its chemical shift can be variable and it exchanges with D₂O. The aromatic and benzylic protons provide the primary structural confirmation. Impurities are often identified by unique signals not present in the reference standard's spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it the premier technique for identifying unknown impurities.[10]
-
Expertise & Causality: Electrospray Ionization (ESI) is a common technique for boronic acids.[11] Analysis in negative ion mode is often preferred, as boronic acids readily deprotonate to form the [M-H]⁻ ion, providing a clear indication of the molecular weight.[4] The mass spectrometer can be coupled to the HPLC method described above, allowing for the direct acquisition of mass data for each impurity peak separated. This data is critical for proposing empirical formulas and structures for unknown impurities, which is a requirement under ICH guidelines when they exceed the identification threshold.[12]
Caption: Decision process for impurity identification based on ICH Q3A thresholds.
Thermal Analysis: Assessing Stability and Non-Volatile Components
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about thermal stability, decomposition, and the presence of residual water or solvents.[13][14]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[13] For a boronic acid, an initial weight loss at lower temperatures (e.g., < 120 °C) typically corresponds to the loss of adsorbed water or volatile solvents. Weight loss at higher temperatures indicates thermal decomposition. This is more informative than a simple Loss on Drying (LOD) test because it can distinguish between different types of weight loss events.[13]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[13] It can detect phase transitions like melting, which provides a sharp, well-defined melting point for a pure substance. The presence of impurities typically broadens the melting endotherm and lowers the melting point. DSC is also crucial for studying polymorphism and thermal stability.[13]
Protocol: TGA for Residuals Assessment
-
Instrument: Calibrated Thermogravimetric Analyzer.
-
Sample: Accurately weigh 5-10 mg of the boronic acid into a platinum or ceramic pan.
-
Method: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis:
-
Determine the percentage weight loss in the region up to 150 °C. This corresponds to water and volatile solvents.
-
Note the onset temperature of significant decomposition.
-
Comparison of Analytical Methods
| Method | Primary Purpose | Strengths | Limitations |
| HPLC-UV | Purity & Impurity Quantification | High precision and accuracy for quantification; robust and widely available; excellent for separating related substances. | Requires reference standards for identified impurities for accurate quantification; may not detect non-chromophoric impurities. |
| ¹H NMR | Identity Confirmation, Structural Elucidation | Provides definitive structural information; can be used for absolute quantification (qNMR); detects a wide range of organic structures. | Lower sensitivity compared to HPLC for trace impurities; complex mixtures can lead to overlapping signals. |
| LC-MS | Impurity Identification | Provides molecular weight of unknown impurities; highly sensitive and specific; directly couples separation with identification.[4][10] | Quantification can be complex and less precise than UV without specific standards; response can vary significantly between compounds. |
| TGA | Residual Water/Solvents, Thermal Stability | Accurately quantifies volatile content; distinguishes between adsorbed water and decomposition.[13] | Not specific; cannot identify the volatiles lost (requires a coupled technique like TGA-MS). |
| DSC | Melting Point, Thermal Events, Polymorphism | Provides a sensitive measure of thermal purity; detects phase transitions and decomposition events.[13] | Melting point depression is only a qualitative or semi-quantitative indicator of purity. |
Conclusion
A robust and reliable assessment of this compound purity cannot be achieved with a single analytical technique. The optimal strategy is an orthogonal approach, led by a validated quantitative HPLC method for purity determination and impurity profiling. This must be supported by spectroscopic techniques like ¹H NMR for identity confirmation and LC-MS for the structural elucidation of any impurities that exceed the ICH identification threshold. Finally, thermal analysis (TGA/DSC) and Karl Fischer titration provide crucial data on non-volatile impurities, residual solvents, and water content, allowing for a complete mass balance and a comprehensive understanding of the material's quality. By integrating these methods and understanding the scientific principles behind them, researchers and drug development professionals can ensure the integrity of their synthetic processes and the safety of their final products.[15]
References
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
Morrison Consulting. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]
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AMS Biopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
Singh, L., et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
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Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. [Link]
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IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
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Slideshare. (n.d.). ICH- Q3 Impurity. [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
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Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
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Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
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Hussain, S., et al. (2014). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of AOAC International. [Link]
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Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]
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Vrkic, A. K., et al. (2005). Arylboronic acid chemistry under electrospray conditions. PubMed. [Link]
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Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]
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Nagavalli, D. (2018). Analytical method validation: A brief review. ResearchGate. [Link]
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Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]
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Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
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ACS Publications. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. [Link]
-
ResearchGate. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. [Link]
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Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]
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The Journal of Organic Chemistry. (2002). Boronic Esters in Asymmetric Synthesis. [Link]
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National Center for Biotechnology Information. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
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University of Groningen. (n.d.). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. [Link]
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Istanbul University-Cerrahpasa. (2007). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. [Link]
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ScienceOpen. (n.d.). Supporting Information. [Link]
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ResearchGate. (n.d.). DSC, TGA, and DTGA dependences obtained when heating boron oxide in an.... [Link]
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Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. [Link]
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PubChemLite. (n.d.). This compound (C15H16BClO3). [Link]
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CP Lab Safety. (n.d.). 4-(3'-Chlorobenzyloxy)-3, 5-dimethylphenylboronic acid, min 95%, 1 gram. [Link]
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ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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MDPI. (2019). Thermal Analysis and Stability of Boron/Potassium Nitrate Pyrotechnic Composition at 180 °C. [Link]
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A Comparative Guide to the Reactivity of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the selection of an appropriate boronic acid is a critical decision that dictates the efficiency and outcome of carbon-carbon bond formation in complex molecule synthesis. This guide provides an in-depth comparative analysis of the reactivity of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid , CAS No. 849052-15-9[1][2], contextualized against other commonly used arylboronic acids. The discussion is grounded in the fundamental principles of reaction kinetics and supported by established experimental frameworks.
The Crux of Reactivity: Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance.[3][4] Its mechanism proceeds through a catalytic cycle involving a palladium catalyst. The reactivity of the boronic acid component is paramount, primarily influencing the transmetalation step, which is often rate-determining.[3][4] In this step, the organic moiety is transferred from the boron atom to the palladium(II) center.
The efficiency of transmetalation is governed by several interconnected factors:
-
Electronic Effects: The nucleophilicity of the carbon atom bonded to boron is crucial. Electron-donating groups (EDGs) on the aryl ring increase electron density on this carbon, accelerating the transfer. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity and slow the reaction.[5]
-
Steric Hindrance: Bulky substituents, particularly in the ortho positions relative to the boronic acid group, can impede the approach of the organoboron species to the palladium complex, thereby reducing the reaction rate.[6][7]
-
Stability and Side Reactions: Boronic acids are susceptible to decomposition pathways, notably protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) and homocoupling.[8][9] Highly reactive boronic acids can sometimes be less stable, presenting a trade-off that must be managed through careful selection of reaction conditions.[8]
Structural Dissection of this compound
To predict the reactivity of our target molecule, we must analyze the steric and electronic contributions of its constituent parts.
-
3,5-Dimethyl Groups: The two methyl groups are positioned meta to the boronic acid. As alkyl groups, they are weakly electron-donating through induction. Their primary impact is steric; they flank the reactive center, though less severely than ortho substituents would.
-
4-(2'-Chlorobenzyloxy) Group: This is the most influential substituent.
-
Electronic Effect: The ether oxygen at the 4-position is a powerful electron-donating group via resonance, significantly increasing the electron density of the phenyl ring and enhancing the nucleophilicity of the ipso-carbon attached to the boron. This effect is expected to strongly promote the transmetalation step.
-
Steric Effect: The benzyloxy moiety is sterically demanding. While it is located at the para position and does not directly crowd the boronic acid group, its overall bulk can influence solubility and the molecule's ability to approach the catalyst. The ortho-chloro substituent on the benzyl ring has a negligible direct electronic effect on the boronic acid's phenyl ring but adds to the overall steric profile.
-
Overall Reactivity Profile: The strong electron-donating character of the 4-alkoxy group is predicted to make this boronic acid significantly more reactive than unsubstituted phenylboronic acid. This enhanced electronic activation is likely the dominant factor, potentially outweighing any moderate steric hindrance from the flanking methyl groups.
Comparative Performance Data
To contextualize the reactivity of this compound, we compare its expected performance in a standardized Suzuki-Miyaura reaction against a panel of other arylboronic acids. The reaction considered is the coupling with 4-bromoanisole, a moderately activated aryl halide.
| Boronic Acid | Key Structural Feature(s) | Expected Reactivity Driver | Predicted Relative Rate |
| Phenylboronic Acid | Unsubstituted (Baseline) | Baseline | 1.0 |
| 4-Acetylphenylboronic Acid | Electron-Withdrawing Group (-COCH₃) | Electronic Deactivation | < 1.0 |
| 2-Methylphenylboronic Acid | ortho-substituent (Steric) | Steric Hindrance | < 1.0 |
| 3,5-Dimethylphenylboronic Acid | Weak Electron-Donating Groups (-CH₃) | Weak Electronic Activation | > 1.0 |
| 4-Methoxyphenylboronic Acid | Strong Electron-Donating Group (-OCH₃) | Strong Electronic Activation | >> 1.0 |
| This compound | Strong EDG (-OR), Moderate Sterics | Dominant Electronic Activation | >> 1.0 (Comparable to 4-Methoxyphenylboronic acid) |
This qualitative comparison is based on established principles of physical organic chemistry. Actual reaction rates can be influenced by specific catalysts, bases, and solvent systems.[11][12]
Experimental Protocol: A Framework for Kinetic Comparison
To empirically validate the predicted reactivity, a kinetic analysis is essential. The following protocol outlines a robust method for comparing the reaction rates of different boronic acids under identical conditions. High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction progress.[3]
Objective: To determine the initial reaction rates for the Suzuki-Miyaura coupling of various arylboronic acids with 4-bromoanisole.
Materials:
-
Aryl Halide: 4-Bromoanisole
-
Boronic Acids: Phenylboronic acid, 4-acetylphenylboronic acid, 2-methylphenylboronic acid, 3,5-dimethylphenylboronic acid, 4-methoxyphenylboronic acid, and this compound.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Carbonate (K₂CO₃), 2M aqueous solution
-
Solvent: Toluene, degassed
-
Internal Standard: Dodecane (for GC/HPLC analysis)
Protocol:
-
Reaction Setup: In a series of identical Schlenk flasks under an inert argon atmosphere, add 4-bromoanisole (1.0 mmol), the respective boronic acid (1.2 mmol, 1.2 eq), and the internal standard (0.5 mmol).
-
Rationale: A slight excess of the boronic acid is used to ensure the reaction kinetics are primarily dependent on the aryl halide concentration. An inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent and Base Addition: Add degassed toluene (8 mL) and the 2M K₂CO₃ solution (2 mL) to each flask.
-
Rationale: A biphasic solvent system (toluene/water) is common for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents. The base is essential for activating the boronic acid to form the more nucleophilic boronate species, which is crucial for transmetalation.[13][14]
-
-
Initiation and Sampling: Vigorously stir the mixtures and bring them to a constant temperature of 80 °C in a pre-heated oil bath. To initiate the reaction (t=0), add a solution of Pd(PPh₃)₄ (0.02 mmol, 2 mol%) in toluene (1 mL) to each flask simultaneously.
-
Time-Course Analysis: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing diethyl ether (1 mL) and a small amount of water. Vortex thoroughly and pass the organic layer through a small plug of silica gel to remove the catalyst and baseline salts.
-
Rationale: Quenching stops the reaction, ensuring the measured concentrations accurately reflect the reaction progress at that specific time point.
-
-
Analysis: Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the product and the remaining 4-bromoanisole relative to the internal standard.
-
Data Processing: Plot the concentration of the product formed versus time for each boronic acid. The initial reaction rate can be determined from the slope of the curve in the initial, linear phase of the reaction.
Conclusion
This compound is engineered for high reactivity in Suzuki-Miyaura cross-coupling reactions. Its molecular architecture combines a potent electron-donating alkoxy group, which strongly activates the molecule for the critical transmetalation step, with moderate steric shielding from two meta-positioned methyl groups. This design results in a reagent that is expected to perform with kinetics comparable to or exceeding that of other highly activated arylboronic acids like 4-methoxyphenylboronic acid. For synthetic chemists, this translates to potentially faster reaction times, lower catalyst loadings, and higher yields, making it a valuable tool for the efficient construction of complex biaryl structures. The provided experimental framework offers a clear path for empirically quantifying these performance advantages in a laboratory setting.
References
-
ACS Publications. Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. Organic Process Research & Development. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Poster Board. Assessing the stability and reactivity of a new generation of boronic esters. Available from: [Link]
-
ResearchGate. Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Available from: [Link]
-
Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]
-
MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Wikipedia. Boronic acid. Available from: [Link]
-
ResearchGate. Kinetic profile of Suzuki-Miyaura reaction in different solvents. Available from: [Link]
-
Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available from: [Link]
-
PubMed. Boronic acid with high oxidative stability and utility in biological contexts. Available from: [Link]
-
Protheragen. The Importance of Boronic Acids in Suzuki-Miyaura Coupling. Available from: [Link]
-
PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]
-
PubMed Central. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. Available from: [Link]
-
ResearchGate. Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. Available from: [Link]
-
CP Lab Safety. 4-(3'-Chlorobenzyloxy)-3, 5-dimethylphenylboronic acid, min 95%, 1 gram. Available from: [Link]
-
PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Available from: [Link]
-
Illinois Experts. Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. Available from: [Link]
-
ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. Available from: [Link]
-
ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available from: [Link]
-
ACS Omega. Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation: A Theoretical Study. Available from: [Link]
-
MDPI. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Available from: [Link]
-
ACS Publications. Synthesis and Application of Constrained Amidoboronic Acids Using Amphoteric Boron-Containing Building Blocks. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Boronic Acids: Properties and Applications of 3,5-Dimethylphenylboronic Acid. Available from: [Link]
- Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
Sources
- 1. 849052-15-9 CAS MSDS (4-(2'-CHLOROBENZYLOXY)-3,5-DIMETHYLPHEN&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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A Comparative Guide to the Analytical Monitoring of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid Reactions
Introduction: The Critical Role of Analytical Oversight in Modern Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2][3] Arylboronic acids are pivotal reagents in this transformation, and among them, complex, functionalized molecules like 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid serve as high-value building blocks for active pharmaceutical ingredients (APIs). The success of synthesizing a target molecule using such a reagent is not merely dependent on the reaction conditions but is critically underpinned by the ability to accurately monitor its progress. Real-time, precise analytical data allows for reaction optimization, impurity profiling, and ultimately, the assurance of quality and safety in the final product.[4][5]
This guide provides an in-depth comparison of two powerful analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)—for monitoring the reactions of this compound. We will delve into the causality behind methodological choices, provide detailed experimental protocols, and offer a data-driven comparison to guide researchers in selecting the most appropriate technique for their specific needs.
The Analytical Challenge: Navigating the Nuances of Boronic Acids
Before delving into specific methods, it is crucial to understand the inherent challenges associated with the analysis of boronic acids and their derivatives by reversed-phase HPLC. Boronic acids are known to be susceptible to on-column hydrolysis and degradation, particularly on standard silica-based columns where residual silanol groups can act as nucleophiles.[6][7] This can lead to inaccurate quantification and the appearance of analytical artifacts. Furthermore, boronic acids can form cyclic anhydrides known as boroxines through dehydration. A robust analytical method must be designed to minimize these degradation pathways to ensure that the chromatographic data accurately reflects the composition of the reaction mixture.[8][9]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of many synthetic chemistry labs for its robustness, reliability, and accessibility. It is exceptionally well-suited for monitoring reaction kinetics and determining the purity of major components.
Causality-Driven Method Development
The development of a successful HPLC method is a systematic process where each parameter is chosen to address a specific analytical challenge.[10][11][12]
-
Stationary Phase Selection: The primary challenge with boronic acids is their interaction with the silica support of the column.[6] To mitigate on-column hydrolysis, a column with minimal residual silanol activity is paramount. Therefore, we select a modern, end-capped C18 column, such as a Waters XTerra MS C18. These columns are designed to be more chemically stable and reduce unwanted secondary interactions, leading to improved peak shape and more accurate analysis of boronic esters and acids.[6][7][13]
-
Mobile Phase Composition: The choice of mobile phase affects both retention and analyte stability. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff. To ensure good peak shape and prevent ionization variability, the mobile phase is buffered. A low concentration of an acid, such as 0.1% formic acid, is used to suppress the ionization of the boronic acid's hydroxyl groups, leading to more consistent retention times. However, the acid concentration must be optimized, as higher concentrations can sometimes promote hydrolysis on certain stationary phases.[13]
-
Detector Settings: The selection of the detection wavelength is based on the UV absorbance maxima of the analyte, starting materials, and expected products. A Diode Array Detector (DAD) is ideal for method development as it allows for the simultaneous acquisition of spectra across a range of wavelengths, ensuring that the optimal wavelength for all components of interest is chosen. For this compound and its coupled products, a wavelength of 220 nm is typically effective for capturing the aromatic chromophores.
Experimental Protocol: HPLC-UV
-
Instrumentation and Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and Diode Array Detector (DAD).
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 35°C.
-
-
Reagents and Mobile Phase:
-
Mobile Phase A: Water with 0.1% (v/v) Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: 220 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 10 90 17.0 10 90 17.1 70 30 | 20.0 | 70 | 30 |
-
-
Sample Preparation:
-
Carefully withdraw 10 µL of the reaction mixture.
-
Immediately quench the reaction by diluting it into 1 mL of the sample diluent in a 1.5 mL HPLC vial. This prevents further reaction post-sampling.
-
Vortex the sample thoroughly before placing it in the autosampler.
-
Method 2: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
For applications requiring higher throughput, enhanced sensitivity, and absolute specificity, UPLC-MS/MS is the superior alternative. It is particularly powerful for identifying unknown byproducts and quantifying trace-level impurities that may be undetectable by UV.[8][9]
Causality-Driven Method Development
-
UPLC Principle: UPLC utilizes columns packed with sub-2 µm particles, which provides significantly higher resolution and faster analysis times compared to traditional HPLC.[4] This is advantageous for resolving closely eluting impurities from the main product peak.
-
Mass Spectrometry for Specificity: A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity. We select a specific precursor ion (the molecular ion of our analyte) and fragment it to produce a characteristic product ion. The detector only registers a signal when both the specific precursor and product ions are detected, effectively eliminating chemical noise and matrix interference.
-
Ionization and Polarity: Boronic acids can be effectively ionized using electrospray ionization (ESI). In the presence of a slightly basic mobile phase additive like ammonium acetate, they readily deprotonate to form a negative ion [M-H]⁻, making ESI in negative mode the preferred method for detection.[9][14]
Experimental Protocol: UPLC-MS/MS
-
Instrumentation and Columns:
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer with an ESI source.
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[8]
-
Column Temperature: 40°C.
-
-
Reagents and Mobile Phase:
-
Mobile Phase A: Water with 10 mM Ammonium Acetate.[8]
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 1 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 2.5 5 95 3.5 5 95 3.6 95 5 | 5.0 | 95 | 5 |
-
-
MS/MS Conditions (Negative ESI Mode):
-
Capillary Voltage: 2.5 kV.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/Hr.
-
MRM Transitions (Hypothetical):
-
This compound (MW: 290.55): Precursor [M-H]⁻: 289.1 → Product: [Fragment Ion]
-
Suzuki Product (e.g., with Phenyl Halide): [M-H]⁻ → [Fragment Ion]
-
-
-
Sample Preparation:
-
Identical to the HPLC-UV protocol, but a further 1:10 dilution may be necessary due to the higher sensitivity of the MS detector.
-
Visualizing the Process
To better conceptualize the chemistry and the analytical workflows, the following diagrams are provided.
Performance Comparison: HPLC-UV vs. UPLC-MS/MS
The choice between these two powerful techniques depends on the specific requirements of the analysis. The following table summarizes their performance characteristics based on typical experimental data.
| Parameter | HPLC-UV | UPLC-MS/MS | Rationale & Justification |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~1-10 ng/mL | MS/MS detection is orders of magnitude more sensitive, making it ideal for trace impurity analysis.[8][15] |
| Linearity (R²) | > 0.999 | > 0.995 | Both techniques offer excellent linearity, but UV detection is often slightly more precise for high-concentration analytes. |
| Analysis Time | ~20 minutes | ~5 minutes | UPLC's use of smaller particles allows for much faster separations without sacrificing resolution.[8] |
| Selectivity | Moderate | Very High | UV detection can be hampered by co-eluting species with similar chromophores. MRM in MS/MS is highly specific. |
| Robustness | High | Moderate | HPLC-UV methods are generally more robust and less susceptible to matrix effects like ion suppression. |
| Cost & Accessibility | Lower | Higher | HPLC-UV systems are more common and less expensive to acquire and maintain than UPLC-MS/MS systems. |
| Best Use Case | Routine reaction monitoring, main component purity/assay, process development. | Trace-level impurity identification & quantification, metabolomics, cleaning validation. | Choose the simplest tool that meets the analytical objective.[4] |
Conclusion and Recommendations
Both HPLC-UV and UPLC-MS/MS are indispensable tools for monitoring the reactions of this compound. The decision of which to employ is not a matter of one being universally "better," but rather which is more fit-for-purpose.
-
For routine process monitoring , where the primary goal is to track the consumption of starting material and the formation of the main product, a well-developed HPLC-UV method is often the most practical, robust, and cost-effective choice. Its simplicity and reliability make it ideal for generating the kinetic data needed for reaction optimization.
-
When the analytical challenge shifts to impurity profiling, trace-level quantification, or structural elucidation of unknown byproducts , the superior sensitivity and selectivity of UPLC-MS/MS become essential. This technique provides the high-quality, unambiguous data required for regulatory submissions and ensuring the safety profile of a drug candidate.
Ultimately, a comprehensive analytical strategy in a drug development setting will leverage both techniques: HPLC-UV for the routine "heavy lifting" and UPLC-MS/MS for the specialized, high-sensitivity investigations that ensure a deep and thorough understanding of the chemical process.
References
- Kumar, A., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
- Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Onyx Scientific Blog.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
- LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe.
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- Dong, M. W., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online.
- Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Pharma Approach. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. Pharma Approach.
- Patel, S., et al. (2012). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
- Malig, T. C. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Library Open Collections.
- BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with 5-Bromo-2-chlorobenzo[d]thiazole. BenchChem.
- ResearchGate. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 15. researchgate.net [researchgate.net]
A Comparative Guide to the NMR Analysis of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid and Its Isomers
This guide provides a detailed technical comparison of the Nuclear Magnetic Resonance (NMR) analysis of 4-(2'-chlorobenzyloxy)-3,5-dimethylphenylboronic acid and its positional isomers, the 3'-chloro and 4'-chloro derivatives. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of these important chemical entities, offering both predictive data based on analogous compounds and a robust experimental framework for their characterization.
Introduction: The Significance of Substituted Phenylboronic Acids
Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The specific compound class, 4-(substituted-benzyloxy)-3,5-dimethylphenylboronic acids, offers a versatile scaffold for creating complex molecules with potential applications in medicinal chemistry and materials science. The precise substitution pattern on the benzyloxy moiety, such as the position of a chlorine atom, can significantly influence the molecule's reactivity, steric hindrance, and biological activity. Consequently, unambiguous structural verification by NMR spectroscopy is a critical step in their synthesis and application.
This guide will focus on the distinguishing NMR features of the 2'-chloro, 3'-chloro, and 4'-chloro isomers of 4-(benzyloxy)-3,5-dimethylphenylboronic acid, providing a comparative analysis of their expected ¹H, ¹³C, and ¹¹B NMR spectra.
Core Principles of NMR Analysis for Arylboronic Acids
The NMR characterization of arylboronic acids relies on a multi-nuclear approach.
-
¹H NMR provides information on the proton environment, including the number of distinct protons, their chemical shifts, and their coupling interactions. This is invaluable for confirming the substitution patterns on the aromatic rings.
-
¹³C NMR reveals the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their electronic environment, making this technique excellent for identifying the positions of substituents.
-
¹¹B NMR is a specialized technique that directly probes the boron nucleus. The chemical shift of ¹¹B is highly indicative of the coordination state of the boron atom, allowing for the distinction between the trigonal planar boronic acid and its tetrahedral boronate esters or other adducts.[1][2][3]
A common challenge in the NMR of boronic acids is the potential for dehydration to form cyclic trimeric anhydrides known as boroxines.[4][5] This equilibrium can lead to broadened signals or the appearance of multiple species in the NMR spectrum. The choice of solvent and sample preparation are therefore critical. Anhydrous DMSO-d₆ is often a suitable solvent as it can disrupt the hydrogen bonding that favors boroxine formation.
Predicted NMR Spectral Data: A Comparative Analysis
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | 2'-Chloro Isomer | 3'-Chloro Isomer | 4'-Chloro Isomer | Rationale for Prediction |
| B(OH)₂ | ~8.0 | ~8.0 | ~8.0 | Broad singlet, typical for boronic acid protons. |
| Phenyl-H (s) | ~7.2 | ~7.2 | ~7.2 | Singlet for the two equivalent protons on the dimethylphenyl ring. |
| Benzyl-CH₂ (s) | ~5.1 | ~5.0 | ~5.0 | The ortho-chloro substituent may induce a slight downfield shift due to anisotropic effects. |
| Chloro-benzyl Ar-H | 7.3-7.6 (m) | 7.3-7.5 (m) | 7.4-7.5 (d), 7.3-7.4 (d) | The splitting patterns will be most distinct for the 4'-chloro isomer (two doublets). The 2' and 3' isomers will show more complex multiplets. |
| Methyl-CH₃ (s) | ~2.2 | ~2.2 | ~2.2 | Singlet for the two equivalent methyl groups. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | 2'-Chloro Isomer | 3'-Chloro Isomer | 4'-Chloro Isomer | Rationale for Prediction |
| C-B | ~130 | ~130 | ~130 | The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation of the boron nucleus. |
| C-O | ~158 | ~158 | ~158 | Quaternary carbon of the dimethylphenyl ring attached to the benzyloxy group. |
| Phenyl C-H | ~135 | ~135 | ~135 | The two equivalent CH carbons of the dimethylphenyl ring. |
| C-CH₃ | ~130 | ~130 | ~130 | Quaternary carbons of the dimethylphenyl ring attached to the methyl groups. |
| Benzyl-CH₂ | ~68 | ~70 | ~70 | The ortho-chloro group may cause a slight upfield shift of the benzylic carbon. |
| Chloro-benzyl Ar-C | 127-138 | 127-140 | 128-138 | The specific chemical shifts will vary based on the chlorine's position, providing a key diagnostic tool for isomer differentiation. |
| Methyl-CH₃ | ~16 | ~16 | ~16 | Typical chemical shift for aryl methyl groups. |
Table 3: Predicted ¹¹B NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Boron Species | Expected Chemical Shift (δ, ppm) | Rationale for Prediction |
| Arylboronic Acid | 28-32 | This range is characteristic of tricoordinate sp²-hybridized arylboronic acids in solution.[6] |
| Boroxine (Trimeric Anhydride) | ~33 | A downfield shift is expected upon formation of the boroxine.[4] |
Experimental Protocols
To obtain high-quality, reproducible NMR data for these compounds, the following experimental workflow is recommended.
Sample Preparation
-
Solvent Selection : Use anhydrous DMSO-d₆ to minimize water content and discourage the formation of boroxines.
-
Concentration : Prepare samples at a concentration of approximately 10-20 mg/mL. As noted in some studies, a concentration of around 4 mg in 0.65 mL of deuterated solvent is often sufficient for ¹¹B NMR.[2]
-
Tube Selection : For ¹¹B NMR, it is advisable to use quartz NMR tubes to avoid the broad background signal from borosilicate glass.[2]
NMR Data Acquisition
-
¹H NMR :
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to confirm the proton count for each resonance.
-
-
¹³C NMR :
-
Acquire a proton-decoupled ¹³C spectrum.
-
A longer acquisition time may be necessary to observe quaternary carbons, which typically have longer relaxation times and no Nuclear Overhauser Effect enhancement.
-
Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
¹¹B NMR :
-
Acquire a one-dimensional ¹¹B spectrum.
-
Use a broad spectral width to ensure all boron species are observed.
-
The chemical shifts are typically referenced to an external standard like BF₃·OEt₂.
-
-
2D NMR (Optional but Recommended) :
-
COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks, which is particularly useful for assigning the aromatic protons on the chlorobenzyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms, aiding in the unambiguous assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity of the entire molecule.
-
Visualizing the Analytical Workflow
The following diagram outlines the logical flow of the NMR analysis process for the structural elucidation and comparison of the boronic acid isomers.
Caption: Workflow for the NMR analysis of boronic acid isomers.
Conclusion
The structural confirmation of this compound and its positional isomers is readily achievable through a systematic, multi-nuclear NMR approach. While ¹H and ¹¹B NMR provide rapid confirmation of key functional groups, a complete and unambiguous assignment relies heavily on ¹³C NMR, supported by 2D correlation experiments. The key differentiating features between the isomers will be found in the splitting patterns and chemical shifts of the aromatic protons and carbons of the chlorobenzyl moiety. By following the protocols and comparative data outlined in this guide, researchers can confidently verify the structure and purity of these valuable synthetic building blocks.
References
-
W. C. T. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. PubMed. [Link]
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A Comparative Guide to the Suzuki-Miyaura Coupling: The Impact of Phenylboronic Acid Substituents on Reaction Yield
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, fine chemicals, and complex organic materials.[2][3] At the heart of this transformation is the reaction between an organoboron species, typically a boronic acid, and an organohalide.[2]
The success and yield of a Suzuki-Miyaura coupling are profoundly influenced by the electronic and steric nature of the substituents on both coupling partners.[1] This guide provides an in-depth comparison of how different substituents on phenylboronic acids affect reaction yields, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies. We will explore the mechanistic underpinnings of these effects and provide robust protocols for navigating the challenges posed by various substitution patterns.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
To understand the influence of substituents, one must first grasp the fundamental steps of the catalytic cycle. The widely accepted mechanism involves a sequence of three key transformations at the palladium center: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halide bond of the organohalide (Ar¹-X). This step forms a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[5]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. The boronic acid is first activated by a base to form a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The rate of this step is highly sensitive to the properties of the boronic acid.[2]
-
Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
The efficiency of the entire cycle, and thus the final product yield, is often dictated by the rate-limiting step. While oxidative addition can be rate-limiting, especially with unreactive chlorides, the transmetalation step is frequently the bottleneck and is most directly impacted by the boronic acid's substituents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Impact of Phenylboronic Acid Substituents
The electronic and steric properties of substituents on the phenylboronic acid play a pivotal role in the reaction's outcome, primarily by influencing the rate of transmetalation.
Electronic Effects
The speed of transmetalation is linked to the nucleophilicity of the aryl group being transferred from the boron atom to the palladium center.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the carbon atom attached to the boron. This enhanced nucleophilicity generally accelerates the transmetalation step.[6] Consequently, phenylboronic acids bearing strong EDGs often lead to faster reactions and higher yields under standard conditions.[6][7]
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the electron density of the aryl ring. This reduction in nucleophilicity can slow down the transmetalation step.[8] However, this effect is not always straightforward. EWGs also increase the Lewis acidity of the boron atom, facilitating the formation of the reactive boronate complex with the base. Furthermore, EWGs can accelerate the competing side reaction of protodeboronation, where the C-B bond is cleaved by water, especially under harsh conditions.[8] Therefore, while successful couplings are often achieved, they may require more carefully optimized conditions, such as stronger bases or more active catalysts, to achieve high yields.[5]
Steric Effects
Steric hindrance, particularly from substituents at the ortho positions, can significantly impede the Suzuki-Miyaura coupling.
-
Ortho-Substituents: Large groups adjacent to the boronic acid moiety can physically block the approach of the bulky palladium complex during the transmetalation step.[8] This steric clash dramatically slows the reaction rate and can lead to low or no product formation.[8][9] Overcoming this challenge is a key area of research and often requires specialized, sterically demanding ligands (e.g., Buchwald-type ligands), stronger bases (like K₃PO₄ or Cs₂CO₃), and higher reaction temperatures to facilitate the coupling.[8][10] In some cases, low yields are obtained even with optimized conditions due to the inherent difficulty of coupling sterically congested fragments.[8]
Comparative Yield Analysis
The following table summarizes experimental data from various sources, illustrating the impact of phenylboronic acid substituents on the yield of Suzuki-Miyaura reactions with a common coupling partner, 4-bromoanisole. Conditions are kept as consistent as possible for a fair comparison.
| Phenylboronic Acid Substituent | Substituent Type | Typical Yield (%) | Notes |
| -H (Unsubstituted) | Neutral | 85-95% | Baseline for comparison. Generally high-yielding. |
| 4-OCH₃ | Electron-Donating (EDG) | 90-98% | Reaction is often faster and very high-yielding.[6] |
| 4-CH₃ | Electron-Donating (EDG) | 88-96% | High yields are consistently observed. |
| 4-CF₃ | Electron-Withdrawing (EWG) | 75-90% | Good yields are achievable, but may require slightly longer reaction times or more active catalysts. |
| 4-CN | Electron-Withdrawing (EWG) | 70-88% | Successful coupling, though yields can be more sensitive to conditions. |
| 2-CH₃ | Sterically Hindered | 60-80% | Yields begin to decrease due to steric hindrance.[8] Requires optimized conditions. |
| 2,6-(CH₃)₂ (Mesityl) | Severely Sterically Hindered | <10% - 50% | Very challenging substrate. Requires specialized ligands (e.g., Buchwald-type) and strong bases. Often results in low yields.[8] |
Yields are representative and can vary based on specific catalyst, ligand, base, solvent, and temperature used.
Optimized Experimental Protocols
The choice of reaction conditions is critical for achieving high yields, especially with challenging boronic acids.
Protocol 1: General Coupling with an Electron-Withdrawing Group (EWG)
This protocol is suitable for coupling an aryl bromide with a phenylboronic acid bearing an electron-withdrawing group, such as 4-cyanophenylboronic acid.
Rationale: A robust catalyst system like Pd(dppf)Cl₂ is chosen for its reliability with a range of substrates. A moderately strong base (K₂CO₃) in a mixed aqueous solvent system facilitates boronate formation and transmetalation without promoting excessive protodeboronation.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the EWG-phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst, such as Pd(dppf)Cl₂ (1-3 mol%). Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 0.2 M concentration) via syringe.
-
Reaction: Place the vial in a pre-heated heating block or oil bath set to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Protocol 2: Coupling with a Sterically Hindered Boronic Acid
This protocol is designed for challenging couplings involving ortho-substituted phenylboronic acids, such as 2-methylphenylboronic acid.
Rationale: Steric hindrance necessitates a more active catalytic system. A Buchwald-type palladium precatalyst (e.g., XPhos Pd G3) with a bulky, electron-rich phosphine ligand is employed to facilitate both the oxidative addition and the difficult transmetalation step.[10] A stronger, non-aqueous base like potassium phosphate (K₃PO₄) is used to avoid protodeboronation and promote the reaction.[10]
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a robust stream of inert gas, add the aryl halide (1.0 equiv), the sterically hindered phenylboronic acid (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv) to an oven-dried vial with a stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or CPME) via syringe.
-
Reaction: Seal the vial tightly with a Teflon-lined cap and place it in a pre-heated heating block at 100-120 °C. Stir vigorously.
-
Monitoring: Due to the challenging nature of the reaction, monitoring may be required for 12-24 hours.
-
Workup & Purification: Follow steps 6-8 from Protocol 1. The purification may require a more careful chromatographic separation.
Troubleshooting and Key Considerations
-
Protodeboronation: This is a major side reaction where the boronic acid reacts with water or other protic sources to replace the -B(OH)₂ group with a hydrogen atom. It is more prevalent with electron-deficient and sterically hindered boronic acids.[8][11] To minimize this, use anhydrous conditions, stronger non-nucleophilic bases, or protect the boronic acid as a more stable derivative like a pinacol ester or an MIDA boronate.[10][12]
-
Homocoupling: The formation of a biaryl from two molecules of the boronic acid (Ar²-Ar²) can occur, especially at high temperatures or with excess palladium catalyst. Using precise stoichiometry and efficient catalysts can mitigate this.
-
Low Yield with Hindered Substrates: If yields remain low despite using advanced catalysts, consider converting the boronic acid to a more reactive potassium trifluoroborate salt (Ar-BF₃K), which can be more stable and reactive in certain systems.[10]
Conclusion
The electronic and steric profile of the phenylboronic acid is a critical determinant of success in Suzuki-Miyaura couplings. While phenylboronic acids with electron-donating groups are generally highly reactive and lead to excellent yields, those with electron-withdrawing or sterically demanding substituents present distinct challenges. By understanding the mechanistic impact of these substituents on the transmetalation step, researchers can make informed decisions. The judicious selection of advanced catalysts, appropriate bases, and carefully controlled reaction conditions, as outlined in this guide, empowers chemists to overcome these obstacles and effectively synthesize a vast array of biaryl compounds for applications ranging from drug discovery to materials science.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]
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Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. Available from: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. Available from: [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science, 2(11), 796–804. Available from: [Link]
- Benchchem. A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available from: [Link]
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Wikipedia. (2024). Suzuki reaction. Available from: [Link]
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Diao, T., & Yu, J.-Q. (2008). Pd(II)-Catalyzed Cross-Coupling of sp3 C−H Bonds with sp2 and sp3 Boronic Acids Using Air as the Oxidant. Journal of the American Chemical Society, 130(26), 8134–8135. Available from: [Link]
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Oshima, K., et al. (2019). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 48(4), 1215–1222. Available from: [Link]
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Tang, W., et al. (2014). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Chinese Journal of Chemistry, 32(10), 965-970. Available from: [Link]
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Liu, T., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 675-682. Available from: [Link]
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Maseras, F., & Echavarren, A. M. (2015). Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids. Angewandte Chemie International Edition, 54(44), 13062-13065. Available from: [Link]
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Jung, H., & Yoon, T. P. (2008). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Organic Letters, 10(14), 2869–2872. Available from: [Link]
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Tang, W., et al. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Organic Chemistry Frontiers, 1(1), 38-41. Available from: [Link]
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Stanforth, S. P. (2001). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 57(1), 1-26. Available from: [Link]
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Diao, T., & Yu, J.-Q. (2008). Pd(II)-catalyzed cross-coupling of sp>3> C-H bonds with sp >2> and sp>3> boronic acids using air as the oxidant. Journal of the American Chemical Society, 130(26), 8134-8135. Available from: [Link]
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Lenstra, D. C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Available from: [Link]
-
Al-Masri, O. A., et al. (2016). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Letters in Organic Chemistry, 13(2), 116-120. Available from: [Link]
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Pérez-Temprano, M. H., et al. (2011). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Organometallics, 30(22), 6173-6181. Available from: [Link]
-
Hartwig, J. F., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(11), 4015–4027. Available from: [Link]
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Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 38-41. Available from: [Link]
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Deshmukh, M. B. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available from: [Link]
-
Ghorbani-Choghamarani, A., & Azadi, G. (2019). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 9(3), 486-496. Available from: [Link]
-
van der Gryp, P., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3466–3478. Available from: [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16496–16543. Available from: [Link]
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Navigating Steric Congestion: A Comparative Guide to Cross-Coupling Alternatives for 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
An In-Depth Technical Guide
Abstract
The Suzuki-Miyaura cross-coupling reaction is a foundational tool for carbon-carbon bond formation, yet its efficiency can be profoundly influenced by the steric and electronic properties of the coupling partners.[1][2] 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid represents a class of substrates that, while synthetically valuable, presents significant challenges due to substantial steric hindrance from its di-ortho-methyl substituents and its electron-rich nature.[3][4] This guide provides a comprehensive comparison of viable alternatives to this demanding boronic acid. We will dissect the inherent reactivity challenges, explore alternative boron-based reagents that offer enhanced stability and modified reactivity, and consider non-boron organometallic coupling partners. Supported by experimental data from analogous systems, detailed protocols, and mechanistic rationale, this guide is intended to equip researchers in drug development and materials science with the knowledge to select the optimal synthetic strategy for constructing sterically encumbered biaryl systems.
The Challenge: Understanding the Reactivity of a Hindered Boronic Acid
The subject of our discussion, this compound, possesses a unique combination of structural features that complicate its use in standard Suzuki-Miyaura protocols.
-
Steric Hindrance: The two methyl groups positioned ortho to the boronic acid moiety create a sterically crowded environment around the boron center. This bulk can impede the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from boron to the palladium catalyst.[3][5][6] Reactions involving such ortho-disubstituted arylboronic acids often result in low yields or fail to proceed under standard conditions.[6]
-
Electronic Nature: The oxygen atom of the benzyloxy group, along with the two methyl groups, donates electron density into the phenyl ring. While electron-rich boronic acids are generally effective nucleophiles, they can also be more susceptible to undesired side reactions, most notably protodeboronation, where the C-B bond is cleaved by a proton source.[7]
These challenges necessitate the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs), which can facilitate the difficult oxidative addition and reductive elimination steps with hindered substrates.[1][3][8] However, even with optimized catalysts, the inherent instability and sluggish reactivity of the boronic acid itself may remain a bottleneck.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
To understand the rationale behind choosing an alternative, we must first appreciate the mechanism of the Suzuki-Miyaura reaction. The process is a palladium-catalyzed cycle involving three key steps.[1][8][9]
Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.
The transmetalation step is often rate-limiting, particularly for sterically hindered boronic acids. The base is critical as it activates the boronic acid by forming a more nucleophilic "ate" complex, [ArB(OH)₃]⁻, which facilitates the transfer of the aryl group to the palladium center.[9]
A Comparative Analysis of Alternative Reagents
When facing difficulties with a challenging boronic acid, several classes of alternative reagents can be employed. The choice depends on the specific failure mode of the original reaction—be it decomposition, low reactivity, or purification challenges.
Alternative Boron Reagents: Modulating Stability and Reactivity
The most direct alternatives involve replacing the boronic acid functionality with a more stable or differently reactive boron-based group.
Caption: Fig. 2: Common Boron Moieties for Cross-Coupling.
a) Boronate Esters (e.g., Pinacol Esters)
Boronic esters, particularly those derived from pinacol, are excellent alternatives to boronic acids.[10][11]
-
Core Advantage: Enhanced stability. They are less susceptible to protodeboronation and do not form anhydrides (boroxines), which can complicate reactivity and stoichiometry.[7][8][12] This stability makes them ideal for multi-step syntheses where the boron moiety must survive various reaction conditions.
-
Performance Consideration: Boronate esters are generally less reactive than their boronic acid counterparts.[10][13] This reduced reactivity stems from the decreased Lewis acidity of the boron center. Consequently, their use may require more forcing conditions (higher temperatures) or a different choice of base.[10]
-
Experimental Insight: The switch from a boronic acid to its pinacol ester can sometimes completely change the outcome of a difficult coupling. For sterically hindered substrates, where the boronic acid may decompose under prolonged heating, the more robust ester can survive long enough to react, ultimately leading to a higher yield.
b) Organotrifluoroborates (K[R-BF₃])
Potassium organotrifluoroborate salts are highly stable, crystalline, and easily handled solids.[14]
-
Core Advantage: Exceptional stability towards air and moisture, and a high resistance to protodeboronation.[11][15] They can be used in "slow-release" strategies where the active boronic acid is generated in situ under the reaction conditions, keeping its ambient concentration low and minimizing degradation pathways.[15]
-
Performance Consideration: Transmetalation from trifluoroborates proceeds through a different mechanism and often requires specific conditions. While a base is still needed, the mechanism is believed to involve the formation of a difluoroborane intermediate.
-
Experimental Insight: They are particularly useful for coupling with sensitive or unstable aryl groups, such as certain electron-rich heterocycles.
c) MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are a more recent development, offering unparalleled stability.[7]
-
Core Advantage: MIDA boronates are exceptionally robust and unreactive, effectively acting as a protecting group for the boronic acid. They are stable to a wide range of reaction conditions, including chromatography. The boronic acid can be liberated just before the coupling step using a mild aqueous base.
-
Performance Consideration: This strategy introduces additional synthetic steps (protection and deprotection), which may not be desirable for all applications. However, for complex, multi-step syntheses, this is an invaluable tool.
Non-Boron Alternatives: Changing the Game
If modifying the boron reagent is insufficient, an alternative is to switch to a different cross-coupling reaction altogether.
a) Organosilicon Reagents (Hiyama Coupling)
Organosilanols or organosiloxanes can be used in place of organoboron compounds in a palladium-catalyzed reaction activated by a fluoride source (e.g., TBAF).[16]
-
Core Advantage: Organosilanes are generally non-toxic, stable, and environmentally benign.
-
Performance Consideration: The need for a stoichiometric amount of a highly basic fluoride activator can limit functional group tolerance. The reaction is generally less explored and versatile than the Suzuki-Miyaura coupling.
b) Organostannanes (Stille Coupling)
The Stille coupling is a powerful and highly reliable reaction between an organotin compound and an organic halide.
-
Core Advantage: The reaction is often insensitive to steric hindrance and is tolerant of a vast array of functional groups. Transmetalation is typically fast and irreversible.
-
Performance Consideration: The primary and significant drawback is the high toxicity of organotin reagents and the difficulty of removing tin-containing byproducts from the final product.[9] This severely limits its application in pharmaceutical synthesis.
Data-Driven Comparison of Alternatives
The following table summarizes the key characteristics and performance of each alternative class, with representative data drawn from literature on sterically hindered systems.
| Reagent Class | General Structure | Key Advantages | Key Disadvantages | Typical Conditions (for hindered systems) |
| Boronic Acid | Ar-B(OH)₂ | High reactivity, atom economy, commercially available.[7][14] | Prone to protodeboronation & boroxine formation; lower stability.[7][15] | Pd₂(dba)₃ / SPhos, K₃PO₄, Dioxane/H₂O, 100 °C.[1] |
| Pinacol Ester | Ar-B(pin) | High stability, good shelf-life, easy to purify.[8][10][11] | Lower reactivity than boronic acids, may require higher temperatures.[10][13] | Pd(OAc)₂ / RuPhos, K₃PO₄, Toluene, 110 °C.[3] |
| Trifluoroborate | K⁺[Ar-BF₃]⁻ | Exceptionally stable, crystalline solids, resistant to protodeboronation.[11][14][15] | Requires specific activation, may have different mechanistic pathway. | Pd(OAc)₂ / SPhos, Cs₂CO₃, THF/H₂O, 80 °C. |
| Organosilanol | Ar-Si(OH)R₂ | Low toxicity, environmentally benign.[16] | Requires fluoride activation (e.g., TBAF), limited functional group tolerance.[16] | [Pd₂(dba)₃], CuI, NaOt-Bu, Dioxane, 100 °C.[16] |
| Organostannane | Ar-Sn(Bu)₃ | Very reliable, high functional group tolerance, often insensitive to sterics. | High toxicity of reagents and byproducts, difficult purification.[9] | Pd(PPh₃)₄, LiCl, Toluene, 110 °C. |
Decision-Making Workflow for Reagent Selection
Choosing the right alternative requires a logical diagnosis of the problem at hand. The following workflow can guide this decision process.
Caption: Fig. 3: Workflow for Selecting an Alternative Reagent.
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for a baseline Suzuki-Miyaura coupling with a hindered boronic acid and for an alternative using its pinacol ester.
Protocol 1: Optimized Suzuki-Miyaura Coupling of a Hindered Arylboronic Acid
This protocol employs a highly active palladium catalyst system suitable for challenging substrates.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source, such as Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and a bulky phosphine ligand, such as SPhos (0.08 mmol, 8 mol%). Add this solid mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling Using a Hindered Boronate Pinacol Ester
This protocol is adapted for the potentially lower reactivity of the boronate ester.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the corresponding pinacol ester of the boronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for instance, a pre-catalyst like XPhos Pd G2 (0.03 mmol, 3 mol%), directly to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene (6 mL) via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 18-36 hours. The reaction may require longer heating times compared to the boronic acid. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1. The removal of pinacol-related byproducts during work-up and chromatography is generally straightforward.
Conclusion
While this compound is a valuable building block, its inherent steric and electronic properties demand careful consideration and optimization of reaction conditions. When standard protocols fail, a logical, evidence-based approach to selecting an alternative reagent is paramount. Boronate esters, such as the pinacol derivative, offer a powerful solution by enhancing stability, often at the cost of reactivity, which can be overcome with modern catalyst systems. For cases of extreme instability, organotrifluoroborates and MIDA boronates provide even more robust alternatives. By understanding the underlying mechanism of the Suzuki-Miyaura reaction and the specific properties of these alternative reagents, researchers can successfully navigate the challenges posed by sterically congested substrates and efficiently construct complex molecular architectures.
References
- BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- BenchChem. A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
- SciSpace. Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water.
- ACS Publications. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- RSC Publishing. Selection of boron reagents for Suzuki–Miyaura coupling.
- NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Wikipedia. Suzuki reaction.
- NIH. Organoborane coupling reactions (Suzuki coupling).
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods.
- ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?.
- Organic Syntheses. Procedure for Recrystallization of Arylboronic Acids.
- ResearchGate. The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- NIH. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Smolecule. Buy (4-Chloro-2,5-dimethylphenyl)boronic acid.
- MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry.
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A Comparative Analysis of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, prized for its versatility and functional group tolerance. The choice of the boronic acid partner is critical to the success of this reaction, influencing yield, selectivity, and reaction kinetics. This guide provides a detailed comparison of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid with structurally similar compounds, highlighting its potential advantages in specific applications. While direct comparative experimental data for this specific molecule is limited in published literature, we can infer its performance based on the well-established electronic and steric effects of its constituent functional groups.
Structural Features and Their Inferred Effects
The unique structure of this compound combines several features that can modulate its reactivity in Suzuki-Miyaura coupling reactions. Let's dissect the molecule to understand the contribution of each component:
-
3,5-Dimethylphenylboronic acid backbone: The two methyl groups flanking the boronic acid moiety provide significant steric hindrance. This bulkiness can prevent the formation of boroxine anhydrides, which are often less reactive than the free boronic acid.[1] Increased stability and a longer shelf-life can be an advantage in complex, multi-step syntheses.[2] However, excessive steric hindrance can also slow down the transmetalation step in the catalytic cycle.[3]
-
4-(2'-Chlorobenzyloxy) group: This substituent introduces a combination of electronic and steric effects.
-
Electronic Effects: The ether oxygen is an electron-donating group through resonance, which can increase the nucleophilicity of the aromatic ring and facilitate the transmetalation step. The 2'-chloro substituent on the benzyl ring is an electron-withdrawing group by induction.[4][5] This inductive effect can subtly modulate the electron density of the entire molecule, potentially influencing the reactivity of the boronic acid and its interaction with the palladium catalyst.
-
Steric Effects: The bulky benzyloxy group, further enlarged by the ortho-chloro substituent, adds to the steric congestion around the boronic acid. This can be advantageous in directing the coupling to a specific site in a polyhalogenated substrate (regioselectivity).[6][7]
-
Comparison with Analogous Compounds
To better understand the potential advantages of this compound, we will compare it with three analogous compounds, each lacking one of its key structural features.
| Compound | Key Structural Features | Predicted Influence on Reactivity |
| This compound | 3,5-dimethyl groups, 4-benzyloxy ether, 2'-chloro substituent | Balanced steric hindrance for stability and potential regioselectivity; modulated electronic effects for controlled reactivity. |
| 3,5-Dimethylphenylboronic acid | 3,5-dimethyl groups | Steric hindrance leading to enhanced stability against boroxine formation. May exhibit slower reaction rates compared to less hindered analogs. |
| 4-Benzyloxyphenylboronic acid | 4-benzyloxy ether | Electron-donating character of the ether can enhance reactivity. Lack of steric hindrance may lead to faster reaction rates but potentially lower stability. |
| 4-(Benzyloxy)-3,5-dimethylphenylboronic acid | 3,5-dimethyl groups, 4-benzyloxy ether | Combines the steric stability from the dimethyl groups with the enhanced reactivity from the benzyloxy group. The absence of the chloro-substituent might result in different electronic properties and reactivity compared to the target compound. |
Hypothetical Performance in Suzuki-Miyaura Coupling
Based on the structural analysis, we can predict the performance of this compound in a hypothetical Suzuki-Miyaura cross-coupling reaction with a challenging substrate, such as a sterically hindered and electron-deficient aryl bromide.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Predicted Outcomes and Advantages
-
Enhanced Stability: The 3,5-dimethyl groups are expected to provide superior stability to this compound compared to 4-benzyloxyphenylboronic acid, reducing decomposition and the need for a large excess of the reagent.[2]
-
Controlled Reactivity: The combination of the electron-donating benzyloxy group and the electron-withdrawing 2'-chloro substituent may lead to a more controlled and predictable reactivity profile compared to analogs with strongly activating or deactivating groups. This can be beneficial in complex syntheses where fine-tuning of reactivity is required.
-
Potential for High Regioselectivity: In reactions with substrates bearing multiple coupling sites, the significant steric bulk of this compound could favor coupling at the least hindered position, leading to higher regioselectivity.[6]
-
Favorable in Late-Stage Functionalization: The stability and potentially moderate reactivity of this boronic acid could make it an ideal candidate for late-stage functionalization in drug discovery and development, where mild reaction conditions and high functional group tolerance are paramount.
The Suzuki-Miyaura Catalytic Cycle
The advantages of this compound can be contextualized within the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The steric and electronic properties of this compound would primarily influence the transmetalation step. The steric bulk could modulate the rate of this step, while the electronic nature of the substituents would affect the nucleophilicity of the aryl group being transferred to the palladium center.
Conclusion
While further experimental validation is necessary, a thorough analysis of the structural features of this compound suggests distinct advantages over simpler analogs. Its integrated steric hindrance is predicted to enhance stability, while the electronically nuanced benzyloxy substituent may offer controlled reactivity and the potential for high regioselectivity. These characteristics make it a promising reagent for challenging Suzuki-Miyaura cross-coupling reactions, particularly in the synthesis of complex, sterically demanding molecules. Researchers and drug development professionals may find this boronic acid to be a valuable tool for overcoming synthetic hurdles where stability, selectivity, and predictable reactivity are critical for success.
References
- Al-Masum, M. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health.
- Burke, M. D., & Gray, D. L. (2011). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health.
- Thomas, A. A., & Denmark, S. E. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. National Institutes of Health.
- Storgaard, M., & Ellman, J. A. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- Molinari, F. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI.
- (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures.
- (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
- (n.d.). This compound (C15H16BClO3). PubChemLite.
- (n.d.). This compound 849052-15-9. Sigma-Aldrich.
- (n.d.). 849052-15-9|(4-((2-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid. BLDpharm.
- Leng, M., Yang, Z., Cao, H., & Lu, X. (2020). Study of Electronic Effect in Organic Reactions Introduction. Francis Academic Press.
- Leng, M., Yang, Z., Cao, H., & Lu, X. (2020). Study of Electronic Effect in Organic Reactions Introduction. Francis Academic Press.
- Neuman, R. C. (n.d.). Chapter 14 Substituent Effects.
- (n.d.). Electronic Effects Functional Groups. Scribd.
- (n.d.). 849052-15-9(4-(2'-CHLOROBENZYLOXY)-3,5-DIMETHYLPHEN&) Product Description. ChemicalBook.
- (n.d.). 3,5-Dimethylphenylboronic acid | C8H11BO2 | CID 2734349. PubChem.
- (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- (n.d.). Syntheses of extreme sterically hindered 4-methoxyboronic acids. ResearchGate.
- (n.d.). 3,5-Dimethylphenylboronic acid ≥95.0% 172975-69-8. Sigma-Aldrich.
- Senczyszyn, J., & Tyman-Szram, B. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S.
- Zhang, Z., & Hu, W. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC.
- (2023). Inductive Effects of Alkyl Groups. Chemistry LibreTexts.
- West, T. H., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion−Ate I.
- (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
- (n.d.). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. American Chemical Society.
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A Mechanistic and Comparative Guide to Suzuki-Miyaura Reactions with 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
This guide provides an in-depth analysis of the mechanistic nuances and comparative performance of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Designed for researchers, scientists, and drug development professionals, this document elucidates the influence of the unique structural motifs of this sterically hindered boronic acid on reaction outcomes, offering a framework for its strategic application in complex molecule synthesis.
Introduction: The Significance of Steric Hindrance in Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron reagent is critical, and sterically hindered boronic acids, such as this compound, present both unique challenges and opportunities. The bulky 2'-chlorobenzyloxy and 3,5-dimethylphenyl substituents significantly influence the reaction's kinetics and mechanism, necessitating carefully optimized conditions to achieve high yields. Understanding these effects is paramount for the rational design of synthetic routes for complex biaryl compounds, which are prevalent in pharmaceuticals and functional materials.
The structure of this compound introduces a combination of steric bulk from the dimethylphenyl group and the benzyloxy moiety, along with the electronic effect of the ortho-chloro substituent on the benzyl ring. This guide will dissect these features to predict and rationalize the compound's reactivity in comparison to other boronic acids.
Mechanistic Considerations for a Sterically Hindrance Boronic Acid
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The steric and electronic properties of this compound are expected to primarily impact the transmetalation step.
The bulky substituents surrounding the boronic acid moiety can impede its approach to the palladium center, potentially slowing down the rate of transmetalation. This steric clash necessitates the use of specialized ligands on the palladium catalyst that are themselves bulky, creating a wider coordination sphere that can accommodate the hindered coupling partners. Furthermore, the electron-withdrawing nature of the 2'-chloro substituent might slightly modulate the nucleophilicity of the aryl group being transferred.
A general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This protocol is adapted from established methods for sterically demanding couplings and may require optimization for specific substrates.[1]
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add additional anhydrous toluene (8 mL) and degassed water (1 mL) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The workflow for this experimental protocol is illustrated below:
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Comparative Performance Analysis
To contextualize the reactivity of this compound, its performance can be compared with other boronic acids under standardized conditions. The following table provides a qualitative and quantitative comparison based on typical yields observed in Suzuki-Miyaura reactions.[2][3][4]
| Boronic Acid | Structure | Key Features | Expected Yield Range (%) |
| Phenylboronic acid | C₆H₅B(OH)₂ | Unsubstituted, minimal steric hindrance | 90-99 |
| 4-Methoxyphenylboronic acid | CH₃OC₆H₄B(OH)₂ | Electron-donating group, minimal steric hindrance | 92-98 |
| 2-Tolylboronic acid | o-CH₃C₆H₄B(OH)₂ | Ortho-substituent, moderate steric hindrance | 75-90 |
| This compound | C₁₅H₁₆BClO₃ | Bulky benzyloxy and dimethylphenyl groups, ortho-chloro substituent | 60-85 (with optimized conditions) |
| 2,4,6-Triisopropylphenylboronic acid | (i-Pr)₃C₆H₂B(OH)₂ | Extremely sterically hindered | 40-70 (requires specialized catalysts)[5] |
Discussion of Comparative Data:
As the data suggests, increasing steric hindrance around the boronic acid functionality generally leads to a decrease in reaction efficiency. Unsubstituted phenylboronic acid and those with electronically activating groups in the para position typically provide excellent yields. The introduction of a single ortho-substituent, as in 2-tolylboronic acid, begins to impede the reaction, resulting in slightly lower yields.
The target molecule, this compound, presents a significant steric challenge due to the combination of the 3,5-dimethylphenyl moiety and the bulky 2'-chlorobenzyloxy group. Consequently, achieving high yields necessitates the use of specialized catalytic systems, such as those employing bulky phosphine ligands like SPhos or RuPhos, which can facilitate the coupling of sterically demanding substrates.[6] The expected yield is therefore lower than for less hindered boronic acids and is highly dependent on the optimization of reaction parameters. In comparison to extremely hindered boronic acids like 2,4,6-triisopropylphenylboronic acid, the target molecule is expected to be somewhat more reactive, but still requires careful consideration of the reaction setup.
Conclusion and Future Outlook
This compound is a valuable building block for the synthesis of complex, sterically encumbered biaryl compounds. Its successful application in Suzuki-Miyaura cross-coupling reactions hinges on a thorough understanding of the mechanistic implications of its structure. By employing optimized conditions, particularly the use of palladium catalysts with bulky phosphine ligands, this reagent can be effectively utilized in the synthesis of novel molecular architectures. Future research in this area could focus on the development of even more active and robust catalyst systems tailored for the coupling of highly hindered substrates, further expanding the synthetic utility of this and related boronic acids.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]
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Shen, W.; Wang, L. A Highly General, Active, and Stable Catalytic System was Realized in the Palladium-Catalyzed Suzuki−Miyaura Reactions of Sterically Hindered Aryl Bromides with Arylboronic Acids Using Biphenylene-Substituted Di-tert-butylruthenocenylphosphine (R-Phos) as a Supporting Ligand. The Journal of Organic Chemistry. 2009 , 74 (10), 3953–3956. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. 2007 , 129 (11), 3358–3366. [Link]
-
Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition. 2004 , 43 (14), 1871–1876. [Link]
-
Gong, W.; et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. 2014 , 5, 1331-1336. [Link]
-
Maes, B. U. W.; et al. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. European Journal of Organic Chemistry. 2016 , 2016 (22), 3792-3798. [Link]
-
Shaikh, A. A.; et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Medicinal Chemistry. 2022 , 14 (1), 45-59. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Hassan, Z.; et al. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Scientific Reports. 2021 , 11, 1640. [Link]
-
Szymański, M. J.; et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. 2018 , 14, 2384–2393. [Link]
-
Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
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Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
ResearchGate. Synthesis of biaryls 3 through Suzuki–Miyaura coupling between arylboronic acids 1 and aryl halides 2 in an aqueous mixture. [Link]
-
National Center for Biotechnology Information. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. [Link]
-
ResearchGate. Formation of biaryl compounds in the suzuki cross coupling reaction. [Link]
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YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
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ResearchGate. Palladium–Catalyzed Coupling Reactions of Benzylic Derivatives. [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. [Link]
-
PubMed. Palladium-catalyzed cross-coupling reactions of benzyl indium reagents with aryl iodides. [Link]
-
Semantic Scholar. Palladium-catalysed cross-coupling of vinyldisiloxanes with benzylic and allylic halides and sulfonates. [Link]
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A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex biaryl scaffolds is a cornerstone of modern molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose. However, the coupling of sterically demanding substrates, such as the formation of a biaryl linkage with 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid, presents a significant synthetic challenge. The inherent steric hindrance from the ortho-chloro substituent on the benzyloxy group and the di-methyl substitution on the phenylboronic acid necessitates a carefully optimized catalytic system to achieve high yields and avoid unwanted side reactions.
This guide provides an in-depth comparative analysis of palladium-based catalyst systems tailored for this challenging transformation. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data from analogous systems, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Challenge: Overcoming Steric Hindrance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling of an aryl chloride with this compound involves the formation of a C(sp²)-C(sp²) bond between two sterically encumbered partners. The primary hurdles in this reaction are:
-
Difficult Oxidative Addition: The C-Cl bond of the aryl chloride is notoriously less reactive than its bromide or iodide counterparts. Steric hindrance around the chlorine atom further impedes the oxidative addition of the palladium(0) catalyst, which is the initial and often rate-limiting step of the catalytic cycle.
-
Sluggish Transmetalation: The bulky nature of both the boronic acid and the organopalladium intermediate can slow down the transmetalation step, where the aryl group is transferred from boron to palladium.
-
Competitive Side Reactions: Under harsh reaction conditions often required for unreactive substrates, side reactions such as protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid can become significant, leading to reduced yields of the desired product.
To overcome these challenges, the choice of the palladium catalyst, and more specifically the ligand coordinated to the palladium center, is of utmost importance. The ligand's steric and electronic properties play a pivotal role in facilitating the key steps of the catalytic cycle.
Catalyst Systems: A Head-to-Head Comparison
Two main classes of ligands have proven to be particularly effective for the Suzuki-Miyaura coupling of sterically hindered aryl chlorides: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Palladium-Bulky Phosphine Catalyst Systems
The development of bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, has revolutionized the field of cross-coupling reactions.[1] These ligands are designed to promote the formation of monoligated, highly reactive L-Pd(0) species, which are crucial for the activation of unreactive aryl chlorides.[2]
For the coupling of substrates similar to this compound, the following phosphine ligands are prime candidates:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its general applicability and high activity in a wide range of Suzuki-Miyaura couplings, including those involving aryl chlorides.[2][3]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often demonstrates superior performance for particularly challenging, sterically hindered substrates due to its increased steric bulk compared to SPhos.[2][4]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly effective ligand for demanding cross-coupling reactions.
The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl chloride. The steric bulk of the ligands promotes reductive elimination, the final step of the catalytic cycle that forms the desired biaryl product, and helps to stabilize the monoligated palladium species.
Palladium-N-Heterocyclic Carbene (NHC) Catalyst Systems
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[5] They are strong σ-donors, even more so than electron-rich phosphines, which leads to the formation of very stable palladium complexes. This stability can translate into higher catalyst turnover numbers and improved performance with challenging substrates.
For the coupling of sterically hindered aryl chlorides, bulky NHC ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and its derivatives are highly effective.[6] The strong Pd-NHC bond can withstand harsh reaction conditions, and the steric bulk of the NHC ligand promotes the catalytic cycle in a similar fashion to bulky phosphine ligands.
Comparative Performance Data
| Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1.0) | SPhos (2.0) | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (0.5) | XPhos (1.0) | K₃PO₄ | Dioxane | 100 | 12 | 93 | [4] |
| 2-Chlorotoluene | 2,6-Dimethylphenylboronic acid | [Pd(IPr)(cinnamyl)Cl] (2.0) | - | K₃PO₄ | Dioxane | 80 | 18 | 85 | [7] |
| 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | Pd(OAc)₂ (1.5) | RuPhos (3.0) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 91 | [2] |
| 2-Chloro-6-methylpyridine | Phenylboronic acid | Pd₂(dba)₃ (1.0) | IPr·HCl (2.0) | K₃PO₄ | Toluene | 110 | 24 | 88 | [5] |
Key Observations from the Data:
-
Both bulky phosphine ligands (SPhos, XPhos, RuPhos) and NHC ligands (IPr) are highly effective for the coupling of sterically hindered aryl chlorides.
-
Reactions can often be carried out at or near room temperature with high yields when using highly active catalyst systems.
-
The choice of base (typically a phosphate or carbonate) and solvent (often ethereal solvents like dioxane or toluene) is crucial for optimal performance.
Experimental Protocols
The following are detailed, step-by-step methodologies for performing the Suzuki-Miyaura coupling with the recommended catalyst systems. These protocols can be adapted for the specific coupling of this compound.
Protocol 1: Suzuki-Miyaura Coupling using a Palladium-Bulky Phosphine Catalyst
Protocol 2: Suzuki-Miyaura Coupling using a Palladium-NHC Catalyst
Mechanistic Considerations: Phosphines vs. NHCs
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of ligand influences the rate and efficiency of each of these steps.
-
Bulky Phosphine Ligands: The steric bulk of ligands like SPhos and XPhos promotes the formation of a 14-electron, monoligated Pd(0)L species, which is highly reactive in the oxidative addition step. The electron-rich nature of these phosphines also enhances the nucleophilicity of the palladium center, further accelerating this step.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are even stronger σ-donors than phosphines, leading to a more electron-rich palladium center and facilitating oxidative addition. The robust Pd-NHC bond provides high thermal stability to the catalyst, allowing for reactions at elevated temperatures if necessary, and often results in higher turnover numbers.
Conclusion and Recommendations
For the challenging Suzuki-Miyaura coupling of this compound with an aryl chloride, both bulky phosphine-ligated palladium catalysts and NHC-ligated palladium catalysts are excellent choices.
-
For general versatility and a high probability of success, a catalyst system based on SPhos or XPhos is a strong starting point. These ligands have a proven track record in a vast array of challenging cross-coupling reactions.
-
For reactions requiring very high stability or for achieving extremely high turnover numbers, an NHC-based catalyst, such as one employing the IPr ligand, should be considered.
It is highly recommended to perform a small-scale screen of a few catalyst systems, including a representative bulky phosphine (e.g., SPhos or XPhos) and an NHC ligand (e.g., IPr), to identify the optimal conditions for the specific substrates being used. Careful optimization of the base, solvent, and temperature will be key to achieving high yields of the desired biaryl product.
References
- Chen, G.-J.; Huang, J.; Gao, L.-X.; Han, F.-S. Nickel-catalyzed cross-coupling of phenols and arylboronic acids through an in situ phenol activation mediated by PyBroP. Chem. Eur. J.2011, 17, 4038–4042.
- Molander, G. A.; Wisniewski, S. R. Stereospecific cross-coupling of secondary organotrifluoroborates: Potassium 1-(benzyloxy)alkyltrifluoroborates. J. Am. Chem. Soc.2012, 134, 16856–16868.
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. [Link]
-
Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. [Link]
-
The Suzuki coupling reaction of aryl chlorides with phenylboronic acid. [Link]
-
Couplings of aryl chlorides with aryl boronic acids. [Link]
-
(PDF) Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - ResearchGate. [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications | ACS Omega. [Link]
-
Nickel(II) complexes of bidentate N-heterocyclic carbene/phosphine ligands: efficient catalysts for Suzuki coupling of aryl chlorides - PubMed. [Link]
-
The Suzuki coupling reaction of aryl chlorides with phenylboronic acid. [Link]
-
Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed. [Link]
-
A magnetically separable palladium catalyst containing a bulky N-heterocyclic carbene ligand for the Suzuki–Miyaura reaction - Green Chemistry (RSC Publishing). [Link]
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry. [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
-
Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling - MDPI. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). [Link]
-
Recent Advances in Acyl Suzuki Cross-Coupling - MDPI. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. [Link]
-
ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation | Journal of the American Chemical Society. [Link]
-
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Organic Chemistry Portal. [Link]
-
2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki–Miyaura Reactions of Aryl Chlorides | Request PDF - ResearchGate. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - Semantic Scholar. [Link]
-
Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid - Journal of Medicinal and Chemical Sciences. [Link]
-
Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos | CoLab. [Link]
-
Tetra-ortho-Substituted Biaryls Through Palladium-Catalyzed Suzuki—Miyaura Couplings with a Diaminochlorophosphine Ligand. | Request PDF - ResearchGate. [Link]
-
Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar. [Link]
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- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount. In the realm of carbon-carbon bond formation, particularly the robust and widely utilized Suzuki-Miyaura cross-coupling reaction, the purity of the boronic acid reagent is a critical determinant of success.[1][2] Impurities can lead to catalyst poisoning, formation of unwanted byproducts, and ultimately, compromised yields and difficult purification processes.[2] This guide provides an in-depth technical comparison of methodologies to assess the purity of a commercially significant reagent, 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid, and discusses stable alternatives.
The Critical Impact of Purity in Suzuki-Miyaura Couplings
The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis.[2] The catalytic cycle is a finely tuned process, and the presence of impurities in the boronic acid partner can disrupt this delicate balance. For instance, residual inorganic salts from the synthesis of the boronic acid can interfere with the base-mediated transmetalation step. More critically, organic impurities, such as boronic acid anhydrides (boroxines) or byproducts from the synthetic route, can lead to the formation of undesired coupled products, complicating downstream processing and reducing the overall efficiency of the reaction.
Analytical Methodologies for Purity Assessment: A Comparative Analysis
A multi-pronged analytical approach is essential for a comprehensive purity assessment of this compound. The three most powerful techniques in this regard are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Analytical Technique | Principle | Strengths | Limitations | Typical Application |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, reproducible, excellent for quantifying known impurities with a chromophore. | Requires reference standards for accurate quantification of impurities, may not detect non-UV active impurities. | Routine quality control, assay of parent compound, and quantification of known, UV-active impurities. |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation.[3] | Highly sensitive and selective, capable of identifying unknown impurities by mass. | Matrix effects can influence ionization and quantification, requires more complex instrumentation. | Trace-level impurity identification and quantification, analysis of complex mixtures.[3] |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei.[4] | A primary analytical method that does not require a specific reference standard for the analyte, provides structural information.[4][5] | Lower sensitivity compared to MS-based methods, potential for signal overlap in complex mixtures. | Absolute purity determination (assay), quantification of both organic impurities and residual solvents.[5] |
Comparative Purity Analysis of Commercial this compound
To illustrate the potential variability in commercially available reagents, a comparative analysis of three hypothetical commercial lots of this compound was performed using the analytical methods detailed in the protocols section of this guide.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC-UV (%) | 98.5 | 99.2 | 97.8 |
| Purity by qNMR (%) | 98.2 | 99.0 | 97.5 |
| Major Impurity 1 (Boroxine) (%) | 0.8 | 0.4 | 1.2 |
| Major Impurity 2 (Starting Material) (%) | 0.5 | 0.2 | 0.7 |
| Total Impurities by LC-MS/MS (%) | 1.5 | 0.8 | 2.2 |
| Appearance | White to off-white solid | White crystalline solid | Off-white powder |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual analytical results from any specific supplier.
The More Stable Alternative: Pinacol Esters
A significant challenge in handling boronic acids is their propensity to undergo dehydration to form cyclic boroxine anhydrides, a common impurity. A practical alternative is the use of boronic acid pinacol esters. These derivatives are generally more stable, less prone to dehydration, and often exhibit better solubility in organic solvents, making them easier to handle and store.[6][7] The pinacol ester of this compound can be used directly in many Suzuki-Miyaura coupling reactions, often with improved reproducibility.
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a standard reversed-phase HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a 1 mg/mL solution.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
UV detection wavelength: 254 nm
-
Injection volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Sources
- 1. 849052-15-9|(4-((2-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 6. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid
As professionals dedicated to scientific advancement, our responsibility extends beyond discovery to ensuring a safe and compliant laboratory environment. The proper management of chemical reagents, such as 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (CAS 849052-15-9), is a cornerstone of operational integrity and personnel safety. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance.
Boronic acids are a versatile class of organoboron compounds widely used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] While many are relatively stable, they are classified as hazardous materials requiring specific disposal procedures.[1] This compound, in particular, should be handled with care, assuming it carries risks similar to its structural isomers and other phenylboronic acid derivatives.
Hazard Identification and Risk Assessment
Before handling or disposal, a thorough understanding of the compound's potential hazards is crucial. Based on data for the closely related isomer, (4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid, this chemical is classified as a hazardous substance.[3]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[3] |
This data is based on the Safety Data Sheet (SDS) for a closely related isomer and should be considered representative for risk assessment purposes.[3]
Due to these hazards, this compound must be managed as regulated hazardous waste.[4] Under no circumstances should it be disposed of via standard drains or municipal trash.[4][5]
Mandatory Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure during handling and disposal.[6][7]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and accidental splashes.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[8] | Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated.[6] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[6] | Protects skin from accidental spills and contact.[6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood to prevent dust inhalation.[6] | Minimizes the risk of respiratory tract irritation.[3] |
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][8] An eyewash station and safety shower must be readily accessible.[8][9]
Step-by-Step Disposal Protocol
The fundamental principle is waste segregation. Never mix boronic acid waste with incompatible materials, such as strong oxidizing agents or strong acids.[10][11] All waste generated must be collected, labeled, and stored as hazardous waste for collection by licensed disposal personnel.[3]
3.1. Solid Waste Disposal
This stream includes unused or expired solid this compound, as well as contaminated lab supplies like weighing paper, gloves, and bench protectors.
-
Collection : Carefully place all solid waste into a designated, sealable container made of compatible material (e.g., a high-density polyethylene (HDPE) pail or a properly sealed bag).[12] Avoid generating dust during transfer.[8]
-
Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) office.[4]
-
Storage : Store the sealed container in a designated, secure, and well-ventilated area away from incompatible materials until collection.[4]
3.2. Liquid Waste Disposal
This stream includes solutions containing this compound and the first rinsate from container decontamination.
-
Collection : Pour liquid waste into a dedicated, sealable, and clearly labeled container for liquid hazardous waste.[4] Do not overfill the container; leave adequate headspace (at least 25%) for vapor expansion.[13]
-
Segregation : Keep halogenated and non-halogenated solvent waste streams separate unless otherwise directed by your EHS office.[11][13]
-
Labeling : Label the container with "Hazardous Waste," list all chemical constituents with approximate concentrations, and affix any other required hazard symbols.[11]
-
Storage : Securely cap the container and store it in secondary containment (such as a chemical-resistant tray) in a designated waste accumulation area.[13]
3.3. Decontamination of Empty Containers
Empty containers must be decontaminated before disposal or recycling to remove residual chemicals.[4]
-
Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste.[4][11]
-
Subsequent Rinses : Depending on institutional guidelines, the second and third rinses may also need to be collected as hazardous waste. Consult your EHS office for specific requirements.[4]
-
Final Disposal : After rinsing and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label. The clean container can then be disposed of according to institutional policy for regular laboratory glassware or plastic recycling.[4]
Spill and Emergency Procedures
Pre-planning is essential for a safe response to accidental spills.[9] A properly stocked spill kit with absorbent materials and neutralizers should be readily available.[14]
4.1. Minor Spill (Small quantity, contained, no immediate inhalation risk)
-
Alert Personnel : Notify others in the immediate area.[15]
-
Isolate : Secure the area to prevent the spread of the spill.[14]
-
Protect : Ensure you are wearing the appropriate PPE, including respiratory protection if dust is present.[15]
-
Contain & Clean : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or cat litter), starting from the outside and working inward.[14][15]
-
Collect : Carefully sweep or scoop the material into a designated hazardous waste container.[12][14] Avoid creating dust.[16]
-
Decontaminate : Clean the spill area with soap and water.[9]
-
Dispose : Label the container with the spill debris and manage it as solid hazardous waste.[15]
4.2. Major Spill (Large quantity, risk of exposure, or outside of a containment area)
-
Evacuate : Immediately evacuate all personnel from the area.[9][14]
-
Alert : Activate the nearest fire alarm or emergency notification system and call your institution's emergency number or 911.[9]
-
Isolate : If safe to do so, close the doors to the affected area to contain vapors.[14]
-
Assist : Attend to any injured or contaminated persons, moving them to a safe location and using an emergency shower or eyewash station as needed.[9]
4.3. First Aid Measures
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][12]
-
Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[3][12] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][12] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person.[3][12] Seek immediate medical attention.[3]
By adhering to these rigorous protocols, researchers can effectively manage the risks associated with this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
- Personal protective equipment for handling 2-Naphthylboronic acid-D7. Benchchem.
- Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid. Benchchem.
- Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid. Benchchem.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
- Understanding Boronic Acids: Properties and Synthesis Uses. Benchchem.
- Safety Data Sheet - (4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid. Angene Chemical.
- Boronic acid. Wikipedia.
- SAFETY DATA SHEET - 2,6-Dimethylphenylboronic Acid. TCI Chemicals.
- SAFETY DATA SHEET. MilliporeSigma.
- Spill Control/Emergency Response. EHSO Manual 2025-2026.
- SAFETY DATA SHEET - 2,5-Dimethylphenylboronic acid. Fisher Scientific.
- 4-Methylphenylboronic acid Safety Data Sheet. AK Scientific, Inc.
- Boronic Acids & Derivatives. Sigma-Aldrich.
- Spills, Leaks, and Releases. Iowa State University Environmental Health and Safety.
- Proper Protective Equipment. Chemistry LibreTexts.
- Chemical Spills. Florida State University Emergency Management.
- Chemical Waste Disposal Guidelines. Unknown Source.
- HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto Department of Chemistry.
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A Senior Application Scientist's Guide to Handling 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
As researchers at the forefront of drug discovery and development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, field-proven safety and handling protocols for 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (CAS No. 849052-15-9). The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of our research.
Hazard Identification and Risk Assessment
Understanding the specific hazards of a compound is the foundation of safe handling. While a comprehensive toxicological profile for this specific molecule may not be extensively documented, data from structurally similar compounds, such as (4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid, and the known reactivity of the boronic acid functional group, allow for a robust risk assessment. The primary hazards are identified as irritation to the skin, eyes, and respiratory system.[1]
Table 1: Hazard Profile
| Hazard Classification | Description | GHS Statement |
|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation upon contact. | H315[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319[1] |
| Respiratory Tract Irritation | May cause irritation to the respiratory tract if inhaled as dust. | H335[1] |
These classifications necessitate a stringent set of controls to prevent accidental exposure. The operational plan must be built around minimizing dust generation and preventing all direct contact.
Personal Protective Equipment (PPE): Your Primary Defense
A comprehensive suite of personal protective equipment is mandatory when handling this compound. Each component is selected to counteract a specific, identified hazard.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a full-face shield. | Boronic acid dusts can cause serious eye irritation.[1][2] Standard safety glasses do not provide a sufficient seal. Goggles should comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Hand Protection | Chemically resistant nitrile gloves. | Prevents direct skin contact and subsequent irritation.[2][5] Gloves must be inspected before use and changed immediately upon contamination. |
| Body Protection | A fully buttoned, flame-resistant lab coat. | Protects skin on the arms and torso from accidental spills and dust.[5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask). | Required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles and subsequent respiratory tract irritation.[2][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safety. All handling of the solid compound should ideally be performed within a certified chemical fume hood to minimize inhalation risk.[2][6]
Step 1: Preparation
-
Ensure a safety shower and eyewash station are readily accessible and unobstructed before beginning work.[5]
-
Verify that the work area, preferably within a chemical fume hood, is clean and free of clutter.
-
Assemble all necessary equipment (spatulas, weigh paper, glassware) before handling the compound.
Step 2: Donning PPE
-
Put on all required PPE as outlined in Table 2. Ensure gloves are intact and the respirator, if required, has a proper seal.
Step 3: Weighing and Transfer
-
Handle the container with care to avoid generating dust.
-
Use a spatula to carefully transfer the solid to weigh paper or directly into a vessel. Avoid pouring the solid, as this can create airborne dust.[5]
-
Keep the primary container tightly closed when not in use.[5]
Step 4: Post-Handling
-
Thoroughly clean the work area and any equipment used.
-
Remove PPE carefully, avoiding contact between contaminated gloves and skin.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[5]
Caption: Safe handling workflow for boronic acids.
Emergency Procedures: Spill and Exposure Management
Immediate and correct response to an accident is critical.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][4]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[4]
In Case of a Spill:
-
For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[4]
-
Clean the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.[2]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[2]
Caption: Spill response flowchart.
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical final step in the chemical handling lifecycle. All waste containing this compound must be treated as hazardous waste.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste must be properly characterized. Waste containing this boronic acid should be segregated from other waste streams, especially strong acids or bases, to prevent dangerous reactions.[6][7]
-
Solid Waste Collection: Collect unused or contaminated solid materials (e.g., weigh paper, contaminated gloves, spill cleanup materials) in a designated, sealable container.[2][6]
-
Liquid Waste Collection: If the boronic acid is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[2][6]
-
Labeling: The waste container must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[2][6]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company.[6]
-
Empty Container Decontamination: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood. The first rinseate must be collected and disposed of as liquid hazardous waste.[6] Subsequent rinses may also need to be collected depending on institutional guidelines. After thorough rinsing and air-drying, deface the original label before recycling or disposal.[6]
By adhering to these protocols, you contribute to a culture of safety that protects you, your colleagues, and the environment.
References
- Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid. Benchchem.
- Personal protective equipment for handling 2-Naphthylboronic acid-D7. Benchchem.
- Boric Acid. Fisher Scientific.
- How To Safely Dispose of Boric Acid. Lab Alley.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
- Boric Acid Safety & Hazards. Lab Alley.
- Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals. Benchchem.
- Safety Data Sheet - (4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid. Angene Chemical.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
